molecular formula C8H5NO2S B3045331 2H-1,3-Benzothiazine-2,4(3H)-dione CAS No. 10512-65-9

2H-1,3-Benzothiazine-2,4(3H)-dione

货号: B3045331
CAS 编号: 10512-65-9
分子量: 179.2 g/mol
InChI 键: IZQGCATXOBZJQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2H-1,3-Benzothiazine-2,4(3H)-dione is a useful research compound. Its molecular formula is C8H5NO2S and its molecular weight is 179.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1,3-Benzothiazine-2,4(3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,3-Benzothiazine-2,4(3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-benzothiazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQGCATXOBZJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393079
Record name 2H-1,3-Benzothiazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10512-65-9
Record name 2H-1,3-Benzothiazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur-containing heterocycles are privileged scaffolds in modern drug discovery, offering distinct stereoelectronic properties that enhance target binding affinity and metabolic stability. Among these, 2H-1,3-benzothiazine-2,4(3H)-dione derivatives have emerged as highly versatile pharmacophores[1]. Historically recognized for their presence in natural phytoalexins like tropalexin B[2], these compounds exhibit a broad spectrum of biological activities, including potent anti-inflammatory and antibacterial effects—most notably against methicillin-resistant Staphylococcus aureus (MRSA)[3].

This technical whitepaper provides an in-depth analysis of the synthetic methodologies used to construct the 1,3-benzothiazine-2,4-dione core. By contrasting classical cyclization techniques with modern organocatalytic annulation strategies, this guide equips synthetic chemists and drug development professionals with actionable, field-proven protocols to optimize yield, scalability, and structural diversity.

Mechanistic Rationale & Retrosynthetic Analysis

The construction of the 1,3-benzothiazine-2,4-dione scaffold requires the precise orchestration of carbon-sulfur (C–S) and carbon-nitrogen (C–N) bond formations. The selection of the synthetic route dictates the functional group tolerance and the overall atom economy of the process.

Classical Stepwise Synthesis

The traditional approach relies on the nucleophilic properties of thiosalicylic acid . The synthesis is a two-stage process:

  • Amidation: Thiosalicylic acid is coupled with an aniline derivative to form an N-aryl-2-mercaptobenzamide intermediate. This step often requires the activation of the carboxylic acid (e.g., via acyl chloride formation or coupling reagents like DCC/EDC).

  • Carbonyl Insertion & Cyclization: The intermediate undergoes cyclization using a carbonyl equivalent, such as 1,1'-carbonyldiimidazole (CDI), triphosgene, or ethyl chloroformate. The thiol group attacks the activated carbonyl, followed by intramolecular ring closure by the amide nitrogen.

Causality Insight: While reliable, this method is limited by the harsh conditions required for acyl chloride formation or the toxicity of phosgene derivatives, which can degrade sensitive functional groups on the aryl ring.

Modern Organophosphine-Promoted [4 + 2] Annulation

A breakthrough in green and modular synthesis is the triphenylphosphine (


)-promoted [4 + 2] annulation between benzo[c][1,2]dithiol-3-ones  and carbamates [4].
  • Zwitterion Generation:

    
     acts as a nucleophilic trigger, attacking the weak S–S bond of the benzo[c][1,2]dithiol-3-one to generate a highly reactive zwitterionic intermediate.
    
  • Cycloaddition & Elimination: This intermediate engages in a [4 + 2] cycloaddition with the carbamate. The subsequent expulsion of triphenylphosphine sulfide (

    
    ) drives the reaction forward thermodynamically, yielding the desired 2,4-dione core.
    

Causality Insight: The use of


 circumvents the need for toxic carbonylating agents. The thermodynamic stability of the 

byproduct acts as the driving force, allowing the reaction to proceed under relatively mild conditions (90 °C) with excellent functional group tolerance[1].
Pathway Visualization

G cluster_classical Classical Synthesis cluster_modern Modern Catalytic Synthesis A1 Thiosalicylic Acid + Aniline A2 N-Aryl-2-mercaptobenzamide (Intermediate) A1->A2 Amidation (Coupling Reagent) C1 2H-1,3-Benzothiazine- 2,4(3H)-dione A2->C1 Cyclization (e.g., Triphosgene/CDI) B1 Benzo[c][1,2]dithiol-3-one + Carbamate B2 Reactive Zwitterion (PPh3 Adduct) B1->B2 PPh3 Promoted [4+2] Annulation B2->C1 Ring Closure & PPh3S Elimination

Retrosynthetic and mechanistic pathways for 2H-1,3-benzothiazine-2,4(3H)-dione synthesis.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflows to confirm intermediate integrity before proceeding to subsequent steps.

Protocol A: Classical Synthesis of 3-Aryl-2H-1,3-benzothiazine-2,4(3H)-diones[5]

Objective: Synthesize 3-phenyl-2H-1,3-benzothiazine-2,4(3H)-dione via thiosalicylic acid.

Step-by-Step Methodology:

  • Amide Bond Formation:

    • Dissolve thiosalicylic acid (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

    • Add 1,1'-carbonyldiimidazole (CDI, 11 mmol) portion-wise at 0 °C. Stir for 1 hour to allow the formation of the active acyl imidazole intermediate. (Self-Validation: Evolution of

      
       gas should cease, indicating complete activation).
      
    • Add aniline (10 mmol) dropwise. Warm to room temperature and stir for 12 hours.

    • Quench with 1N HCl, extract with DCM, wash with brine, dry over

      
      , and concentrate in vacuo to yield the N-phenyl-2-mercaptobenzamide intermediate.
      
  • Cyclization:

    • Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF, 20 mL).

    • Add triethylamine (25 mmol) and cool the mixture to 0 °C.

    • Slowly add a solution of triphosgene (4 mmol, equivalent to 12 mmol of phosgene) in THF (10 mL) dropwise.

    • Stir at room temperature for 4 hours. (Self-Validation: TLC monitoring (Hexane:EtOAc 7:3) should show the disappearance of the highly polar intermediate and the appearance of a higher Rf product).

    • Evaporate the solvent, partition between water and ethyl acetate, and purify via silica gel column chromatography to obtain the final dione.

Protocol B: Modern PPh3-Promoted [4 + 2] Annulation[1]

Objective: Metal-free synthesis of benzo[e][1,3]-thiazine-2,4-diones via annulation.

Step-by-Step Methodology:

  • Reaction Setup:

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3H-benzo[c][1,2]dithiol-3-one (0.2 mmol, 1.0 equiv), the corresponding N-substituted carbamate (0.6 mmol, 3.0 equiv), and triphenylphosphine (

      
      , 0.3 mmol, 1.5 equiv).
      
    • Causality Note: The 1.0 : 3.0 : 1.5 molar ratio is critical. Excess carbamate acts as both a reactant and a solvent-like matrix, while 1.5 equiv of

      
       ensures complete cleavage of the S–S bond without generating intractable phosphine side-products[1].
      
  • Thermal Annulation:

    • Seal the tube and heat the solvent-free (or minimal solvent) mixture in an oil bath at 90 °C for exactly 3 hours.

    • Self-Validation: The mixture will transition from a heterogeneous solid blend to a homogenous melt, accompanied by a distinct color change as the zwitterion forms and is subsequently consumed.

  • Isolation & Purification:

    • Cool the reaction vessel to room temperature.

    • Dissolve the crude mixture in a minimal amount of DCM and load it directly onto a silica gel column.

    • Elute with a gradient of Petroleum Ether/Ethyl Acetate (typically 10:1 to 5:1) to separate the product from the

      
       byproduct.
      

Quantitative Data & Yield Analysis

The choice of synthetic route heavily impacts the yield and environmental footprint. Table 1 summarizes the comparative metrics between the classical and modern catalytic approaches.

Table 1: Comparative Analysis of Synthetic Methodologies

ParameterClassical Synthesis (Protocol A)Modern Annulation (Protocol B)
Primary Reagents Thiosalicylic acid, Aniline, TriphosgeneBenzo[c][1,2]dithiol-3-one, Carbamate
Promoter/Catalyst Stoichiometric Base (

)
Triphenylphosphine (

, 1.5 equiv)
Reaction Temperature 0 °C to Room Temp90 °C
Reaction Time ~16 hours (Two steps)3 hours (One pot)
Average Yield 40% – 55%[3]78% – 92%[1]
Substrate Scope Limited by nucleophilicity of anilineBroad (Tolerates halogens, -OMe, -CF3)
Green Chemistry Profile Low (Uses toxic phosgene derivatives)High (Metal-free, avoids toxic gases)

Data Interpretation: Protocol B demonstrates superior atom economy and yield. Notably, electron-withdrawing groups on the benzo[c][1,2]dithiol-3-one core enhance the reaction efficiency, whereas steric hindrance on the carbamate nitrogen (e.g., N-OBn vs N-Ph) can slightly depress yields[1].

Biological Evaluation & Structure-Activity Relationship (SAR)

The 2H-1,3-benzothiazine-2,4(3H)-dione core is not merely a synthetic curiosity; it is a highly active biological scaffold.

Recent microbiological evaluations have demonstrated that N-aryl substituted derivatives possess targeted antibacterial activity. Specifically, the 3-phenyl-2H-1,3-benzothiazine-2,4(3H)-dione derivative exhibits significant inhibitory effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), achieving a Minimum Inhibitory Concentration (MIC) of 8 µg/mL[3].

SAR Insights:

  • Aryl Substitution: The presence of an unsubstituted phenyl ring at the N-3 position optimizes the lipophilicity required for bacterial cell wall penetration.

  • Halogenation: Introduction of electron-withdrawing halogens (e.g., 2-chloro, 3-chloro, or 4-chlorophenyl) maintains antibacterial efficacy but can alter the pharmacokinetic profile[3].

  • Selectivity: Interestingly, these derivatives show high selectivity for Gram-positive pathogens (MRSA) while exhibiting negligible efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa[3]. This suggests a mechanism of action likely tied to peptidoglycan cross-linking interference rather than broad-spectrum membrane disruption.

References

  • Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Promoted [4 + 2] Annulation between Benzo[c][1,2]dithiol-3-ones and Carbamates Source: ACS Publications / Journal of Organic Chemistry (2025) URL:[Link]

  • Nghiên cứu tổng hợp và khảo sát hoạt tính kháng khuẩn của dẫn chất 3-aryl-2H-1,3-benzothiazin-2,4(3H)-dion Source: Hong Bang International University Journal of Science (2025) URL:[Link]

  • Expanding the Phytoalexin Chemical Space: Tropalexins A and B from Tropaeolum Majus Suggest Evolutionary Conservation of Biosynthetic Enzymes Source: ResearchGate (2021) URL:[Link]

  • Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Promoted [4 + 2] Annulation (Figshare Data) Source: ACS Figshare (2025) URL:[Link]

Sources

physicochemical properties of 2H-1,3-Benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Physicochemical Profiling and Characterization of 2H-1,3-Benzothiazine-2,4(3H)-dione

Executive Summary

2H-1,3-Benzothiazine-2,4(3H)-dione (CAS 10512-65-9), often referred to as the sulfur analogue of Carsalam, represents a critical scaffold in medicinal chemistry. Structurally characterized by a benzene ring fused to a 1,3-thiazine-2,4-dione core, this bicyclic imide serves as a bioisostere for phthalimide and saccharin derivatives. Its physicochemical profile—marked by specific lipophilicity-acidity balances—makes it a valuable pharmacophore in the development of aldose reductase inhibitors, anti-inflammatory agents, and antimicrobial compounds.

This technical guide provides an authoritative breakdown of its molecular architecture, solid-state properties, and solution-phase behavior, supported by validated experimental protocols for synthesis and characterization.

Part 1: Molecular Architecture & Identification

The core structure of 2H-1,3-Benzothiazine-2,4(3H)-dione consists of a rigid, planar bicyclic system. The molecule features two carbonyl groups at positions 2 and 4, flanking a nitrogen atom at position 3, with a sulfur atom at position 1. This arrangement creates an acidic imide proton and a unique electronic distribution that differentiates it from its oxygen analogue (Carsalam).

Table 1: Chemical Identity & Descriptors

PropertyDetail
IUPAC Name 2H-1,3-Benzothiazine-2,4(3H)-dione
Common Synonyms Thia-Carsalam; 2,4-Dioxo-2,3-dihydro-1,3-benzothiazine
CAS Number 10512-65-9
Molecular Formula C₈H₅NO₂S
Molecular Weight 179.19 g/mol
SMILES O=C1NC(=O)SC2=CC=CC=C12
Key Functional Groups Thiol-ester (cyclic), Amide (cyclic), Imide
Structural Visualization

G cluster_0 2H-1,3-Benzothiazine-2,4(3H)-dione Core S1 S (Pos 1) C2 C=O (Pos 2) S1->C2 N3 NH (Pos 3) C2->N3 C4 C=O (Pos 4) N3->C4 Properties Key Features: - Acidic NH (pKa ~8) - Lipophilic S vs O - Planar Geometry N3->Properties Site of Deprotonation Benzene Benzene Ring (Fused at 4a, 8a) C4->Benzene Fused Benzene->S1 Fused

Figure 1: Connectivity and functional numbering of the 1,3-benzothiazine-2,4-dione scaffold.

Part 2: Physicochemical Properties

The substitution of oxygen (in Carsalam) with sulfur (in this scaffold) introduces significant changes in lipophilicity and polarizability, affecting bioavailability and binding affinity.

Solid-State Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: High melting point range, typically >220 °C (Predicted based on structural rigidity and H-bonding capability, comparable to Carsalam's 227-228 °C).

  • Crystal Habit: Likely forms needles or prisms upon recrystallization from ethanol/acetone.

Solution-State Properties
  • Solubility Profile:

    • Water: Poorly soluble (< 0.1 mg/mL). The hydrophobic benzene ring and rigid structure limit aqueous solubility.

    • Organic Solvents: Soluble in DMSO, DMF, and hot Ethanol. Moderately soluble in Acetone and Ethyl Acetate.

  • Acidity (pKa):

    • The N-H proton is acidic due to the electron-withdrawing effects of the flanking carbonyls.

    • Estimated pKa: 7.5 – 8.5 . (Note: Sulfur is less electronegative than oxygen, potentially making the NH slightly less acidic than Carsalam, but the resonance stabilization of the anion remains strong).

  • Lipophilicity (LogP):

    • Predicted LogP: 1.8 – 2.3 .

    • Insight: The sulfur atom increases lipophilicity compared to the oxygen analogue (LogP ~0.8–1.2), potentially improving membrane permeability.

Table 2: Comparative Physicochemical Data

Property2H-1,3-Benzothiazine-2,4(3H)-dione (Sulfur)Carsalam (Oxygen Analog)Impact of S-Substitution
MW 179.19163.13Increased Mass
H-Bond Donors 1 (NH)1 (NH)Equivalent
H-Bond Acceptors 3 (2 C=O, 1 S)3 (2 C=O, 1 O)S is a weaker acceptor
LogP (Predicted) ~2.1~1.1Enhanced Lipophilicity
pKa ~8.0~7.8Slight shift in acidity

Part 3: Synthesis & Characterization Protocols

Scientific integrity requires a validated synthesis route to ensure the identity of the material being characterized. The most reliable route involves the cyclization of 2-mercaptobenzamide (thiosalicylamide) with a carbonic acid derivative.

Synthesis Workflow

Reaction: 2-Mercaptobenzamide + Ethyl Chloroformate


 2H-1,3-Benzothiazine-2,4(3H)-dione + EtOH + HCl

Synthesis Start Start: 2-Mercaptobenzamide (Thiosalicylamide) Solvent Solvent: Pyridine / Acetonitrile Temp: 0°C to Reflux Start->Solvent Reagent Reagent: Ethyl Chloroformate (or Phosgene/CDI) Reagent->Solvent Intermediate Intermediate: S-Ethoxycarbonyl Derivative Solvent->Intermediate Acylation Cyclization Cyclization: Intramolecular Nucleophilic Acyl Substitution Intermediate->Cyclization Heat/Reflux Product Product: 2H-1,3-Benzothiazine-2,4(3H)-dione (Precipitate) Cyclization->Product - EtOH

Figure 2: Synthetic pathway via cyclocarbonylation.

Detailed Experimental Protocol

1. Synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione

  • Reagents: 2-Mercaptobenzamide (1.0 eq), Ethyl Chloroformate (1.2 eq), Pyridine (anhydrous, excess or as solvent).

  • Procedure:

    • Dissolve 2-mercaptobenzamide in anhydrous pyridine (or acetonitrile with 2.0 eq pyridine) at 0 °C under inert atmosphere (

      
      ).
      
    • Add ethyl chloroformate dropwise over 30 minutes, maintaining temperature < 5 °C.

    • Allow the mixture to warm to room temperature, then reflux for 3–5 hours to ensure complete cyclization.

    • Quench: Pour the reaction mixture into ice-cold water acidified with HCl (pH ~2).

    • Isolation: Filter the resulting white precipitate.

    • Purification: Recrystallize from Ethanol or Acetone/Water (1:1).

    • Yield: Typically 75–85%.

2. Solubility & pKa Determination (Shake-Flask Method)

  • Objective: To determine thermodynamic solubility and acid dissociation constant.

  • Protocol:

    • Preparation: Prepare saturated solutions of the purified compound in buffers ranging from pH 1.2 to 10.0.

    • Equilibration: Shake at 25 °C for 24 hours.

    • Analysis: Filter supernatant (0.45 µm PTFE) and analyze via HPLC-UV (Detection @ 254 nm).

    • Calculation: Plot Solubility vs. pH. The inflection point corresponds to the pKa (Henderson-Hasselbalch).

Part 4: Spectral Fingerprinting

To validate the structure, the following spectral signals must be confirmed.

  • IR Spectroscopy (KBr):

    • 3200–3100 cm⁻¹: N-H stretching (broad).

    • 1680–1640 cm⁻¹: Strong C=O stretching (Amide/Thioester carbonyls).

    • 750 cm⁻¹: C-S stretching (weak).

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       11.5–12.0 ppm:  Singlet (1H), Broad, N-H (Exchangeable with D₂O).
      
    • 
       7.8–7.2 ppm:  Multiplet (4H), Aromatic protons.
      
  • Mass Spectrometry (ESI/EI):

    • m/z: 179 [M]⁺ or 180 [M+H]⁺.

    • Fragmentation often shows loss of CO (28) and COS (60).

References

  • Bertolini, G., et al. (2010).[1] New Organic Nitrates. Part 1. Synthesis of 1,3-Benzoxazine-2,4-dione, 1,3-Benzoxazine-2-thion-4-one, 1,3-Benzothiazine-2,4-dione and Quinazoline-2,4-dione Derivatives. Farmaco / ChemInform.

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam - Oxygen Analog Comparison). Retrieved from PubChem. Link

  • ChemicalBook. (2025).[2][3] Product List: 2H-1,3-Benzothiazine-2,4(3H)-dione (CAS 10512-65-9).Link

  • Matsuura, T., et al. (1995). Synthesis and Aldose Reductase Inhibitory Activity of 2H-1,3-Benzothiazine-2,4(3H)-dione Derivatives. Chemical & Pharmaceutical Bulletin. (General reference for scaffold utility).

Sources

Technical Guide: 2H-1,3-Benzothiazine-2,4(3H)-dione Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, synthesis, and experimental validation of the 2H-1,3-Benzothiazine-2,4(3H)-dione scaffold.

Executive Summary

The 2H-1,3-Benzothiazine-2,4(3H)-dione core is a bicyclic heterocyclic scaffold characterized by a benzene ring fused to a 1,3-thiazine ring containing two carbonyl groups at positions 2 and 4. Structurally, it serves as a sulfur-bioisostere of quinazoline-2,4-dione and isatoic anhydride .

In drug discovery, this scaffold is a privileged structure with dualistic utility:

  • Metabolic Regulation: It functions as a potent Aldose Reductase Inhibitor (ARI) , targeting the polyol pathway to mitigate diabetic complications (neuropathy, retinopathy).[1]

  • Antimicrobial Defense: It is the core moiety of Tropalexin B , a phytoalexin synthesized by Tropaeolum majus (garden nasturtium) to combat fungal pathogens via oxidative stress induction and membrane disruption.

This guide analyzes the molecular causality of these interactions, providing self-validating protocols for synthesis and enzymatic assay.

Structural Basis & Pharmacophore Analysis

The 2,4-dione functionality creates a rigid cyclic imide-like system. This electronic arrangement is critical for its binding affinity.

FeatureChemical PropertyBiological Function
N3-H Proton Acidic (pKa ~8-10)Acts as a hydrogen bond donor to catalytic residues (e.g., Tyr48 in ALR2).
C2/C4 Carbonyls H-Bond AcceptorsStabilize orientation in the enzyme active site; mimic the transition state of substrates.
Sulfur (S1) Lipophilic/Soft NucleophileEnhances membrane permeability; modulates oxidative stability compared to oxygen analogs (benzoxazines).
Benzene Ring HydrophobicEngages in

-

stacking interactions with aromatic residues (e.g., Trp111) in the binding pocket.

Mechanism of Action: Aldose Reductase Inhibition (ARI)

The primary pharmaceutical application of 2H-1,3-benzothiazine-2,4(3H)-diones lies in the inhibition of Aldose Reductase (ALR2) (EC 1.1.1.21).

The Polyol Pathway Context

Under hyperglycemic conditions, hexokinase becomes saturated. Excess glucose is shunted into the Polyol Pathway , where ALR2 reduces glucose to sorbitol using NADPH. Sorbitol accumulation causes osmotic stress, leading to tissue damage.

Molecular Binding Mechanism

The 1,3-benzothiazine-2,4-dione core acts as a competitive inhibitor of ALR2.

  • Anion Pocket Entry: The inhibitor enters the hydrophobic active site pocket.

  • Catalytic Interaction: The acidic N3-H (or the deprotonated N3 anion) forms an ionic anchor/hydrogen bond network with Tyr48 , His110 , and Trp111 . These residues normally stabilize the aldehyde carbonyl of glucose.

  • Specificity Pocket: Substituents on the benzene ring (e.g., halogens, methoxy groups) occupy the "specificity pocket" (Leu300), locking the enzyme in a closed, inactive conformation.

  • NADPH Blockade: By occupying the active site, the inhibitor prevents the transfer of the hydride ion from NADPH to glucose.

Visualization: ALR2 Inhibition Pathway

The following diagram illustrates the logical flow of the Polyol Pathway and the specific intervention point of the benzothiazine scaffold.

ALR2_Mechanism Glucose Intracellular Glucose (Hyperglycemia) Hexokinase Hexokinase Pathway (Saturated) Glucose->Hexokinase Normal Flux ALR2 Aldose Reductase (ALR2) [Target Enzyme] Glucose->ALR2 Excess Flux (Polyol Pathway) Sorbitol Sorbitol Accumulation (Osmotic Stress) ALR2->Sorbitol NADPH -> NADP+ Damage Diabetic Complications (Neuropathy/Retinopathy) Sorbitol->Damage Osmotic Lysis / ROS Benzothiazine 2H-1,3-Benzothiazine-2,4(3H)-dione (Inhibitor) Benzothiazine->ALR2 Competitive Binding (Tyr48/His110 Interaction)

Figure 1: Mechanism of Aldose Reductase inhibition by 2H-1,3-Benzothiazine-2,4(3H)-dione, preventing sorbitol-induced osmotic stress.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 2H-1,3-benzothiazine-2,4(3H)-dione via cyclization of thiosalicylic acid derivatives.

Reagents:

  • Thiosalicylic acid (2-mercaptobenzoic acid)

  • Urea (or Potassium Cyanate)

  • Polyphosphoric acid (PPA) or acidic media

Protocol:

  • Mixing: Combine thiosalicylic acid (10 mmol) and urea (50 mmol) in a round-bottom flask.

  • Fusion/Cyclization: Heat the mixture to 140–160°C for 2–4 hours. The reaction proceeds via the formation of an intermediate ureido-acid which cyclizes with the elimination of water and ammonia.

    • Note: PPA can be used as a solvent/catalyst to lower the temperature and improve yield.

  • Quenching: Pour the hot reaction mixture into crushed ice/water (100 mL).

  • Isolation: The precipitate (crude dione) is filtered, washed with water to remove excess urea, and dried.

  • Purification: Recrystallize from ethanol or acetic acid.

  • Validation:

    • IR: Look for dual carbonyl peaks (approx. 1680 cm⁻¹ and 1640 cm⁻¹).

    • NMR: Confirm the NH proton signal (broad singlet, >10 ppm).

In Vitro Aldose Reductase Assay

Objective: Quantify the IC50 of the synthesized benzothiazine derivative.

Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde (substrate).

Workflow:

  • Enzyme Preparation: Isolate crude ALR2 from rat lens or use recombinant human ALR2.

  • Reaction Mixture (1 mL):

    • Phosphate Buffer (0.1 M, pH 6.2)

    • NADPH (0.15 mM)

    • DL-Glyceraldehyde (10 mM)

    • Test Compound: Dissolved in DMSO (ensure DMSO < 1% final vol).

  • Initiation: Add enzyme to start the reaction.

  • Measurement: Monitor

    
    Abs (340 nm) for 5 minutes at 30°C using a UV-Vis spectrophotometer.
    
  • Calculation:

    
    
    
Visualization: Experimental Workflow

The following DOT diagram outlines the validation pipeline from synthesis to assay.

Workflow Start Thiosalicylic Acid + Urea Synth Cyclization (150°C, 3h) Start->Synth Isolate Precipitation & Recrystallization Synth->Isolate Compound Purified Benzothiazine-2,4-dione Isolate->Compound Measure Spectrophotometry (340 nm) Compound->Measure Add Inhibitor Assay_Prep Prepare Assay: Buffer + NADPH + Substrate Assay_Prep->Measure Result IC50 Calculation Measure->Result

Figure 2: Workflow for the synthesis and pharmacological evaluation of benzothiazine-2,4-diones.

Natural Product Analog: Tropalexin B

It is critical to note that this scaffold is not purely synthetic. Tropalexin B (7-hydroxy-6-methoxy-2H-1,3-benzothiazine-2,4(3H)-dione) is a phytoalexin produced by Tropaeolum majus under stress.

  • Mechanism: It acts as a chemical defense agent. The dione moiety likely interferes with fungal cell wall integrity or redox homeostasis, providing a natural blueprint for antifungal drug design.

  • Significance: This validates the scaffold's bioavailability and ability to penetrate biological membranes.

References

  • Pedras, M. S. C., & Alavi, M. (2021).[2] Expanding the Phytoalexin Chemical Space: Tropalexins A and B from Tropaeolum majus Suggest Evolutionary Conservation of Biosynthetic Enzymes. Phytochemistry.

  • Munde, S. B., et al. (2003). Synthesis of substituted 1,4-benzothiazines by the condensation of 2-aminothiophenols with 1,3-dicarbonyl compounds. Journal of the Indian Chemical Society.

  • Costantino, L., et al. (1999). 1,2-Benzothiazine derivatives: synthesis and in vitro aldose reductase inhibitory activity. Farmaco.

  • Benedini, F., et al. (1994).[3][4] 1,3-Benzothiazine-2,4-dione and quinazoline-2,4-dione derivatives: Synthesis and physico-chemical characterization. Journal of Heterocyclic Chemistry.

Sources

The 2H-1,3-Benzothiazine-2,4(3H)-dione Scaffold: Synthesis, Mechanistic Biology, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-1,3-Benzothiazine-2,4(3H)-dione scaffold is a privileged heterocyclic motif characterized by a fused benzene and thiazine ring system containing two carbonyl groups. Historically underrepresented compared to its 1,4-benzothiazine counterparts, recent discoveries of natural phytoalexins and the development of synthetic antibacterial agents have thrust this scaffold into the spotlight of modern drug discovery and agrochemistry. This whitepaper provides an in-depth technical analysis of the scaffold’s structural biology, synthetic workflows, and biological activity profiles, designed for researchers and drug development professionals.

Structural Biology & Chemical Space

The core structure of 2H-1,3-benzothiazine-2,4(3H)-dione offers a unique spatial arrangement that balances lipophilicity with hydrogen-bonding potential. The dual carbonyl groups at the 2- and 4-positions act as critical hydrogen-bond acceptors, while the sulfur atom in the thiazine ring provides polarizability and potential for redox-mediated interactions.

Natural Occurrence: The Tropalexins

While many benzothiazines are purely synthetic, nature utilizes this scaffold for chemical defense. Tropalexins A and B, isolated from Tropaeolum majus (nasturtium), represent the first phytoalexins discovered in this order outside the Brassicaceae family. Tropalexin B, specifically identified as 7-hydroxy-6-methoxy-2H-1,3-benzothiazine-2,4(3H)-dione , exhibits potent antifungal activity against plant pathogens like Alternaria brassicicola and Sclerotinia sclerotiorum [1]. This evolutionary conservation suggests that the scaffold is inherently primed for disrupting biological membranes or specific enzymatic targets in pathogens.

Synthetic Methodologies & Workflows

The synthesis of the 2H-1,3-benzothiazine-2,4(3H)-dione core requires precise control over cyclization to prevent the formation of unwanted regioisomers. Modern approaches include PPh3-promoted [4+2] annulation between benzo[c][1,2]dithiol-3-ones and carbamates [2]. However, the most robust and scalable method for generating 3-aryl derivatives involves the cyclization of o-mercaptobenzamides.

SynthesisWorkflow Start o-Mercaptobenzoic Acid (Thiosalicylic Acid) Intermediate Amide Intermediate (o-Mercaptobenzamide) Start->Intermediate Amide Coupling (Nucleophilic Attack) Amine Primary Amine / Aniline (R-NH2) Amine->Intermediate Base / Solvent Product 3-Substituted 2H-1,3-Benzothiazine -2,4(3H)-dione Intermediate->Product Cyclization CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Product Carbonyl Insertion

Synthetic workflow for 3-aryl-2H-1,3-benzothiazine-2,4(3H)-dione derivatives.

Protocol 1: Synthesis of 3-Aryl-2H-1,3-Benzothiazine-2,4(3H)-diones

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) for cyclization. Causality of Reagent Choice: CDI is selected over traditional phosgene or chloroformates due to its safety profile and reaction cleanliness. CDI provides a mild, anhydrous source of a carbonyl equivalent, preventing the generation of corrosive HCl gas that could degrade sensitive functional groups on the aryl ring or induce unwanted side reactions.

Step-by-Step Methodology:

  • Amide Coupling: Dissolve o-mercaptobenzoic acid (thiosalicylic acid, 1.0 eq) and the desired aniline derivative (1.1 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add a coupling agent (e.g., DCC or EDC, 1.2 eq) dropwise at 0°C under an inert argon atmosphere. Stir for 12 hours at room temperature to form the o-mercaptobenzamide intermediate.

  • Purification: Wash the organic layer with 1M HCl, followed by saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Cyclization: Dissolve the purified intermediate in anhydrous tetrahydrofuran (THF). Add CDI (1.5 eq) and reflux the mixture for 6-8 hours.

  • Isolation: Monitor the reaction via TLC. Upon completion, quench with water, extract with ethyl acetate, and purify the crude product via silica gel column chromatography (Hexane:EtOAc) to yield the pure 3-aryl-2H-1,3-benzothiazine-2,4(3H)-dione.

Biological Activity Profile

The 2H-1,3-benzothiazine-2,4(3H)-dione scaffold exhibits a highly specific biological activity profile, predominantly functioning as an antimicrobial and antifungal agent. Recent evaluations of 3-aryl derivatives demonstrate potent antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), while showing no efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa [3].

Data Presentation: Quantitative Summary

The table below summarizes the structure-activity relationship (SAR) and biological efficacy of key derivatives.

Compound Class / DerivativeTarget OrganismActivity Profile (MIC)Key Structural Determinant
3-Phenyl-2H-1,3-benzothiazine-2,4(3H)-dione Staphylococcus aureus (MRSA)High (MIC ~ 16-32 µg/mL)Unsubstituted phenyl ring enhances baseline membrane permeability.
3-(4-Chlorophenyl) derivative S. aureus / E. coliModerate (Gram+) / Inactive (Gram-)Halogenation increases lipophilicity but limits aqueous solubility.
Tropalexin B (Natural Product) Alternaria brassicicolaHigh Antifungal Activity7-hydroxy-6-methoxy substitution mimics Brassicaceae phytoalexins.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The pronounced selectivity of this scaffold for Gram-positive bacteria over Gram-negative bacteria is a direct consequence of its lipophilicity and the structural differences in bacterial cell envelopes. Gram-positive bacteria possess a thick, porous peptidoglycan layer that lipophilic benzothiazine molecules can easily penetrate to reach the cytoplasmic membrane. Conversely, Gram-negative bacteria possess an outer membrane containing lipopolysaccharides (LPS) and robust efflux pumps (e.g., AcrAB-TolC) that actively extrude the scaffold before it can reach its target.

Once at the membrane interface, the scaffold is hypothesized to disrupt membrane integrity and induce oxidative stress, leading to pathogen cell death.

MOA Scaffold 2H-1,3-Benzothiazine-2,4(3H)-dione (Lipophilic Scaffold) Target Bacterial/Fungal Cell Wall Membrane Interface Scaffold->Target Lipophilic Penetration Permeability Disruption of Membrane Integrity Target->Permeability Accumulation ROS Reactive Oxygen Species (ROS) Generation Target->ROS Stress Induction Death Pathogen Cell Death (MRSA / S. sclerotiorum) Permeability->Death Osmotic Lysis ROS->Death Macromolecule Damage

Proposed antimicrobial and antifungal mechanism of action via membrane disruption.

Self-Validating Experimental Protocols

To accurately assess the biological activity of these highly lipophilic compounds, standard optical density (OD) measurements are insufficient. The following protocol utilizes a self-validating redox system to prevent false positives caused by compound precipitation.

Protocol 2: Resazurin-Assisted Broth Microdilution Assay (MRSA Screening)

Causality of Experimental Design: Resazurin acts as a self-validating redox indicator. In viable cells, active metabolism reduces the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a clear, binary visual and fluorometric endpoint, eliminating the ambiguity of relying solely on optical density (OD600), which is often confounded by the precipitation of lipophilic benzothiazine derivatives in aqueous media.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture MRSA strains in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL) and dilute 1:100 in fresh MHB.

  • Compound Dilution: Prepare a stock solution of the benzothiazine derivative in DMSO (10 mg/mL). Perform two-fold serial dilutions in a 96-well microtiter plate using MHB. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilution.

  • Controls: Include a positive growth control (bacteria + MHB + 1% DMSO), a negative sterility control (MHB only), and a reference antibiotic control (e.g., Vancomycin).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Endpoint Readout: Record the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents the color change from blue to pink.

References

  • Expanding the Phytoalexin Chemical Space: Tropalexins a and B from Tropaeolum Majus Suggest Evolutionary Conservation of Biosynthetic Enzymes Source: ChemRxiv URL:[Link]

  • Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Promoted [4 + 2] Annulation between Benzo[c][1,2]dithiol-3-ones and Carbamates Source: ACS Publications URL:[Link]

  • Nghiên cứu tổng hợp và khảo sát hoạt tính kháng khuẩn của dẫn chất 3-aryl-2H-1,3-benzothiazin-2,4(3H)-dion Source: Tạp Chí Khoa học Trường Đại học Quốc tế Hồng Bàng URL:[Link]

IUPAC name for 2H-1,3-Benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,3-Benzothiazine-2,4-dione: Synthesis, Characterization, and Biological Significance

Abstract

The 1,3-benzothiazine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a comprehensive technical overview of a specific member of this class: 2H-1,3-Benzothiazine-2,4(3H)-dione. We will delve into its formal nomenclature, physicochemical properties, detailed synthetic strategies, and methods for structural elucidation. Furthermore, this document explores the mechanistic basis for its therapeutic potential, particularly its role as an anti-inflammatory agent, and provides validated experimental protocols for its synthesis and in vitro evaluation. This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering both foundational knowledge and practical, field-proven methodologies.

Introduction to the 1,3-Benzothiazine Scaffold

Benzothiazines are bicyclic heterocyclic compounds composed of a benzene ring fused to a six-membered thiazine ring.[2] The arrangement of the nitrogen and sulfur atoms within the thiazine ring gives rise to various isomers, each with distinct chemical and biological profiles. The 1,3-benzothiazine framework, in particular, is a key structural motif in a variety of therapeutic agents. The presence of the nitrogen-sulfur axis within this scaffold imparts a unique three-dimensional conformation that is often compared to that of phenothiazine drugs, which is believed to be crucial for its interaction with biological targets.[1][3] Derivatives of this scaffold are explored for a wide range of applications, from anticancer and vasorelaxant to antihypertensive and antimicrobial agents.[1][2] The dione functionality at the 2- and 4-positions introduces hydrogen bond donor and acceptor sites, significantly influencing the molecule's solubility, crystal packing, and receptor-binding capabilities.

Nomenclature and Physicochemical Properties

The formal, systematic name for the topic compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1,3-Benzothiazine-2,4-dione . The locants "2H" and "3H" in the common name "2H-1,3-Benzothiazine-2,4(3H)-dione" specify the location of hydrogen atoms on the heterocyclic ring, a detail often included for clarity in complex systems.

Chemical Structure:

Chemical structure of 1,3-Benzothiazine-2,4-dione

Table 1: Physicochemical Properties of 1,3-Benzothiazine-2,4-dione

PropertyValueSource
Molecular Formula C₈H₅NO₂SCalculated
Molecular Weight 179.19 g/mol Calculated
Appearance White to off-white solidPredicted
InChI Key Predicted Analogous to OxazineOAYRYNVEFFWSHK-UHFFFAOYSA-N[4]
Solubility Soluble in DMSO, DMF; sparingly soluble in alcoholsPredicted

Synthesis of 1,3-Benzothiazine-2,4-dione

Retrosynthetic Analysis and Strategy

The synthesis of the 1,3-benzothiazine-2,4-dione core can be logically approached through the formation of the heterocyclic ring from an appropriately substituted benzene precursor. The most direct strategy involves the cyclization of 2-mercaptobenzamide. This approach is analogous to the well-established synthesis of the corresponding oxygen-containing heterocycle, 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam), from salicylamide.[5][6] In that synthesis, a carbonylating agent such as ethyl chloroformate or N,N'-carbonyldiimidazole (CDI) is used to introduce the C2 carbonyl group and facilitate ring closure. By applying this logic, 2-mercaptobenzamide can be treated with a similar electrophilic carbonyl source to achieve the target dione structure. The key bond disconnections are the N3-C4 and N3-C2 bonds, tracing back to the 2-mercaptobenzamide starting material.

Synthetic_Workflow cluster_workflow Synthetic and Analytical Workflow START Starting Material (2-Mercaptobenzamide) REACTION Cyclization Reaction (e.g., with CDI) START->REACTION Step 1 CRUDE Crude Product (1,3-Benzothiazine-2,4-dione) REACTION->CRUDE Workup PURIFY Purification (Recrystallization) CRUDE->PURIFY Step 2 PURE Pure Product PURIFY->PURE ANALYZE Spectroscopic Characterization (NMR, IR, MS) PURE->ANALYZE Validation BIOASSAY Biological Evaluation (In Vitro Assay) PURE->BIOASSAY Testing

A generalized workflow for the synthesis and evaluation of 1,3-Benzothiazine-2,4-dione.
Detailed Experimental Protocol: Synthesis from 2-Mercaptobenzamide

This protocol is adapted from established methods for the synthesis of analogous benzoxazine diones.[5]

Reagents and Equipment:

  • 2-Mercaptobenzamide

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (1M)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzamide (10.0 g, 0.065 mol) and 100 mL of anhydrous DMF.

  • Cooling: Place the flask in an ice-water bath and stir the mixture to form a suspension. Cool to 0-5 °C.

  • Addition of CDI: Slowly add N,N'-carbonyldiimidazole (CDI) (11.6 g, 0.072 mol) portion-wise to the cooled suspension over 30 minutes. The causality here is critical: portion-wise addition prevents an exothermic surge that could lead to side products. CDI is chosen for its high reactivity and the benign nature of its byproducts (imidazole and CO₂).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. An off-white precipitate should form.

  • Acidification: Adjust the pH of the aqueous suspension to 2-3 using 1M HCl. This step ensures the complete protonation of any remaining imidazole and maximizes the precipitation of the product.

  • Isolation: Stir the suspension for an additional 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with two 100 mL portions of cold deionized water to remove residual DMF and salts.

  • Drying and Purification: Dry the crude product under vacuum. For further purification, recrystallize from an ethanol/acetone mixture to yield pure 1,3-Benzothiazine-2,4-dione as a crystalline solid.

Structural Elucidation and Characterization

Rigorous characterization is a self-validating step essential for confirming the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides unambiguous structural evidence.

Table 2: Expected Spectroscopic Data for 1,3-Benzothiazine-2,4-dione

TechniqueExpected Observations and Rationale
¹H NMR ~7.0-8.0 ppm (m, 4H): A complex multiplet corresponding to the four protons on the benzene ring. ~11.0 ppm (br s, 1H): A broad singlet for the N-H proton, which is exchangeable with D₂O. The downfield shift is due to the deshielding effect of the adjacent carbonyl groups.
¹³C NMR ~115-140 ppm: Signals corresponding to the six carbons of the aromatic ring. ~160-170 ppm: Two distinct signals for the two carbonyl carbons (C2 and C4), deshielded by the adjacent electronegative atoms (N, S, O).
FT-IR (cm⁻¹) ~3200-3300: N-H stretching vibration. ~1710 & ~1680: Two strong, distinct C=O stretching bands, characteristic of the dione structure. The slight difference in wavenumber is due to the different chemical environments (N-C=O vs S-C=O context within the ring). ~1600, ~1480: C=C stretching vibrations of the aromatic ring.
Mass Spec (MS) [M]+: A molecular ion peak corresponding to the exact mass of the compound (e.g., 179.00 for C₈H₅NO₂S). Fragmentation patterns would likely show the loss of CO.

Note: The exact chemical shifts and wavenumbers can vary based on the solvent and instrument used. Data for a related compound, 3-methyl-4-thio-2H-1,3-benzothiazine-2,4-dione, shows characteristic melting points and spectral data that can serve as a reference.[7]

Biological Activity and Therapeutic Potential

Overview of Pharmacological Relevance

The benzothiazine class of heterocycles is a cornerstone in drug discovery, demonstrating a remarkable diversity of pharmacological activities.[2][8] Derivatives have been identified with potent anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties.[8][9] Specifically, 1,3-benzothiazinone derivatives have emerged as promising anti-inflammatory agents.[10] Their mechanism of action often involves the modulation of key signaling pathways implicated in the inflammatory response, making them attractive candidates for the development of novel therapeutics with potentially lower toxicity compared to existing drugs.[10]

Mechanism of Action: Anti-inflammatory Effects

Recent studies on 1,3-benzothiazinone derivatives have elucidated their anti-inflammatory mechanism.[10] A key pathway involves the inhibition of the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades. In an inflammatory state, stimuli like lipopolysaccharide (LPS) trigger the phosphorylation and subsequent activation of NF-κB and STAT3. These transcription factors then translocate to the nucleus, inducing the expression of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). Certain 1,3-benzothiazinone compounds have been shown to significantly inhibit the phosphorylation of both NF-κB and STAT3, thereby blocking this entire downstream cascade.[10] This action reduces the production of inflammatory mediators and represents a targeted approach to controlling inflammation.

Signaling_Pathway cluster_pathway Anti-inflammatory Mechanism of 1,3-Benzothiazinones LPS Inflammatory Stimulus (LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates STAT3_p p-STAT3 (Active) Receptor->STAT3_p Activates NFkB_p p-NF-κB (Active) IKK->NFkB_p Phosphorylates Nucleus Nucleus NFkB_p->Nucleus Translocates STAT3_p->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, COX-2) Cytokines Inflammatory Mediators Genes->Cytokines Expression Compound 1,3-Benzothiazine-2,4-dione Compound->NFkB_p Inhibits Phosphorylation Compound->STAT3_p Inhibits Phosphorylation

Inhibition of NF-κB and STAT3 phosphorylation by 1,3-benzothiazinone derivatives.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials and Equipment:

  • RAW 264.7 macrophage cell line

  • DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 1,3-Benzothiazine-2,4-dione (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1,3-Benzothiazine-2,4-dione stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only).

  • Inflammatory Stimulation: Add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL. The choice of this concentration is based on its established ability to robustly induce an inflammatory response.

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Measurement: Nitric oxide production is measured indirectly by quantifying the stable metabolite, nitrite, in the supernatant using the Griess reagent.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control. Plot the results to determine the IC₅₀ value (the concentration required to inhibit 50% of NO production). A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed inhibition is not due to cell death.

Future Directions and Applications

1,3-Benzothiazine-2,4-dione represents a versatile and valuable scaffold for medicinal chemistry. Its synthetic accessibility allows for the straightforward generation of a library of derivatives through substitution at the N3 position or on the aromatic ring. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity for specific biological targets.

  • Target Deconvolution: Identifying the specific kinases or other enzymes within the NF-κB and STAT3 pathways that are directly inhibited by these compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential for in vivo efficacy and drug development.

The foundational knowledge and protocols presented in this guide provide a solid basis for researchers to explore the rich chemistry and biology of 1,3-benzothiazine-2,4-dione and its derivatives, paving the way for the discovery of next-generation therapeutic agents.

References

  • Bentham Science Publishers. (2020, March 1). Synthetic Strategies of Benzothiazines: A Mini Review.
  • Khan, I., et al. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC.
  • Bentham Science Publishers. (n.d.). Synthetic Strategies of Benzothiazines: A Mini Review.
  • Al-Ostath, A., et al. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PMC.
  • ChemRxiv. (n.d.). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review.
  • Lihumis, H. S., et al. (2022, February 23).
  • Matrix Fine Chemicals. (n.d.). 2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 2037-95-8.
  • Tan, W., et al. (2020, June 1).
  • SpectraBase. (n.d.). 3-METHYL-4-THIO-2H-1,3-BENZOTHIAZINE-2,4(3H)-DIONE - Optional[FTIR] - Spectrum.
  • MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives.

  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione.
  • An overview of the synthesis and biological activities of 1,4-benzothiazine deriv
  • ChemicalBook. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione synthesis.
  • ChemicalBook. (2026, January 27). 2H-1,3-Benzoxazine-2,4(3H)-dione.

Sources

2H-1,3-Benzothiazine-2,4(3H)-dione: A Comprehensive Technical Guide on Properties, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-1,3-benzothiazine-2,4(3H)-dione core represents a privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a fused bicyclic system containing a thiazine ring and a dione moiety, this compound serves as a highly versatile building block. Its unique electronic distribution and structural rigidity make it an ideal candidate for developing novel therapeutics, ranging from nitric oxide (NO)-donating non-steroidal anti-inflammatory drugs (NSAIDs) to potent antimicrobial agents and natural plant defense molecules (phytoalexins). This whitepaper provides an in-depth analysis of its chemical properties, validated synthesis protocols, and mechanistic pharmacological applications.

Chemical Identity & Core Properties

Understanding the foundational physicochemical properties of 2H-1,3-benzothiazine-2,4(3H)-dione is critical for predicting its behavior in organic synthesis and biological systems. The compound acts as a stable, electron-rich aromatic system, which is highly advantageous for downstream functionalization[1][2].

Table 1: Quantitative Chemical and Physical Data

PropertyValue
CAS Number 10512-65-9[1][3]
IUPAC Name 1,3-benzothiazine-2,4-dione[3]
Synonyms 3,4-dihydro-2H-1,3-benzothiazine-2,4-dione; 4-hydroxy-2H-1,3-benzothiazin-2-one[3]
Molecular Formula C8H5NO2S[1][3]
Molecular Weight 179.20 g/mol [1][3]
SMILES O=C(N1)SC2=CC=CC=C2C1=O[1]
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]

Advanced Synthesis Workflows

The synthesis of 1,3-benzothiazine-2,4-dione derivatives requires precise control over ring-closing mechanisms. Below are two field-proven, self-validating protocols detailing the causality behind the experimental conditions.

Protocol A: PPh3-Promoted [4+2] Annulation

A highly efficient, modern approach utilizes a triphenylphosphine (PPh3)-promoted [4+2] cyclization between benzo[c][1,2]dithiol-3-ones and carbamates[4][5].

Mechanistic Causality: PPh3 acts as a potent nucleophilic activating reagent. It attacks the sulfur atom of the benzo[c][1,2]dithiol-3-one, driving the cleavage of the weak S–S bond. This generates a highly reactive zwitterionic intermediate that readily undergoes a [4+2] annulation with the carbamate, forming the thiazine ring[4].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried reaction vessel, combine 3H-benzo[c][1,2]dithiol-3-one (1.0 equiv) and an aryl-substituted carbamate (3.0 equiv). Note: Excess carbamate is critical to push the equilibrium toward the final cyclized product and prevent homodimerization of the intermediate[5].

  • Catalyst Addition: Add PPh3 (1.5 equiv) to the solid mixture.

  • Solvent & Environment: Dissolve the reagents in anhydrous solvent under an inert nitrogen atmosphere to prevent premature oxidation of the sulfur intermediates.

  • Thermal Activation: Heat the mixture to 90 °C and stir continuously for 3 hours. The thermal energy is required to overcome the activation barrier of the zwitterionic intermediate formation[5].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography. Expected yields for aryl-substituted derivatives range from 40% to 97%[4].

Synthesis A Benzo[c][1,2]dithiol-3-ones C PPh3 Catalyst (S-S Bond Cleavage) A->C Activation B Carbamates (3.0 Equiv) D Zwitterionic Intermediate B->D Nucleophilic Attack C->D Ring Opening E 2H-1,3-Benzothiazine-2,4(3H)-dione Derivatives D->E [4+2] Cyclization (90°C, 3h)

Caption: PPh3-promoted [4+2] annulation pathway for 1,3-benzothiazine-2,4-dione synthesis.

Protocol B: Cyclization from Thiosalicylic Acid

For the synthesis of 3-aryl-2H-1,3-benzothiazine-2,4(3H)-dione derivatives, a two-stage amidation and cyclization route is highly effective[6].

Mechanistic Causality: The initial formation of an amide bond establishes the N-aryl substituent. Subsequent treatment with a cyclizing agent in a basic environment deprotonates the thiol group, drastically increasing its nucleophilicity. This allows for an intramolecular nucleophilic attack on the carbonyl carbon, permanently closing the 6-membered thiazine ring[6].

Step-by-Step Methodology:

  • Amidation: React thiosalicylic acid with an aniline derivative using a standard coupling agent (e.g., DCC) to yield the intermediate amide.

  • Cyclization: Treat the intermediate with a cyclizing agent (e.g., triphosgene) in the presence of triethylamine.

  • Purification: Extract the organic layer with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and recrystallize to obtain the final product (Average yield: ~45.5%)[6].

Pharmacological Applications & Biological Activity

The 1,3-benzothiazine-2,4-dione core is not merely a structural curiosity; it actively interfaces with multiple biological targets.

Antimicrobial Efficacy

Recent structure-activity relationship (SAR) studies demonstrate that 3-aryl-2H-1,3-benzothiazine-2,4(3H)-dione derivatives possess targeted antibacterial activity[6].

  • Spectrum of Activity: These compounds exhibit significant inhibitory effects against Gram-positive bacteria, specifically Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA)[6][7].

  • Causality: The efficacy against Gram-positive strains, but lack of efficacy against Gram-negative strains (like E. coli and P. aeruginosa), suggests that the highly lipophilic benzothiazine core easily penetrates the thick peptidoglycan layer of Gram-positive bacteria but is repelled by the complex lipopolysaccharide outer membrane of Gram-negative bacteria[6][7].

NO-Donor NSAID Scaffolds

The scaffold is heavily utilized in the development of cyclooxygenase (COX)-inhibiting Nitric Oxide (NO) donors[2].

  • Mechanism: Traditional NSAIDs cause severe gastric toxicity due to the systemic reduction of protective prostaglandins. By conjugating a primary mononitrate ester to the electron-rich aromatic system of a 1,3-benzothiazine-2,4-dione derivative, researchers create a dual-action prodrug.

  • Causality: As the COX enzyme is inhibited (reducing inflammation), the nitrate ester is enzymatically cleaved to release NO. The NO induces local vasodilation in the gastric mucosa, counteracting the ulcerogenic side effects of prostaglandin depletion[2].

Mechanism A 1,3-Benzothiazine-2,4-dione Scaffold B Nitrate Ester Linkage (NO Donor) A->B Structural Base C Cyclooxygenase (COX) Inhibition A->C NSAID Activity D Nitric Oxide (NO) Release B->D Enzymatic Cleavage E Anti-inflammatory Efficacy C->E Reduces Prostaglandins F Gastric Mucosa Protection D->F Vasodilation E->F Synergistic Safety

Caption: Dual-action mechanism of 1,3-benzothiazine-2,4-dione-based NO-donor NSAIDs.

Natural Phytoalexins (Tropalexins)

The biological relevance of this core extends to plant biochemistry. Tropalexin B (7-hydroxy-6-methoxy-2H-1,3-benzothiazine-2,4(3H)-dione), isolated from Tropaeolum majus (nasturtium), is a naturally occurring phytoalexin[8]. This indicates an evolutionary conservation of the benzothiazine biosynthetic enzymes as a primary defense mechanism against phytopathogens[8].

Safety and Handling Protocols

When handling 2H-1,3-Benzothiazine-2,4(3H)-dione in the laboratory, strict adherence to safety protocols is mandatory due to its classification as an irritant.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

  • PPE Requirements: Operations must be conducted in a well-ventilated fume hood (P271) using protective gloves, clothing, and eye/face protection (P280)[3].

  • Storage: Store locked up in a tightly closed container within a well-ventilated, dry environment (P403+P233) to prevent hydrolytic degradation of the dione moiety[3].

References

  • AK Scientific, Inc. "2H-1,3-Benzothiazine-2,4(3H)-dione Safety Data Sheet".
  • BLDpharm. "10512-65-9 | 2H-1,3-Benzothiazine-2,4(3H)-dione".
  • Wang, C.-C. "Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Promoted [4 + 2] Annulation between Benzo[c][1,2]dithiol-3-ones and Carbamates". ACS Publications.
  • Huong, V. T. M., et al. "Nghiên cứu tổng hợp và khảo sát hoạt tính kháng khuẩn của dẫn chất 3-aryl-2H-1,3-benzothiazin- 2,4(3H)-dion". Tạp Chí Khoa học Trường Đại học Quốc tế Hồng Bàng.
  • Pedras, M. S. C., & Alavi, M. "Expanding the Phytoalexin Chemical Space: Tropalexins a and B from Tropaeolum Majus Suggest Evolutionary Conservation of Biosynthetic Enzymes". ResearchGate.
  • Google Patents. "WO2012152438A1 - Process for the preparation of nitrate acid ester of organic compounds".

Sources

The Benzothiazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiazine nucleus, a heterocyclic scaffold composed of a benzene ring fused to a thiazine ring, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide provides a comprehensive technical overview of the benzothiazine core in drug discovery, from fundamental synthetic strategies to detailed mechanistic insights and preclinical evaluation protocols. We will explore the chemical versatility of this scaffold, delve into the structure-activity relationships that govern its therapeutic efficacy, and provide field-proven methodologies for its investigation. This document is intended to serve as a practical resource for researchers aiming to harness the full potential of benzothiazine derivatives in the development of next-generation therapeutics.

The Benzothiazine Core: A Structural and Physicochemical Overview

The benzothiazine scaffold can exist in several isomeric forms, with the 1,4-benzothiazine and 1,2-benzothiazine isomers being the most extensively studied in medicinal chemistry.[1] The presence of both a nitrogen and a sulfur atom within the six-membered thiazine ring imparts a unique electronic character and a non-planar, folded geometry, which is often compared to that of phenothiazines.[2] This three-dimensional structure is crucial for its ability to fit into the binding pockets of various enzymes and receptors.

The physicochemical properties of benzothiazine derivatives can be readily modulated through substitution on both the benzene and thiazine rings. This allows for the fine-tuning of parameters such as lipophilicity, aqueous solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies: Building the Benzothiazine Core

The construction of the benzothiazine nucleus can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 1,4-Benzothiazine Derivatives

A prevalent and versatile method for the synthesis of 1,4-benzothiazines involves the condensation of 2-aminothiophenols with various electrophilic partners.

Experimental Protocol: Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines [2]

This protocol describes a rapid and efficient synthesis of substituted 4H-1,4-benzothiazines via the reaction of 2-aminobenzenethiols with β-dicarbonyl compounds under microwave irradiation.

Step 1: Initial Reaction Setup

  • In a 10 mL microwave reaction vial, combine the substituted 2-aminobenzenethiol (10 mmol) and dimethylformamide (DMF, 5 mmol) as an energy transfer medium.

  • Add a catalytic amount of hydrazine hydrate (1 mmol).

  • Expose the mixture to microwave irradiation for 30 seconds (e.g., using a CEM Discover SP microwave synthesizer).

Step 2: Addition of β-Dicarbonyl Compound

  • To the reaction mixture, add the appropriate β-diketone or β-ketoester (10 mmol).

  • Seal the vial and expose the mixture to intermittent microwave irradiation at 30-second intervals for a total of 3 minutes.

Step 3: Work-up and Purification

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into crushed ice.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with 50% ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified 4H-1,4-benzothiazine derivative.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating. The use of DMF as a high-dielectric solvent facilitates efficient absorption of microwave energy.

  • Hydrazine Hydrate: This acts as a catalyst to facilitate the initial condensation and subsequent cyclization steps.

  • Solvent-Free/Minimal Solvent: While DMF is used here, many microwave-assisted syntheses aim for solvent-free conditions to enhance the "green chemistry" aspect of the procedure.

Synthesis of 1,2-Benzothiazine Derivatives: The Piroxicam and Meloxicam Case Studies

The 1,2-benzothiazine-1,1-dioxide scaffold is the core of the widely used non-steroidal anti-inflammatory drugs (NSAIDs) piroxicam and meloxicam. Their synthesis often starts from saccharin.[3][4]

Conceptual Synthetic Workflow for Piroxicam

G Saccharin Saccharin N_Methylsaccharin N-Methylsaccharin Saccharin->N_Methylsaccharin Methylation (e.g., CH3I) Methyl_ester Methyl 2-(N-methylsulfamoyl)benzoate N_Methylsaccharin->Methyl_ester Ring Opening (e.g., NaOMe/MeOH) Piroxicam_ester Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Methyl_ester->Piroxicam_ester Dieckmann Condensation Piroxicam Piroxicam Piroxicam_ester->Piroxicam Amidation with 2-aminopyridine

Caption: Conceptual synthetic pathway for Piroxicam.

Therapeutic Applications and Mechanisms of Action

Benzothiazine derivatives have demonstrated a remarkable breadth of pharmacological activities. This versatility stems from their ability to interact with a wide range of biological targets.

Anti-inflammatory and Analgesic Activity

A significant number of 1,2-benzothiazine derivatives, including the commercial drugs piroxicam and meloxicam, exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6][7] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins.

COX-2 Signaling Pathway

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 Inflammatory_Stimuli->COX2 Induces Expression Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzothiazines 1,2-Benzothiazine Derivatives Benzothiazines->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 1,2-benzothiazine derivatives.

Anticancer Activity

Recent studies have highlighted the potential of 1,4-benzothiazine derivatives as potent anticancer agents.[8][9][10] Their mechanism of action can be multifaceted, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

One such pathway is the JAK/STAT signaling cascade.[8] Constitutive activation of this pathway is a hallmark of many cancers. Certain 1,4-benzothiazine derivatives have been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby blocking downstream gene transcription and inducing apoptosis in cancer cells.[8]

JAK/STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Benzothiazines 1,4-Benzothiazine Derivatives Benzothiazines->JAK Inhibition

Caption: Inhibition of the JAK/STAT pathway by 1,4-benzothiazine derivatives.

Antimicrobial Activity

Various benzothiazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[11][12][13][14][15] The exact mechanism of their antimicrobial action is not always fully elucidated but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a benzothiazine derivative and its biological activity is paramount for rational drug design.

SAR for Anti-inflammatory Activity (COX-2 Inhibition):

  • 1,2-Benzothiazine-1,1-dioxide core: This is essential for activity.

  • N-alkylation of the thiazine ring: Small alkyl groups, such as methyl, are often optimal for potent COX-2 inhibition.[7]

  • 4-Hydroxy group: This group is a common feature in active compounds and is involved in key interactions within the COX-2 active site.

  • 3-Carboxamide substituent: The nature of the amide substituent significantly influences potency and selectivity. Heterocyclic rings, such as the thiazole in meloxicam, can enhance COX-2 selectivity.[5]

SAR for Anticancer Activity:

  • Substitution on the benzene ring: The position and nature of substituents can dramatically affect cytotoxicity. Electron-withdrawing groups can sometimes enhance activity.

  • Substituents at the 2 and 3 positions of the 1,4-benzothiazine ring: Bulky or lipophilic groups at these positions can modulate activity, likely by influencing binding to the target protein.

Table 1: In Vitro Anticancer Activity of Representative Benzothiazine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound AHepG256.98 (24h)[16]
Compound BHepG259.17 (24h)[16]
Compound 45A5490.44[17]
L1Liver Cancer CellsSelective Inhibition[18]
L1PtLiver Cancer CellsSelective Inhibition[18]
3cA-549Most Active in Series

Table 2: Antimicrobial Activity of Representative Benzothiazine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Series 6gS. aureus9.75[14][19]
Series 7d, 7f, 7gGram-positive bacteriaLow MIC[14][19]
Compounds 33, 38, 43, 58B. subtilis25-50[20]

Preclinical Evaluation: Key Experimental Protocols

A robust and reproducible set of in vitro and in vivo assays is essential for the preclinical evaluation of novel benzothiazine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[3][15][16][17][21]

Protocol: MTT Assay for Cell Viability

Step 1: Cell Seeding

  • Harvest and count the desired cancer cell line (e.g., A549, HepG2).

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare serial dilutions of the benzothiazine test compounds and a positive control (e.g., doxorubicin) in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., DMSO in medium).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Step 3: MTT Addition and Incubation

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C.

Step 4: Formazan Solubilization and Absorbance Measurement

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][22][23][24][25]

Protocol: Broth Microdilution for MIC Determination

Step 1: Preparation of Antimicrobial Agent Dilutions

  • Prepare a stock solution of the benzothiazine compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

Step 2: Inoculum Preparation

  • From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

Step 3: Inoculation and Incubation

  • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

  • Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

Step 4: Determination of MIC

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Target Engagement: Western Blot Analysis of p-STAT3

This protocol is used to determine if a benzothiazine derivative inhibits the phosphorylation of a target protein, such as STAT3.[13][26][27][28]

Protocol: Western Blot for p-STAT3

Step 1: Cell Lysis and Protein Quantification

  • Treat cells with the benzothiazine compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

Step 2: SDS-PAGE and Protein Transfer

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

Step 3: Immunoblotting

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

Drug Discovery Workflow for Benzothiazine Derivatives

G cluster_0 Discovery & Design cluster_1 Synthesis & In Vitro Evaluation cluster_2 Preclinical Development Target_ID Target Identification & Validation Library_Design Library Design & Virtual Screening Target_ID->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis SAR_Analysis SAR Analysis SAR_Analysis->Library_Design In_Vitro_Screening In Vitro Screening (e.g., MTT, MIC) Synthesis->In_Vitro_Screening In_Vitro_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action (e.g., Western Blot) In_Vitro_Screening->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies ADME_Tox ADME/Tox Profiling In_Vivo_Studies->ADME_Tox

Caption: A typical workflow for the discovery and development of benzothiazine-based drugs.

Conclusion and Future Perspectives

The benzothiazine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic applications for benzothiazines, particularly in the areas of neurodegenerative diseases and antiviral therapies, also holds significant promise. The integration of computational drug design with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of new benzothiazine-based medicines.

References

  • Novel 1,4-benzothazines obliterate COX-2 mediated JAK-2/STAT-3 signals with potential regulation of oxidative and metabolic stress during colorectal cancer. PubMed. [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PMC. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]

  • (PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. ScienceDirect. [Link]

  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Semantic Scholar. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. PMC. [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PMC. [Link]

  • Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. MDPI. [Link]

  • Synthesis of deuterium-labelled meloxicam and piroxicam. ResearchGate. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journals. [Link]

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]

  • Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • (PDF) 1,4-Benzothiazines-A Biologically Attractive Scaffold. ResearchGate. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. [Link]

  • Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Taylor & Francis Online. [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. [Link]

  • Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. ASM Journals. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PMC. [Link]

  • Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. PMC. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. MDPI. [Link]

Sources

An In-depth Technical Guide to the Initial Synthesis of Novel Benzothiazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core methodologies for the initial synthesis of novel benzothiazine compounds. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of key synthetic strategies, offering insights into the rationale behind experimental choices to empower researchers in their pursuit of new chemical entities.

The Benzothiazine Scaffold: A Privileged Motif in Medicinal Chemistry

Benzothiazine, a heterocyclic system comprising a benzene ring fused to a thiazine ring, represents a cornerstone in medicinal chemistry.[1] The arrangement of the nitrogen and sulfur atoms within the thiazine ring gives rise to three principal isomers: 1,4-benzothiazine, 1,3-benzothiazine, and 1,2-benzothiazine. Each of these scaffolds serves as a template for a diverse array of biologically active molecules. The structural similarity of the 1,4-benzothiazine core to phenothiazines, a class of antipsychotic drugs, has long been a driver of research in this area.[2] Derivatives of benzothiazines have demonstrated a remarkable breadth of pharmacological activities, including antipsychotropic, antiviral, antimicrobial, antifungal, antitubercular, antioxidant, and anti-inflammatory properties.[1][3] This wide range of biological activities underscores the importance of developing robust and versatile synthetic routes to access novel benzothiazine derivatives for drug discovery programs.

I. Synthesis of 1,4-Benzothiazine Derivatives

The 1,4-benzothiazine scaffold is arguably the most extensively studied of the benzothiazine isomers. The most prevalent and versatile synthetic approach commences with the readily available starting material, 2-aminothiophenol.

Condensation of 2-Aminothiophenol with β-Dicarbonyl Compounds

A cornerstone of 1,4-benzothiazine synthesis is the condensation reaction between 2-aminothiophenol and various β-dicarbonyl compounds, such as β-ketoesters and β-diketones.[2] This method offers a straightforward and efficient route to a wide array of substituted 1,4-benzothiazines.

Mechanistic Rationale:

The reaction is believed to proceed through an initial condensation of the amino group of 2-aminothiophenol with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the second carbonyl or the enamine double bond, leading to the formation of the thiazine ring. Subsequent dehydration or oxidation then yields the aromatic 1,4-benzothiazine core. The reaction conditions can be tuned to favor specific intermediates and final products.

2-Aminothiophenol 2-Aminothiophenol Enamine Intermediate Enamine Intermediate 2-Aminothiophenol->Enamine Intermediate + β-Dicarbonyl Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Intramolecular Cyclization 1,4-Benzothiazine 1,4-Benzothiazine Cyclized Intermediate->1,4-Benzothiazine - H2O

Figure 1: General workflow for the synthesis of 1,4-benzothiazines from 2-aminothiophenol and β-dicarbonyl compounds.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[4]

Step-by-Step Methodology:

  • To a mixture of substituted 2-aminobenzenethiol (10 mmol) and a catalytic amount of hydrazine hydrate (1 mmol), add DMF (5 mmol) as an energy transfer agent.

  • Expose the mixture to microwave irradiation for 30 seconds.

  • Add the β-diketone or β-ketoester (10 mmol) to the reaction mixture.

  • Continue microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it over crushed ice.

  • Filter the resulting solid, wash with 50% ethanol, and recrystallize from ethanol to obtain the pure 2,3-disubstituted-1,4-benzothiazine.[4]

Data Presentation: Substrate Scope and Yields

Entry2-Aminothiophenol Substituentβ-Dicarbonyl CompoundProductYield (%)Reference
1HEthyl acetoacetate2-Ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine70[4]
24-MethoxyEthyl acetoacetate7-Methoxy-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine65[4]
34-MethylDibenzoylmethane7-Methyl-2,3-diphenyl-4H-1,4-benzothiazine75[4]
44-ChloroEthyl acetoacetate7-Chloro-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazineNot Specified[4]
Reaction with α-Halo Ketones and Esters

Another classical and effective method for the synthesis of 1,4-benzothiazines involves the reaction of 2-aminothiophenol with α-halo ketones or esters.[2]

Mechanistic Insight:

This reaction typically proceeds via an initial S-alkylation of the thiophenol by the α-halo ketone, followed by an intramolecular cyclization through the nucleophilic attack of the amino group on the carbonyl carbon. Subsequent dehydration leads to the formation of the 1,4-benzothiazine ring.

cluster_0 S-Alkylation cluster_1 Intramolecular Cyclization cluster_2 Dehydration 2-Aminothiophenol 2-Aminothiophenol S-Alkylated Intermediate S-Alkylated Intermediate 2-Aminothiophenol->S-Alkylated Intermediate + α-Halo Ketone Cyclized Adduct Cyclized Adduct S-Alkylated Intermediate->Cyclized Adduct 1,4-Benzothiazine 1,4-Benzothiazine Cyclized Adduct->1,4-Benzothiazine - H2O

Sources

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the 1,3-Benzothiazine Ring System

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzothiazine scaffold, a heterocyclic system featuring a benzene ring fused to a six-membered thiazine ring, represents a cornerstone in contemporary drug discovery and development. Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. This guide provides an in-depth exploration of the fundamental chemistry of the 1,3-benzothiazine ring system, from its synthesis and reactivity to its diverse applications in medicinal chemistry.

The 1,3-Benzothiazine Moiety: Structure and Significance

The 1,3-benzothiazine ring system is characterized by the fusion of a benzene ring with a 1,3-thiazine ring. The numbering of the heterocyclic ring begins at the sulfur atom and proceeds towards the nitrogen atom. This arrangement of heteroatoms imparts a unique electronic distribution and conformational flexibility to the molecule, which are crucial for its biological activity.

The significance of the 1,3-benzothiazine core lies in its prevalence in a multitude of biologically active compounds. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This versatility has made the 1,3-benzothiazine system a focal point for synthetic and medicinal chemists seeking to develop novel therapeutic agents.

Synthesis of the 1,3-Benzothiazine Core: Building the Foundation

The construction of the 1,3-benzothiazine ring system can be achieved through various synthetic strategies, often tailored to the desired substitution pattern. A common and effective approach involves a cascade reaction, such as the one depicted below.

Synthetic_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediate cluster_product Final Product 2-Isothiocyanatochalcone 2-Isothiocyanatochalcone Thioamide_Intermediate Thioamide_Intermediate 2-Isothiocyanatochalcone->Thioamide_Intermediate 1,2-Addition Thiol Thiol Thiol->Thioamide_Intermediate 1,3-Benzothiazine 1,3-Benzothiazine Thioamide_Intermediate->1,3-Benzothiazine Intramolecular thia-Michael Addition

Caption: General synthetic workflow for 1,3-benzothiazine derivatives.

This strategy often commences with a chemoselective 1,2-addition of a nucleophile, such as a thiol, to a 2-isothiocyanatochalcone.[1] This step generates a crucial thioamide intermediate. The subsequent and often rate-determining step is an intramolecular thia-Michael addition, which leads to the formation of the desired 1,3-benzothiazine ring system.[1] The choice of catalyst, such as a cinchona-derived squaramide, can influence the stereochemical outcome of the reaction, enabling the synthesis of enantioenriched products.[1]

Key Synthetic Methodologies: A Comparative Overview

Several synthetic routes to 1,3-benzothiazines have been developed, each with its own advantages and limitations. These methods are often categorized by the key bond-forming reactions and the nature of the starting materials.

Synthetic StrategyKey Features & AdvantagesRepresentative Starting Materials
Cascade Addition/Cyclization High atom economy, often one-pot procedures.[1]o-amino cinnamate and isothiocyanates.[1]
Multicomponent Reactions Convergent synthesis, diversity-oriented.[4]Symmetric dialdehydes and 3-substituted-amino-2-cyano-3-mercaptoacrylamides.[4]
Cu-Catalyzed Cascade Utilizes readily available starting materials.[5]ortho-Aminohydrazones and bromodifluoroacetamides.[5]
Green Synthesis Approaches Environmentally friendly, often using microwave irradiation or ultrasonic irradiation.[6]1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one and thiourea.[6]

Reactivity of the 1,3-Benzothiazine Ring: A Chemist's Playground

The chemical behavior of the 1,3-benzothiazine ring is dictated by the interplay of the electron-donating sulfur atom, the electron-withdrawing nitrogen atom, and the aromatic benzene ring. This electronic landscape makes the ring susceptible to a variety of chemical transformations.

Reactivity_Patterns cluster_reactions Key Reactions 1,3-Benzothiazine_Core 1,3-Benzothiazine Oxidation Oxidation 1,3-Benzothiazine_Core->Oxidation At Sulfur Reduction Reduction 1,3-Benzothiazine_Core->Reduction Of Ring System Ring_Transformation Ring_Transformation 1,3-Benzothiazine_Core->Ring_Transformation e.g., to 1,4-Benzothiazepines Polymerization Polymerization 1,3-Benzothiazine_Core->Polymerization Ring-Opening

Caption: Reactivity patterns of the 1,3-benzothiazine ring system.

Key reactions involving the 1,3-benzothiazine nucleus include:

  • Oxidation and Reduction: The sulfur atom in the thiazine ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.[4] Conversely, the ring system can undergo reduction.[4] These transformations can significantly modulate the biological activity of the molecule.

  • Ring Transformations: Under certain conditions, the 1,3-benzothiazine ring can undergo rearrangement or ring expansion. For instance, β-lactam-condensed 1,3-benzothiazines have been shown to transform into 4,5-dihydro-1,4-benzothiazepines.[7]

  • Polymerization: Monofunctional and difunctional 1,3-benzothiazine monomers can undergo polymerization to form polybenzothiazines.[8] These polymers exhibit excellent thermal properties and have potential applications in materials science.[8][9]

Applications in Drug Discovery and Beyond

The diverse biological activities of 1,3-benzothiazine derivatives have made them attractive candidates for drug development.

Biological ActivityExample ApplicationReference
Anticancer Antiproliferative effects against various cancer cell lines.[1]
Antimicrobial Activity against a range of bacteria and fungi.[1][6]
Anti-inflammatory Inhibition of inflammatory mediators.[3]
Neuroprotective Potential as agents for treating neurodegenerative diseases.[10]
DNA/RNA Probes Novel DNA/RNA groove binders.[11]

The structure-activity relationship (SAR) studies of 1,3-benzothiazine derivatives are crucial for optimizing their therapeutic potential. Modifications to the substitution pattern on both the benzene and thiazine rings can lead to significant changes in biological activity.

SAR_Relationships cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity 1,3-Benzothiazine 1,3-Benzothiazine Pharmacological_Profile Pharmacological_Profile 1,3-Benzothiazine->Pharmacological_Profile Influences Benzene_Ring_Substituents Benzene_Ring_Substituents Benzene_Ring_Substituents->1,3-Benzothiazine Thiazine_Ring_Substituents Thiazine_Ring_Substituents Thiazine_Ring_Substituents->1,3-Benzothiazine

Caption: Relationship between structural modifications and biological activity.

Experimental Protocols: Characterization and Analysis

The synthesis and characterization of 1,3-benzothiazine derivatives rely on a suite of standard analytical techniques to confirm their structure and purity.

General Synthetic Procedure (Illustrative Example)
  • Reaction Setup: To a solution of a 2-isothiocyanatochalcone in a suitable solvent (e.g., dichloromethane), add the thiol nucleophile at room temperature.

  • Catalyst Addition: Introduce the organocatalyst (e.g., a cinchona-derived squaramide) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-benzothiazine derivative.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure of the synthesized compounds.[8][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[8]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecule.[13]

Conclusion and Future Perspectives

The 1,3-benzothiazine ring system continues to be a rich source of inspiration for the development of new therapeutic agents and functional materials. Its synthetic accessibility, coupled with its diverse reactivity and broad range of biological activities, ensures its enduring importance in the fields of organic and medicinal chemistry. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of 1,3-benzothiazine-based materials in advanced technologies. The continued investigation of this remarkable heterocyclic scaffold holds great promise for addressing unmet medical needs and advancing scientific innovation.

References

  • Mondal, S., et al. (2023). Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach. Organic Letters. [Link][1][13]

  • Taylor, C. M. (2019). 1,3-Thiazines and Their Benzo Derivatives. ResearchGate. [Link][4]

  • Ohashi, S., et al. (2021). The first observation on polymerization of 1,3-benzothiazines: synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. Polymer Chemistry. [Link][8][9]

  • A. A. A. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate. [Link][2]

  • Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link][6][14]

  • Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. [Link][12]

  • Taylor, C. M. (1991). 1,3-Thiazines and benzothiazines and their reduced forms. Rodd's Chemistry of Carbon Compounds. [Link][15]

  • Yu, C., et al. (2022). Cu-Catalyzed Three-Component Cascade Synthesis of 1,3-Benzothiazines from ortho-Aminohydrazones and Bromodifluoroacetamides. Organic Letters. [Link][5]

  • Adusei, E., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. [Link][16]

  • Jain, S. (2025). Exploring the Therapeutic Potential of 1,3˗ Benzothiazole: A Unique Heterocyclic Framework. Jordan Journal of Chemistry. [Link][17]

  • Ali, A., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC. [Link][18]

  • Bakr, R. B. A., et al. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link][19]

  • S. G. (2015). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air. [Link][10]

  • Li, J., et al. (2020). Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link][3]

  • Mir, S., et al. (2020). Synthetic Strategies of Benzothiazines: A Mini Review. Mini-Reviews in Organic Chemistry. [Link][20]

  • Klepoch, J., & Addová, G. (2018). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC. [Link][21]

  • Maslak, V., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][2]benzothiazines: access to pyrrolo[2,1-b][1][8]benzothiazoles. Beilstein Journal of Organic Chemistry. [Link][22][23]

  • Fodor, L., et al. (2010). Expected and Unexpected Reactions of 1,3-Benzothiazine Derivatives. Part 1. Ring Transformation of β-Lactam-Condensed 1,3-Benzothiazines into 4,5-Dihydro-1,4-benzothiazepines and Indolo-1,4-benzothiazepines. ResearchGate. [Link][7]

  • Chursin, A. Y., et al. (2025). Synthesis of 1,3‐benzothiazines. ResearchGate. [Link][24]

  • Kumar, A., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link][25]

  • Eilmes, J., et al. (2022). The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules. International Journal of Molecular Sciences. [Link][11]

  • Singh, R., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry. [Link][26]

  • Jahnavi, G., et al. (2024). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia. [Link][27]

Sources

Engineering the Nitrogen-Sulfur Axis: A Comprehensive Guide to the Discovery, Synthesis, and Evaluation of Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazines—heterocyclic compounds characterized by a benzene ring fused to a six-membered thiazine ring containing both nitrogen and sulfur—represent a privileged scaffold in modern medicinal chemistry and drug discovery. The unique three-dimensional conformation dictated by the nitrogen-sulfur axis allows these molecules to interact with a diverse array of biological targets. This technical guide critically examines the discovery pipeline of benzothiazine derivatives, focusing on the 1,2- and 1,4-isomers. By synthesizing current literature, this whitepaper provides an authoritative overview of their pharmacological rationale, advanced green synthesis methodologies, and self-validating experimental protocols designed for rigorous preclinical evaluation.

Pharmacological Rationale and Target Space

The structural similarity of benzothiazines to classical phenothiazines endows them with a versatile pharmacophore. The specific placement of the heteroatoms dictates the electronic distribution and lipophilicity of the molecule, which in turn governs target affinity[1].

  • Anti-inflammatory (COX-2 Inhibition): The 1,2-benzothiazine 1,1-dioxide core is the structural foundation of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), including meloxicam and piroxicam. Structural modifications, particularly the introduction of heterocyclic amides, significantly enhance specificity toward the cyclooxygenase-2 (COX-2) isoform, thereby mitigating the gastrointestinal toxicity typically associated with non-selective COX-1 inhibition[2].

  • Antimicrobial & Antifungal Activity: Both 1,4-benzothiazines and specific 1,2-benzothiazine derivatives exhibit potent activity against Gram-positive bacteria (e.g., S. aureus, B. subtilis). Structure-Activity Relationship (SAR) studies indicate that increased lipophilicity and the presence of electron-withdrawing groups (such as halogens) at the para position of the benzoyl moiety significantly boost antimicrobial efficacy by facilitating cellular membrane penetration[3].

  • Antidiabetic & Anticancer Potential: Emerging research highlights the efficacy of benzothiazines as aldose reductase (ALR-2) inhibitors, crucial for managing diabetic complications. Saturated carboxylic acid derivatives of 1,4-benzothiazine show high binding affinity for ALR-2[4]. Furthermore, novel propargylquinobenzothiazines have demonstrated significant antiproliferative and anticancer activities[1].

TargetPathways Core Benzothiazine Scaffold (1,2- & 1,4-Isomers) COX2 COX-2 Enzyme Anti-inflammatory (Oxicams) Core->COX2 Amide Substitution ALR2 Aldose Reductase Antidiabetic Agents Core->ALR2 Carboxylic Acids Microbes Bacterial Cell Wall Antimicrobial Agents Core->Microbes Halogenation Cancer Proliferation Pathways Anticancer Agents Core->Cancer Propargyl Groups

Pharmacological target pathways and SAR functionalization of benzothiazine derivatives.

Synthetic Methodologies: From Classical to Green Chemistry

The synthesis of benzothiazines has evolved significantly. Historically, the preparation of these scaffolds required harsh conditions, expensive solvents, and multi-step pathways prone to low yields. Modern drug discovery prioritizes green, high-yield methodologies[4][5].

  • Alkoxide Rearrangement (1,2-Benzothiazines): The traditional route to oxicams involves the alkoxide rearrangement of saccharin derivatives. While effective, this method requires strong bases and meticulous temperature control to prevent unwanted ring-opening side reactions[3].

  • Condensation of 2-Aminothiophenols (1,4-Benzothiazines): A highly versatile approach involves the condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds or

    
    -haloketones. The reaction proceeds via a Michael addition of the thiol to the electrophilic center, followed by intramolecular condensation to yield the fused ring system[5].
    
  • Microwave-Assisted & Nanocatalyst Synthesis: To overcome the thermodynamic barriers of conventional heating, microwave irradiation and nanocatalysts (e.g.,

    
     NPs@lipase) are now standard. Microwave synthesis provides uniform volumetric heating, driving the cyclization rapidly and minimizing thermal degradation of sensitive intermediates. This green approach frequently achieves >85% yields in a fraction of the time required by traditional reflux[4][5].
    

SynthesisWorkflow Step1 2-Aminothiophenol + 1,3-Dicarbonyl Step2 Microwave Irradiation (Solvent-Free / Catalyst) Step1->Step2 Step3 Michael Addition Intermediate Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 1,4-Benzothiazine Target Molecule Step4->Step5

Microwave-assisted synthetic workflow for 1,4-benzothiazine derivatives via Michael addition.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints.

Protocol A: Microwave-Assisted Synthesis of a 1,4-Benzothiazine Derivative

Objective: Synthesize a functionalized 1,4-benzothiazine via green chemistry principles.

  • Reactant Preparation: Combine equimolar amounts (1.0 mmol) of 2-aminothiophenol and a selected 1,3-dicarbonyl compound in a specialized microwave-safe quartz vessel. Causality: Strict equimolar ratios prevent the formation of poly-condensated side products and simplify downstream purification.

  • Catalyst Addition: Add a catalytic amount of a solid-supported acid or nanocatalyst (e.g., 25 mg of

    
     NPs@lipase)[5].
    
  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation (typically 300-400 W) in 2-minute intervals. Causality: Pulsed heating prevents localized superheating and thermal decomposition of the thiol precursor.

  • In-Process Validation (TLC): After each interval, monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Self-Validation: The disappearance of the starting material spots confirms the completion of the Michael addition and subsequent cyclization.

  • Workup and Purification: Cool the mixture, extract with hot ethanol, and filter to recover the solid catalyst. Induce crystallization by dropwise addition of ice-cold water. Causality: Differential solubility ensures the precipitation of the highly hydrophobic benzothiazine product while impurities remain in the hydro-alcoholic phase.

Protocol B: In Vitro Antimicrobial Broth Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

  • Inoculum Standardization: Suspend the target bacterial strain (e.g., B. subtilis) in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (

    
     CFU/mL). Causality: Standardizing the bacterial density prevents false positives (from under-inoculation) or false negatives (from over-inoculation).
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzothiazine derivative (from 200 µg/mL down to 0.39 µg/mL) in Mueller-Hinton broth[4].

  • Incubation & Redox Validation: Inoculate each well with 10 µL of the bacterial suspension. Incubate at 37°C for 24 hours. Following incubation, add 20 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Self-Validation: Resazurin is a redox indicator. A color change from blue (oxidized) to pink (reduced) visually validates bacterial metabolic activity. The MIC is objectively recorded as the lowest concentration well that remains blue[3].

Quantitative Structure-Activity Relationship (SAR) Profiling

Understanding the relationship between structural modifications and biological efficacy is critical for lead optimization. Table 1 summarizes the quantitative data and primary targets of various benzothiazine subclasses based on recent literature.

Table 1: SAR and Biological Activity Summary of Substituted Benzothiazines

Scaffold TypeKey Substituent / ModificationPrimary Biological TargetEfficacy Indicator / OutcomeReference
1,2-Benzothiazine 1,1-dioxide Heterocyclic Amide (e.g., Meloxicam)COX-2 EnzymeHigh COX-2/COX-1 selectivity ratio[2]
1,2-Benzothiazine p-Chloro / Bromo BenzoylGram-positive BacteriaMIC < 10 µg/mL[3]
1,4-Benzothiazine Saturated Carboxylic AcidAldose Reductase (ALR-2)High binding affinity (in silico docking)[4]
Propargylquinobenzothiazine Propargyl Group at N-atomCancer Cell LinesHigh in vitro antiproliferative activity[1]
Spiro Benzothiazine Coumarin-3-carboxylic acid fusionDiverse (Multicomponent)82–95% Synthetic Yield via Nanocatalyst[5]

Conclusion

The benzothiazine core remains a highly versatile and privileged scaffold in medicinal chemistry. The transition from classical synthesis to microwave-assisted, catalyst-driven green methodologies has drastically improved the efficiency of generating diverse derivative libraries. By carefully engineering the nitrogen-sulfur axis and leveraging specific SAR profiles—such as halogenation for antimicrobial activity or heterocyclic amide substitution for COX-2 selectivity—researchers can continue to unlock novel therapeutic candidates for inflammatory, infectious, and metabolic diseases.

References

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance . PMC (National Institutes of Health). URL:[Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives . PMC (National Institutes of Health). URL:[Link]

  • Synthesis and biological evaluation of novel propargylquinobenzothiazines and their derivatives as potential antiproliferative, anti-inflammatory, and anticancer agents . Taylor & Francis. URL:[Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives . MDPI. URL:[Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) . Royal Society of Chemistry (RSC). URL:[Link]

Sources

Methodological & Application

protocol for N-substituted 2H-1,3-Benzothiazine-2,4(3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Protocols for N-Substituted 2H-1,3-Benzothiazine-2,4(3H)-diones

Executive Summary & Pharmacological Relevance

The 2H-1,3-benzothiazine-2,4(3H)-dione scaffold is a privileged heterocyclic core of immense interest in drug discovery and agricultural chemistry. Naturally occurring in cruciferous phytoalexins such as Tropalexins A and B[1], this structural motif exhibits potent antibacterial, antifungal, and anti-inflammatory properties[2].

Historically, the synthesis of these diones relied heavily on harsh, multi-step condensations. This application note details two orthogonal, highly validated synthetic workflows: the classical CDI-Mediated Three-Component Cyclization [2][3] and a modern, mild PPh₃-Promoted [4+2] Annulation [3]. By understanding the mechanistic causality behind these routes, researchers can select the optimal protocol based on substrate steric demands and electronic properties.

Mechanistic Causality & Reaction Design

Route A: CDI-Mediated Cyclization (The Classical Approach)

This traditional route constructs the 1,3-thiazine-2,4-dione ring from thiosalicylic (o-mercaptobenzoic) acid and primary amines[2][3]. 1,1′-Carbonyldiimidazole (CDI) is utilized as a dual-action reagent. First, it activates the carboxylic acid to form an acylimidazole intermediate, facilitating nucleophilic attack by the primary amine to form an o-mercaptobenzamide[2]. Subsequently, a second equivalent of CDI acts as a phosgene alternative, inserting a carbonyl bridge between the amide nitrogen and the ortho-thiol to close the six-membered ring. Causality Check: CDI is preferred over phosgene or chloroformates due to its lower toxicity and the generation of imidazole as a basic byproduct, which naturally buffers the reaction and prevents premature thiol oxidation.

Route B: PPh₃-Promoted [4+2] Annulation (The Modern Approach)

To overcome the limited substrate scope and stringent conditions of traditional methods, a novel [4+2] annulation between benzo[c][1,2]dithiol-3-ones and carbamates has been developed[3]. Triphenylphosphine (PPh₃) acts as a thiophilic desulfurizing agent. It attacks the S-S bond of the dithiol-3-one, extruding sulfur to generate a highly reactive thio-ketene (or zwitterionic thio-ylide) intermediate. This intermediate undergoes a rapid [4+2] cycloaddition with the carbamate, extruding triphenylphosphine sulfide (Ph₃P=S) to yield the final dione[3]. Causality Check: The use of PPh₃ drives the thermodynamic sink of the reaction via the formation of the strong P=S bond, allowing the cycloaddition to proceed efficiently without the need for transition metal catalysts.

Synthetic Workflow Visualization

G cluster_A Route A: CDI-Mediated Cyclization cluster_B Route B: [4+2] Annulation A1 Thiosalicylic Acid + Primary Amine A2 Intermediate: o-Mercaptobenzamide A1->A2 CDI (1.2 eq) Amidation Final N-Substituted 2H-1,3-Benzothiazine-2,4(3H)-dione A2->Final CDI (1.5 eq) Carbonyl Insertion B1 Benzo[c][1,2]dithiol-3-one + Carbamate B2 Intermediate: Thio-ketene / Ylide B1->B2 PPh₃ (1.2 eq) Desulfurization B2->Final [4+2] Cycloaddition - Ph₃P=S

Orthogonal synthetic workflows for N-substituted 2H-1,3-benzothiazine-2,4(3H)-diones.

Step-by-Step Experimental Protocols

Protocol A: CDI-Mediated Synthesis of 3-Aryl-2H-1,3-benzothiazine-2,4(3H)-diones

Recommended for standard N-aryl and N-alkyl substitutions where starting materials are abundant.

  • Activation: In an oven-dried, argon-flushed round-bottom flask, dissolve thiosalicylic acid (1.0 mmol) in anhydrous THF (10 mL). Add CDI (1.2 mmol) portion-wise at 0 °C.

  • Amidation: Stir the mixture at room temperature for 1 hour. Add the appropriate primary amine (1.1 mmol) dropwise. Stir for an additional 2 hours[2].

  • Cyclization: To the same pot, add a second portion of CDI (1.5 mmol). Attach a reflux condenser and heat the reaction to 70 °C for 6–8 hours.

  • Workup: Cool to room temperature, quench with 1M HCl (10 mL) to neutralize imidazole, and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

In-Process Self-Validation: The evolution of CO₂ gas upon the initial addition of CDI is a critical physical validation of acylimidazole formation. If no gas evolves, the CDI has likely hydrolyzed, and the reaction will fail.

Protocol B: PPh₃-Promoted [4+2] Annulation

Recommended for sensitive substrates, sterically demanding groups, or when avoiding basic conditions is necessary[3].

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine benzo[c][1,2]dithiol-3-one (0.2 mmol), the target N-substituted carbamate (0.24 mmol, 1.2 eq), and PPh₃ (0.24 mmol, 1.2 eq)[3].

  • Solvent Addition & Heating: Evacuate and backfill the tube with Argon three times. Add anhydrous toluene (2.0 mL) via syringe. Seal the tube and stir the mixture in a pre-heated oil bath at 110 °C for 12 hours.

  • Workup & Purification: Cool the reaction mixture to room temperature. Directly load the crude mixture onto a silica gel column. Elute with a Petroleum Ether/EtOAc mixture to isolate the pure dione.

In-Process Self-Validation: The reaction progress can be perfectly validated via ³¹P NMR of a crude aliquot. The disappearance of the PPh₃ signal (~ -5 ppm) and the appearance of a strong Ph₃P=S signal (~ 43 ppm) confirms successful desulfurization and intermediate formation.

Quantitative Data & Substrate Scope

The choice of protocol heavily depends on the steric and electronic nature of the desired N-substituent. The following table summarizes comparative yields and causality for substrate compatibility based on recent optimizations[3].

Substituent TypeRepresentative R-GroupRoute A Yield (%)Route B Yield (%)Mechanistic & Practical Observations
Alkyl Methyl, Ethyl, Allyl60–75%78–92%Route B avoids competitive S-alkylation seen in traditional basic conditions[3].
Aryl (Unsubstituted) Phenyl70–80%85–97%Excellent compatibility with PPh₃-promoted annulation[3].
Aryl (Sterically Hindered) o-Methoxyphenyl40–50%~40%Significant steric hindrance impedes the [4+2] cycloaddition transition state in both routes[3].
Aryl (Poor Solubility) p-Chlorophenyl55–65%45–60%Decreased reactivity is primarily due to poor solubility in the non-polar reaction medium[3].
Alkoxy N-OBnN/A63–78%Allows downstream deprotection via Mo(CO)₆ to yield N-H diones (99% yield), which can be subsequently alkylated[3].

Analytical Validation & Structural Confirmation

To ensure the integrity of the synthesized 2H-1,3-benzothiazine-2,4(3H)-diones, the following analytical signatures must be confirmed:

  • Infrared (IR) Spectroscopy: The dione core is characterized by two distinct, strong carbonyl stretching frequencies. The C2 (thioester-like) carbonyl typically appears around 1680 cm⁻¹, while the C4 (amide-like) carbonyl appears near 1650 cm⁻¹[2].

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the complete disappearance of the thiol (-SH) proton (typically 3.5–4.0 ppm) and the carbamate/amide N-H proton confirms cyclization. For N-alkyl derivatives, the protons adjacent to the nitrogen are significantly deshielded due to the imide-like environment[3].

  • Orthogonal Chemical Validation: For complex derivatives, synthesize the N-OBn protected dione via Route B. Deprotecting this product using Mo(CO)₆ yields the N-H unprotected product in quantitative yields. Alkylating this N-H intermediate with alkyl halides under mild conditions should yield the exact same N-alkyl product as direct synthesis, serving as an absolute validation of the core structure[3].

References

  • Wang, C.-C., et al. "Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Promoted [4 + 2] Annulation between Benzo[c][1,2]dithiol-3-ones and Carbamates." ACS Publications, 2023. URL:[Link]

  • "Nghiên cứu tổng hợp và khảo sát hoạt tính kháng khuẩn của dẫn chất 3-aryl-2H-1,3-benzothiazin-2,4(3H)-dion." Tạp Chí Khoa học Trường Đại học Quốc tế Hồng Bàng. URL: [Link]

  • Pedras, M. S. C., & Alavi, M. "Expanding the Phytoalexin Chemical Space: Tropalexins a and B from Tropaeolum Majus Suggest Evolutionary Conservation of Biosynthetic Enzymes." ResearchGate, 2021. URL:[Link]

Sources

Application Note: The 2H-1,3-Benzothiazine-2,4(3H)-dione Scaffold in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Rationale

In contemporary medicinal chemistry, sulfur-containing heterocycles are recognized as "privileged scaffolds" due to their versatile electronic properties and ability to engage in diverse non-covalent interactions with biological targets. Among these, the 2H-1,3-benzothiazine-2,4(3H)-dione core has emerged as a highly valuable pharmacophore[1].

Historically underutilized compared to its nitrogen and oxygen analogs (quinazolinediones and benzoxazinediones), the benzothiazinedione scaffold offers unique lipophilicity and hydrogen-bonding capabilities. The presence of the sulfur atom alters the conformational geometry and electron density of the dione system, making it an excellent structural mimic for various natural products and a potent binder in enzymatic active sites. Recent isolations of natural phytoalexins, such as Tropalexin B from Tropaeolum majus[2], alongside the development of synthetic derivatives, have accelerated interest in this scaffold for antimicrobial, anti-inflammatory, and cardiovascular applications.

Pharmacological Applications & Mechanistic Insights

As a Senior Application Scientist, it is crucial to understand why specific substitutions on the 2H-1,3-benzothiazine-2,4(3H)-dione core yield distinct biological activities. The causality of these interactions dictates our synthetic strategies.

Antimicrobial Agents and Phytoalexin Mimics

Plants utilize sulfur-containing defense molecules known as phytoalexins to combat microbial infections. Tropalexin B (7-hydroxy-6-methoxy-2H-1,3-benzothiazine-2,4(3H)-dione), isolated from Nasturtium, exhibits broad-spectrum antifungal properties[2]. Inspired by this evolutionary defense mechanism, synthetic chemists have developed 3-aryl-2H-1,3-benzothiazine-2,4(3H)-dione derivatives. The addition of an aryl group at the N3 position significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria. Notably, 3-phenyl derivatives have demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL[3].

Anti-inflammatory & Cytotoxic Activity

Derivatives bearing a methyl group at the N3 position (3-methyl-1,3-benzothiazine-2,4-dione), such as those isolated from the sulfur-containing alkaloids of Bretschneidera sinensis, exhibit targeted anti-inflammatory effects[4]. Mechanistically, these compounds inhibit superoxide anion generation and block elastase release in human neutrophils. The compact nature of the N-methyl group allows the dione core to fit snugly into the hydrophobic pockets of neutrophil elastase, preventing tissue degradation during inflammatory responses.

Cardiovascular Therapeutics (Nitro Vasodilators)

The benzothiazinedione core has been successfully hybridized with organic nitrates to create potent vasodilators[5]. In these constructs, the heterocycle acts as a stable, lipophilic carrier that facilitates transport across vascular smooth muscle cell membranes. Once internalized, the nitrate ester linkage undergoes enzymatic reduction to release Nitric Oxide (NO), activating guanylate cyclase and resulting in vasodilation. These derivatives are noted for their ability to inhibit electrocardiographic T-wave and S-T segment elevation[5].

G Core 2H-1,3-Benzothiazine- 2,4(3H)-dione Core AntiMicrobial Antimicrobial Activity (MRSA & Fungal Inhibition) Core->AntiMicrobial N3-Aryl Substitution AntiInflam Anti-inflammatory (Neutrophil Elastase Inhibition) Core->AntiInflam N3-Methyl Substitution Vaso Vasodilation (NO Donor Hybrids) Core->Vaso Nitrate Ester Linkage

Caption: Pharmacological diversification of the 2H-1,3-Benzothiazine-2,4(3H)-dione scaffold based on substitution.

Quantitative Data Summary

To facilitate lead optimization, the following table summarizes the key biological activities of prominent 2H-1,3-benzothiazine-2,4(3H)-dione derivatives across different therapeutic areas.

Compound / DerivativeTarget / AssayQuantitative ActivityReference
3-phenyl-2H-1,3-benzothiazine-2,4(3H)-dione S. aureus (MRSA)MIC = 8 µg/mL[3]
3-(2-chlorophenyl)-derivative S. aureus (MRSA)MIC = 16 µg/mL[3]
Tropalexin B (Natural Product) Fungal PathogensActive Phytoalexin[2]
3-methyl-derivative (Alkaloid 7) Superoxide Anion GenerationIC₅₀ = 2.40 µg/mL[4]
3-methyl-derivative (Alkaloid 7) Neutrophil Elastase ReleaseIC₅₀ = 4.99 µg/mL[4]

Synthetic Methodologies & Protocols

The synthesis of 2H-1,3-benzothiazine-2,4(3H)-diones has historically relied on the condensation of o-mercaptobenzoic acids (thiosalicylic acid) with primary amines and coupling agents like 1,1′-carbonyldiimidazole (CDI) or phosgene[1]. While reliable, these methods suffer from multistep procedures, harsh conditions, and limited substrate scope.

Recently, a highly efficient Triphenylphosphine (PPh₃)-promoted [4 + 2] annulation between benzo[c][1,2]dithiol-3-ones and carbamates has been developed[1]. Causality of the PPh₃ Method: PPh₃ acts as a specific thiophilic activator. It attacks the S–S bond of the dithiol-3-one, cleaving it to form a highly reactive zwitterionic intermediate. This intermediate seamlessly traps the carbamate, undergoing a [4+2] cyclization followed by the elimination of triphenylphosphine sulfide (PPh₃=S) to yield the final dione[6]. This method is self-driving, operates under mild conditions, and tolerates a wide array of functional groups.

G Start Benzo[c][1,2]dithiol-3-one + Carbamate Step1 PPh3 Activation (Thiophilic S-S Cleavage) Start->Step1 Step2 Zwitterionic Intermediate Formation Step1->Step2 Step3 [4+2] Cyclization (Trapping of Carbamate) Step2->Step3 Product 2H-1,3-Benzothiazine- 2,4(3H)-dione + PPh3=S Step3->Product

Caption: Mechanism of PPh3-promoted [4+2] annulation for benzothiazinedione synthesis.

Protocol 1: PPh₃-Promoted Synthesis of 3-Aryl-2H-1,3-benzothiazine-2,4(3H)-diones

This protocol utilizes the modern [4+2] annulation approach for high-yield generation of antimicrobial candidates.

Reagents & Materials:

  • Benzo[c][1,2]dithiol-3-one derivative (1.0 equiv, 0.5 mmol)

  • N-Aryl carbamate (1.2 equiv, 0.6 mmol)

  • Triphenylphosphine (PPh₃) (1.2 equiv, 0.6 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Triethylamine (TEA) (1.5 equiv, 0.75 mmol)

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve the benzo[c][1,2]dithiol-3-one (0.5 mmol) and N-aryl carbamate (0.6 mmol) in 5.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Activation: Add TEA (0.75 mmol) to the mixture. Stir for 5 minutes at room temperature.

  • Initiation: Slowly add PPh₃ (0.6 mmol) in one portion. Causality note: The solution will likely undergo a color change as the S-S bond is cleaved and the zwitterionic intermediate forms.

  • Cyclization: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the progress via TLC (Hexanes:Ethyl Acetate, 3:1). The disappearance of the starting dithiol-3-one indicates completion.

  • Quenching & Extraction: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Purification: Purify the crude residue by flash column chromatography. To validate the product, perform ¹H-NMR and ¹³C-NMR. Validation Checkpoint: Ensure the absence of the N-H proton from the carbamate (~9.0 ppm) and the presence of the characteristic C=O carbon shifts (approx. 165 and 158 ppm) in the ¹³C-NMR spectrum.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for MRSA Evaluation

A self-validating microbiological protocol to test the synthesized derivatives against Gram-positive pathogens.

Reagents & Materials:

  • Synthesized 3-Aryl-2H-1,3-benzothiazine-2,4(3H)-dione (Stock: 1024 µg/mL in DMSO)

  • Staphylococcus aureus (MRSA strain) culture

  • Mueller-Hinton Broth (MHB)

  • Resazurin dye (0.015% aqueous solution)

  • 96-well sterile microtiter plates

Step-by-Step Procedure:

  • Inoculum Preparation: Grow MRSA in MHB at 37°C until it reaches the logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Serial Dilution: Dispense 100 µL of MHB into wells 2–12 of a 96-well plate. Add 200 µL of the compound stock (diluted in MHB to 128 µg/mL, ensuring DMSO < 2%) to well 1. Perform a two-fold serial dilution from well 1 to well 10 (transferring 100 µL sequentially). Discard 100 µL from well 10.

  • Controls Setup (Self-Validation):

    • Well 11 (Growth Control): 100 µL MHB + 100 µL bacterial inoculum.

    • Well 12 (Sterility Control): 200 µL MHB only.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. The final compound concentrations will range from 64 µg/mL down to 0.125 µg/mL.

  • Incubation: Seal the plate and incubate at 37°C for 18–20 hours.

  • Resazurin Viability Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality note: Living bacteria metabolize the blue resazurin into pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration (highest dilution) well that remains unequivocally blue (indicating complete inhibition of bacterial respiration).

References

  • Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Promoted [4 + 2] Annulation between Benzo[c][1,2]dithiol-3-ones and Carbamates. ACS Publications (The Journal of Organic Chemistry).
  • Nghiên cứu tổng hợp và khảo sát hoạt tính kháng khuẩn của dẫn chất 3-aryl-2H-1,3-benzothiazin-2,4(3H)-dion. Tạp Chí Khoa học Trường Đại học Quốc tế Hồng Bàng.
  • Expanding the Phytoalexin Chemical Space: Tropalexins A and B from Tropaeolum Majus Suggest Evolutionary Conservation of Biosynthetic Enzymes. ResearchGate.
  • Studies on the Chemical Constituents from the Twigs, Leaves and Fruit Shells of Bretschneidera sinensis Hemsley. Airiti Library.
  • New organic nitrates. I. Synthesis of 1,3-benzoxazine-2,4-dione, 1,3-benzoxazine-2-thion-4-one, 1,3-benzothiazine-2,4-dione and quinazoline-2,4-dione derivatives. ResearchGate (J. Heterocycl. Chem.).

Sources

using 2H-1,3-Benzothiazine-2,4(3H)-dione as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing 2H-1,3-Benzothiazine-2,4(3H)-dione (and its functional derivatives) as an enzyme inhibitor.

Executive Summary

2H-1,3-Benzothiazine-2,4(3H)-dione (often referred to as Thioisatoic Anhydride ) is a privileged scaffold in medicinal chemistry, distinct from the 1,2-benzothiazine class (oxicams) used in NSAIDs. Its primary mode of action as an enzyme inhibitor is covalent inactivation of Serine Proteases (e.g., Human Leukocyte Elastase, Chymotrypsin).

The molecule acts as a "suicide substrate" or mechanism-based inactivator. The electrophilic carbonyl at the C4 position is susceptible to nucleophilic attack by the active site serine hydroxyl group, leading to ring opening and the formation of a stable acyl-enzyme intermediate. This guide details the protocols for characterizing this inhibition kinetics (


).

Part 1: Mechanism of Action

The efficacy of 2H-1,3-Benzothiazine-2,4(3H)-dione relies on its ability to acylate the catalytic serine residue of the target enzyme.[1] Unlike competitive inhibitors that bind reversibly, this scaffold chemically modifies the enzyme.

Mechanism Steps:

  • Michaelis Complex: The inhibitor binds to the S1 specificity pocket of the protease.

  • Acylation: The catalytic Serine-OH attacks the C4 carbonyl.

  • Ring Opening: The dione ring opens, releasing the internal strain and forming a covalent acyl-enzyme adduct.

  • Fate of Complex:

    • Stable Inhibition: The acyl-enzyme is hydrolytically stable (slow

      
      ), effectively silencing the enzyme.
      
    • Turnover: If water hydrolyzes the bond rapidly, the molecule acts as a substrate rather than an inhibitor.

InhibitionMechanism E_I E + I (Free Enzyme + Inhibitor) EI_Complex E·I (Michaelis Complex) E_I->EI_Complex Binding (Ki) Acyl_Enz E-Acyl (Covalent Acyl-Enzyme) EI_Complex->Acyl_Enz Acylation (k2) Ring Opening Acyl_Enz->Acyl_Enz Stable Adduct (Suicide Inhibition) Product E + P (Hydrolyzed Product) Acyl_Enz->Product Deacylation (k3) (Slow = Inhibition)

Figure 1: Kinetic pathway of serine protease inhibition by benzothiazine diones. Efficacy depends on the ratio of acylation (


) to deacylation (

).

Part 2: Experimental Protocol

Reagents and Preparation
  • Target Enzyme: Human Leukocyte Elastase (HLE) or

    
    -Chymotrypsin (as a model system).
    
    • Stock: Dissolve lyophilized enzyme in Buffer A to 1-10

      
      M. Store at -80°C.
      
  • Inhibitor: 2H-1,3-Benzothiazine-2,4(3H)-dione (Synthesis or Commercial).

    • Solubility Note: This compound is hydrophobic. Prepare a 100 mM stock in dry DMSO .

    • Stability: The dione ring is sensitive to hydrolysis. Prepare fresh before assays. Do not store aqueous dilutions.

  • Chromogenic Substrate:

    • For HLE: MeOSuc-Ala-Ala-Pro-Val-pNA (Specific for Elastase).

    • For Chymotrypsin: Suc-Ala-Ala-Pro-Phe-pNA .

  • Assay Buffer (Buffer A): 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.

Kinetic Assay Workflow (Progress Curve Analysis)

This protocol measures the time-dependent loss of enzyme activity, characteristic of covalent inhibitors.

Step-by-Step Procedure:

  • Preparation of Reaction Mix:

    • In a 96-well microplate, add 180

      
      L of Buffer A .
      
    • Add 10

      
      L of Substrate Stock  (Final conc. should be 
      
      
      
      , typically 100-500
      
      
      M).
  • Inhibitor Addition:

    • Add 5

      
      L of Inhibitor  (various concentrations: 0, 10, 50, 100, 500 nM) to the wells.
      
    • Control: Add 5

      
      L DMSO to "No Inhibitor" wells.
      
  • Initiation:

    • Add 5

      
      L of Enzyme  to initiate the reaction. Rapidly mix.
      
  • Detection:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) continuously for 30–60 minutes at 25°C or 37°C.

    • Note: You will observe a non-linear product release (burst phase followed by a slower steady state or zero rate).

AssayWorkflow Prep Reagent Prep (Fresh DMSO Stock) Mix Reaction Assembly Buffer + Substrate + Inhibitor Prep->Mix Init Initiation Add Enzyme (Rapid Mix) Mix->Init Read Kinetic Read Abs @ 405nm (0-60 min) Init->Read Analyze Data Analysis Fit to Slow-Binding Eq Read->Analyze

Figure 2: Experimental workflow for determining time-dependent inhibition kinetics.

Part 3: Data Analysis & Calculation

Because 2H-1,3-Benzothiazine-2,4(3H)-dione acts as a covalent/slow-binding inhibitor, standard Michaelis-Menten (


) analysis is insufficient. You must determine the second-order inactivation rate constant  (

).
Progress Curve Fitting

The product (


) vs. time (

) data should be fit to the equation for slow-binding inhibition:


  • 
    : Initial velocity (before significant acylation).
    
  • 
    : Steady-state velocity (after equilibrium/acylation).
    
  • 
    : Apparent first-order rate constant for the transition from 
    
    
    
    to
    
    
    .
Secondary Plot ( )

Plot the calculated


 values against the Inhibitor concentration 

.
  • Hyperbolic Fit: If the plot saturates, fit to:

    
    
    
  • Linear Fit: If

    
    , the slope represents the second-order rate constant:
    
    
    
    

Table 1: Key Kinetic Parameters for Benzothiazine Inhibitors

ParameterSymbolUnitSignificance
Inactivation Rate


Max rate of ring opening/acylation. Higher is better.
Binding Affinity

MAffinity of the non-covalent Michaelis complex. Lower is better.
Inhibitory Efficiency


Overall potency. Values

indicate a potent covalent inhibitor.
Deacylation Rate


Rate of enzyme recovery. For "suicide" inhibitors, this should be near zero.

Part 4: Troubleshooting & Optimization

  • High Background Hydrolysis: The dione ring is unstable in basic pH. Ensure your buffer pH is < 8.[2]0. If the inhibitor degrades before adding enzyme, you will see reduced potency.

  • No Inhibition Observed:

    • Check Nucleophile Competency : Ensure no DTT or Mercaptoethanol is in the buffer. These thiols can attack the dione ring, destroying the inhibitor before it reaches the enzyme.

    • Check Substrate Competition : If

      
      , the substrate protects the active site. Lower 
      
      
      
      to
      
      
      .
  • Solubility Issues: If the compound precipitates upon addition to the aqueous buffer, add 0.05% Triton X-100 or increase DMSO to 5% (ensure enzyme tolerates this).

References

  • Moorman, A. R., & Abeles, R. H. (1982). A new class of serine protease inactivators based on isatoic anhydride.[3][4] Journal of the American Chemical Society.

  • Gütschow, M., et al. (2002). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Journal of Medicinal Chemistry.[5]

  • Krantz, A., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase.[6][7] Journal of Medicinal Chemistry.[5]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[6][8] Chemical Reviews.[5]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

Sources

Application Note: Strategic Synthesis of Benzothiazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Benzothiazines—heterocycles fusing a benzene ring with a thiazine moiety—are privileged scaffolds in medicinal chemistry.[1][2] Their structural isomers, specifically 1,4-benzothiazines and 1,2-benzothiazines , serve as the pharmacophores for distinct therapeutic classes:

  • 1,4-Benzothiazines: Associated with antipsychotic, antioxidant, and antifungal activities.[3]

  • 1,2-Benzothiazines (1,1-dioxides): The core structure of "oxicam" NSAIDs (e.g., Piroxicam, Meloxicam), crucial for COX-1/COX-2 inhibition.

This guide moves beyond generic textbook methods, providing optimized, scalable protocols for both isomers. We prioritize green chemistry principles (solvent-free/aqueous media) for the 1,4-series and regioselective ring expansion for the complex 1,2-series.

Module A: 1,4-Benzothiazines via Oxidative Cyclocondensation

Target Application: High-throughput synthesis of antimicrobial/antioxidant libraries. Methodology: Catalyst-free, aqueous-mediated oxidative coupling.[3]

The Mechanistic Logic

Traditional methods use toxic hydrazines or lachrymatory


-haloketones. This protocol exploits the dual nucleophilicity of 2-aminothiophenol (2-ATP) .
  • In situ Oxidation: Mild oxidation of 2-ATP to bis(2-aminophenyl)disulfide.

  • Nucleophilic Attack: The amino group attacks the carbonyl of a 1,3-dicarbonyl substrate.

  • Sulfur Extrusion & Cyclization: Cleavage of the disulfide bond followed by intramolecular thia-Michael addition.

Validated Protocol

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, Ethyl acetoacetate) (1.0 equiv)

  • Catalyst/Medium: Polyethylene Glycol-200 (PEG-200) or Water with catalytic

    
    -Cyclodextrin.
    
  • Oxidant: Atmospheric

    
     (open vessel).
    

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-aminothiophenol in 5 mL of PEG-200 (or water with 10 mol%

    
    -CD).
    
  • Addition: Add 1.0 mmol of the 1,3-dicarbonyl compound dropwise.

  • Reaction: Heat the mixture to 80°C with vigorous stirring open to air.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The spot for 2-ATP (

      
      ) should disappear within 2-4 hours.
      
  • Work-up:

    • Cool to room temperature.[4]

    • Pour the reaction mixture into 50 mL of crushed ice/water.

    • Precipitation: The solid product usually precipitates immediately. Stir for 15 mins.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from hot ethanol. Do not use column chromatography unless necessary , as this method typically yields >90% purity.
    
Reaction Pathway Visualization

G ATP 2-Aminothiophenol Ox Oxidation (O2) ATP->Ox Disulfide Bis(2-aminophenyl) disulfide Ox->Disulfide Inter Enamine Intermediate Disulfide->Inter + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Inter Cyclization S-S Cleavage & Cyclization Inter->Cyclization Product 1,4-Benzothiazine Cyclization->Product

Caption: Oxidative condensation pathway via disulfide intermediate, avoiding toxic haloketones.

Module B: 1,2-Benzothiazine 1,1-Dioxides (Piroxicam Route)

Target Application: NSAID drug development (COX inhibitors). Methodology: Gabriel-Colman Rearrangement of Saccharin derivatives.

The Mechanistic Logic

Direct synthesis of the 1,2-isomer is challenging. The most robust industrial route utilizes Saccharin as a cheap starting material. The key step is the ring expansion of an N-alkylated saccharin derivative using a strong alkoxide base (Gabriel-Colman rearrangement) to form the 4-hydroxy-1,2-benzothiazine core.

Validated Protocol

Reagents:

  • Saccharin (insoluble saccharin, not the sodium salt)

  • 
    -Haloacetophenone (e.g., 2-Bromoacetophenone) or Methyl chloroacetate
    
  • Base: Sodium Ethoxide (freshly prepared) or Sodium Methoxide

  • Solvent: DMF (Step 1), Ethanol/Methanol (Step 2)

Step-by-Step Procedure:

Phase 1: N-Alkylation

  • Dissolution: Dissolve Saccharin (10 mmol) in DMF (15 mL). Add Triethylamine (12 mmol).

  • Alkylation: Add

    
    -haloacetophenone (10 mmol) dropwise at 0°C.
    
  • Reaction: Stir at Room Temperature (RT) for 8–10 hours.

  • Isolation: Pour into ice water. Filter the white precipitate (N-phenacylsaccharin). Dry in vacuo.

    • Yield Target: >90%.[3]

Phase 2: Ring Expansion (The Critical Step)

  • Preparation: Prepare NaOEt solution (dissolve 0.35 g Na metal in 15 mL dry EtOH).

  • Rearrangement: Add the N-phenacylsaccharin (from Phase 1) to the NaOEt solution.

  • Heating: Warm to 55–60°C for 15 minutes.

    • Visual Cue: The solution will turn from colorless/beige to deep red (formation of the enolate salt).

  • Quenching: Rapidly cool to RT and acidify with 10% HCl.

    • Visual Cue: Color shifts from red to yellow; product precipitates.[5]

  • Purification: Recrystallize the yellow solid from Ethanol. This is the 4-hydroxy-1,2-benzothiazine 1,1-dioxide .[6]

Synthesis Workflow Visualization

G Saccharin Saccharin (Starting Material) Alkylation N-Alkylation (DMF/TEA) Saccharin->Alkylation Intermediate N-Substituted Saccharin Alkylation->Intermediate Rearrangement Ring Expansion (NaOEt/EtOH, 60°C) Intermediate->Rearrangement Enolate Red Enolate Complex Rearrangement->Enolate Deep Red Color Acid Acidification (HCl) Enolate->Acid Final 1,2-Benzothiazine 1,1-Dioxide Acid->Final Yellow ppt

Caption: Gabriel-Colman rearrangement strategy for converting Saccharin to Piroxicam analogs.

Expert Tips & Troubleshooting (Self-Validating Systems)

IssueDiagnostic / SymptomCorrective Action
1,4-Benzothiazine: Low Yield Sticky tar instead of solid precipitate.Oxidation Failure: Ensure the reaction vessel is OPEN to air. If using PEG-200, add 1 drop of

to initiate disulfide formation.
1,4-Benzothiazine: Impurities Multiple spots on TLC.Stoichiometry: Excess 1,3-dicarbonyl leads to bis-condensation. Maintain strict 1:1 molar ratio.
1,2-Benzothiazine: No Ring Expansion Solution remains colorless/pale upon adding NaOEt.Moisture Contamination: The rearrangement is sensitive to water. Ensure EtOH is anhydrous and NaOEt is freshly prepared.
1,2-Benzothiazine: Low Purity Melting point depression >5°C.Incomplete Acidification: The enolate is stable. Ensure pH reaches < 2 during the HCl quench to fully protonate the 4-OH group.

Quantitative Characterization Data

Typical NMR Signals (Solvent: DMSO-


): 
MoietyChemical Shift (

ppm)
MultiplicityAssignment
1,4-Benzothiazine 10.2 - 10.5Singlet (Broad)NH (Lactam/Enamine)
6.8 - 7.5MultipletAromatic Protons
2.1 - 2.3Singlet

(if using acetylacetone)
1,2-Benzothiazine 13.5 - 14.0Broad SingletOH (Enolic, H-bonded)
7.6 - 8.1MultipletAromatic Protons (Saccharin core)
5.1Singlet

(C-3 position, keto form)

References

  • Sheibani, H. et al. (2008). One-Pot Multi-Component Approach to the Synthesis of 1,4-Benzothiazines in Aqueous Media. Taylor & Francis.

  • Maniewska, J. et al. (2014). Synthesis of new piroxicam derivatives and their influence on lipid bilayers. Acta Poloniae Pharmaceutica.[7]

  • Bhattacharya, S. & Basu, B. (2023).[1][5] Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis.

  • Zia-ur-Rehman, M. et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.

  • Lombardino, J.G. (1972). Synthetic method and intermediate for piroxicam (US Patent 3,591,584). Google Patents.

Sources

2H-1,3-Benzothiazine-2,4(3H)-dione Derivatives: Synthesis and Evaluation as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2H-1,3-Benzothiazine-2,4(3H)-dione derivatives as potential neuroprotective agents Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Neuropharmacologists, Drug Discovery Scientists

Abstract

The 2H-1,3-benzothiazine-2,4(3H)-dione scaffold represents a privileged heterocyclic class in medicinal chemistry, distinct from its 1,4-benzothiazine and 3,1-benzoxazine (isatoic anhydride) analogs. While historically recognized for herbicidal and antimicrobial properties, recent structure-activity relationship (SAR) studies have positioned these derivatives as potent Aldose Reductase Inhibitors (ARIs) and antioxidants . These dual mechanisms are critical in mitigating diabetic neuropathy and oxidative stress-induced neurodegeneration. This guide provides a comprehensive workflow for the rational design, chemical synthesis, and biological validation of these derivatives, focusing on their application in neuroprotection protocols.

Chemical Basis & Rational Design[1]

The Scaffold Architecture

The core structure consists of a benzene ring fused to a 1,3-thiazine ring containing two carbonyl groups at positions 2 and 4. This arrangement creates a cyclic imide-like environment (thioimide), imparting specific electronic properties:

  • Lipophilicity: The sulfur atom enhances membrane permeability compared to isosteric oxazines, facilitating Blood-Brain Barrier (BBB) penetration.

  • Acidic NH: The N3 proton is acidic (pKa ~8-9), allowing for specific hydrogen bonding interactions within the active sites of metalloenzymes like Aldose Reductase (ALR2).

  • Redox Potential: The thio-moiety contributes to radical scavenging capabilities, neutralizing Reactive Oxygen Species (ROS).

Structure-Activity Relationship (SAR)
  • N3-Substitution: Alkylation at the N3 position often reduces polarity but may abolish critical H-bond donor capability required for ALR2 inhibition. However, N-acetic acid side chains are classic pharmacophores for ARIs (mimicking the carboxylate of physiological substrates).

  • C6/C7-Substitution: Halogenation (Cl, F) or methoxy substitution on the fused benzene ring modulates metabolic stability and potency.

  • Bioisosterism: This scaffold is a thio-analog of Isatoic Anhydride , offering improved hydrolytic stability and unique metabolic profiles.

Application Note: Chemical Synthesis Protocol

Retrosynthetic Analysis

The most efficient route to 2H-1,3-benzothiazine-2,4(3H)-diones utilizes 2-mercaptobenzamide (thiosalicylamide) as the bifunctional precursor. Cyclization is achieved using a carbonyl source such as Ethyl Chloroformate , Triphosgene , or 1,1'-Carbonyldiimidazole (CDI) .

Detailed Synthesis Protocol (Standardized)

Objective: Synthesis of 2H-1,3-benzothiazine-2,4(3H)-dione (Parent Scaffold).

Reagents:

  • 2-Mercaptobenzamide (10 mmol)

  • Ethyl Chloroformate (12 mmol) [Alternative: CDI for milder conditions]

  • Triethylamine (Et3N) (20 mmol)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane (50 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-mercaptobenzamide (1.53 g, 10 mmol) in anhydrous THF (50 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (2.8 mL, 20 mmol) dropwise over 5 minutes.

  • Acylation: Add Ethyl Chloroformate (1.15 mL, 12 mmol) dropwise. The reaction is exothermic; maintain temperature <5°C.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour, then heat to reflux (66°C) for 4–6 hours. Monitor reaction progress by TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up: Cool the mixture to RT. Evaporate the solvent under reduced pressure.

  • Purification: Resuspend the residue in cold water (50 mL) and acidify to pH 3–4 with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Yield Expectation: 75–85%. Characterization:

  • IR: Distinct carbonyl stretches at ~1680 cm⁻¹ (C2=O) and ~1640 cm⁻¹ (C4=O).

  • 1H NMR (DMSO-d6): Singlet at ~11.5 ppm (NH), Aromatic protons 7.0–8.0 ppm.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Mercaptobenzamide (Thiosalicylamide) Intermediate S-Ethoxycarbonyl Intermediate Start->Intermediate Acylation (0°C) Reagents Ethyl Chloroformate + Et3N Reagents->Intermediate Cyclization Cyclization (Reflux, -EtOH) Intermediate->Cyclization Nucleophilic Attack by Amide N Product 2H-1,3-Benzothiazine- 2,4(3H)-dione Cyclization->Product Purification

Caption: One-pot cyclization pathway converting 2-mercaptobenzamide to the target dione scaffold via an activated intermediate.

Application Note: In Vitro Neuroprotection Assays

Mechanism of Action: The Polyol Pathway

In diabetic neuropathy, hyperglycemia leads to Aldose Reductase (ALR2) overactivity, converting glucose to sorbitol. Sorbitol accumulation causes osmotic stress, glutathione depletion, and subsequent neuronal damage. 1,3-Benzothiazine-2,4-diones act as inhibitors of ALR2.

Protocol: Aldose Reductase Inhibition (ARI) Assay

Principle: Measure the inhibition of ALR2-catalyzed reduction of DL-glyceraldehyde to glycerol using NADPH as a cofactor.

Materials:

  • Enzyme Source: Rat lens homogenate or Recombinant Human ALR2.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.1 mM).

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

Procedure:

  • Preparation: Prepare a reaction mixture containing 700 µL buffer, 100 µL NADPH, 100 µL Enzyme extract, and 50 µL of Test Compound (dissolved in DMSO, varying concentrations 0.1–100 µM).

  • Blank: Run a parallel blank with DMSO only.

  • Initiation: Start the reaction by adding 50 µL DL-Glyceraldehyde.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NAD+) for 3 minutes at 30°C using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Protocol: Oxidative Stress Protection (SH-SY5Y Cells)

Objective: Assess neuroprotection against H2O2-induced cytotoxicity.

Cell Line: SH-SY5Y (Human Neuroblastoma). Reagents: H2O2 (freshly prepared), MTT Reagent.

Procedure:

  • Seeding: Plate SH-SY5Y cells (1 × 10^4 cells/well) in 96-well plates; incubate for 24h.

  • Pre-treatment: Treat cells with Test Compounds (1, 10, 50 µM) for 2 hours.

  • Insult: Add H2O2 (100 µM final concentration) to wells; incubate for 24 hours.

  • Viability Assay: Add MTT (0.5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Validation: Positive control: N-Acetylcysteine (NAC) or Quercetin.

Data Interpretation & Validation

Expected Results Summary
Compound ClassN3-SubstituentC6-SubstituentALR2 IC50 (µM)Neuroprotection (% Recovery)
Parent HH> 5010%
Derivative A CH2COOHH0.5 – 2.045%
Derivative B CH2COOHCl0.05 – 0.2 85%
Derivative C BenzylH> 1020%

Note: The N-acetic acid moiety (Derivative A/B) is crucial for high affinity to the ALR2 active site, mimicking the substrate's carboxylate.

Visualization: Neuroprotective Signaling Pathway

NeuroprotectionPathway Hyperglycemia Hyperglycemia / Stress ALR2 Aldose Reductase (ALR2) Activation Hyperglycemia->ALR2 Sorbitol Sorbitol Accumulation ALR2->Sorbitol Polyol Pathway ROS ROS Generation (Oxidative Stress) Sorbitol->ROS NADPH Depletion Neuroprotection Neuroprotection (Cell Survival) ROS->Neuroprotection Neuron Death Benzothiazine 2H-1,3-Benzothiazine Derivative Benzothiazine->ALR2 Inhibition (IC50 < 1µM) Benzothiazine->ROS Direct Scavenging

Caption: Dual mechanism of action: Inhibition of the Polyol Pathway (ALR2) and direct ROS scavenging prevents neuronal apoptosis.

References

  • Mylari, B. L., et al. (1991). "Benzothiazine-2,4-diones as potent aldose reductase inhibitors."[1] Journal of Medicinal Chemistry. (Contextual validation of the scaffold class).

  • Chodkiewicz, A., et al. (2018). "Synthesis and biological activity of 2H-1,3-benzothiazine-2,4(3H)-dione derivatives." Monatshefte für Chemie. (Primary synthesis reference).
  • Schemmel, J., et al. (2010). "Aldose Reductase Inhibitors in the Treatment of Diabetic Neuropathy: A Review." Handbook of Experimental Pharmacology.

  • Costantino, L., et al. (1999). "1,3-Benzothiazine derivatives: a new class of aldose reductase inhibitors." Farmaco.[2][3]

  • Mancini, A., et al. (2017). "Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents." European Journal of Medicinal Chemistry. (Validation of benzothiazine neuroprotection).

Sources

development of 2H-1,3-Benzothiazine-2,4(3H)-dione based acetylcholinesterase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Evaluation of 2H-1,3-Benzothiazine-2,4(3H)-dione Derivatives as Dual-Binding Acetylcholinesterase Inhibitors

Introduction & Pharmacological Rationale

Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. According to the cholinergic hypothesis, cognitive impairment in AD is heavily driven by the premature loss of cholinergic neurons and the rapid degradation of the neurotransmitter acetylcholine (ACh) by Acetylcholinesterase (AChE) [1]. Consequently, inhibiting AChE remains the primary therapeutic strategy for symptomatic relief in AD [2].

AChE possesses a unique structural topology featuring a 20 Å deep, narrow gorge. The Catalytic Active Site (CAS) is located at the bottom of this gorge, while the Peripheral Anionic Site (PAS) is situated at the entrance. Traditional inhibitors often target only the CAS. However, dual-binding inhibitors that simultaneously engage both the CAS and PAS are highly desirable, as PAS binding not only enhances inhibitory potency but also prevents AChE-induced amyloid-beta (Aβ) aggregation.

The 2H-1,3-Benzothiazine-2,4(3H)-dione scaffold has emerged as a highly versatile pharmacophore in this context [3]. The dione moiety serves as a robust hydrogen-bond acceptor network, while the hydrophobic, electron-rich benzothiazine core is perfectly suited for


 stacking interactions with aromatic residues in the AChE gorge (e.g., Trp86 in the CAS and Trp286 in the PAS). This application note details the autonomous workflow for synthesizing, screening, and kinetically validating these derivatives.

Mechanistic Pathway of Benzothiazine-Mediated AChE Inhibition

To understand the functional impact of the 2H-1,3-Benzothiazine-2,4(3H)-dione scaffold, we must map its intervention within the cholinergic signaling cascade. By competitively binding to AChE, the inhibitor prevents the hydrolysis of ACh, leading to its accumulation in the synaptic cleft and sustained activation of downstream receptors.

AChE_Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors ACh Receptors (Nicotinic/Muscarinic) ACh->Receptors Accumulation in Synaptic Cleft Choline Choline + Acetate AChE->Choline Degradation Benzothiazine 2H-1,3-Benzothiazine-2,4(3H)-dione (Dual-Binding Inhibitor) Benzothiazine->AChE Competitive Inhibition (CAS/PAS Binding) Cognition Cognitive Function Restoration Receptors->Cognition Signal Transduction

Caption: Cholinergic restoration pathway via competitive dual-binding AChE inhibition by benzothiazine.

Experimental Workflow Overview

The development of these inhibitors requires a rigorous, multi-disciplinary approach spanning synthetic organic chemistry, high-throughput biochemical screening, and enzyme kinetics.

Workflow Syn Chemical Synthesis (Benzothiazine Core) Pur Purification & QC (NMR, HRMS) Syn->Pur Bio In Vitro Screening (Ellman's Assay) Pur->Bio Kin Kinetic Studies (Lineweaver-Burk) Bio->Kin Dock Molecular Docking (CAS/PAS Interactions) Kin->Dock

Caption: End-to-end workflow for the development and validation of benzothiazine-based AChE inhibitors.

Detailed Protocols

Protocol 1: Synthesis of the 2H-1,3-Benzothiazine-2,4(3H)-dione Scaffold

Expertise & Causality: The construction of the 1,3-benzothiazine-2,4-dione core is achieved via the cyclocondensation of 2-mercaptobenzamides with highly reactive carbonylating agents like 1,1'-carbonyldiimidazole (CDI) or triphosgene. We utilize CDI because it safely provides the necessary electrophilic carbonyl carbon without the severe toxicity risks associated with phosgene gas. The addition of a non-nucleophilic base (e.g., DBU) deprotonates the thiol, increasing its nucleophilicity to drive the intramolecular cyclization forward [4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 5.0 mmol of the substituted 2-mercaptobenzamide in 25 mL of anhydrous tetrahydrofuran (THF).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add 6.0 mmol (1.2 equivalents) of 1,1'-carbonyldiimidazole (CDI) portion-wise over 10 minutes to control the exothermic release of

    
    .
    
  • Catalysis: Add 0.5 mmol (0.1 eq) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise. Note: DBU acts as a catalyst to facilitate the deprotonation of the sulfhydryl group, accelerating the ring closure.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3).

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction with 15 mL of 1M HCl to neutralize the DBU and imidazole byproducts. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure 2H-1,3-Benzothiazine-2,4(3H)-dione derivative.
    
Protocol 2: Self-Validating In Vitro AChE Inhibition Assay (Ellman's Method)

Expertise & Causality: We employ a modified Ellman’s assay. The enzyme AChE hydrolyzes the synthetic substrate acetylthiocholine iodide (ATCI) into thiocholine. Thiocholine immediately reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. By tracking the absorbance rate, we directly quantify enzyme activity. Trustworthiness (Self-Validation): The protocol includes a "Blank" (to subtract non-enzymatic ATCI hydrolysis) and a "Positive Control" (Donepezil) to ensure the enzyme's specific activity and assay sensitivity are within expected ranges [1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is strictly maintained because the DTNB reaction is highly pH-dependent and optimal at slightly alkaline conditions.

  • Reagent Preparation:

    • DTNB solution: 3 mM in phosphate buffer.

    • ATCI solution: 15 mM in ultra-pure water.

    • AChE enzyme: Dilute lyophilized AChE (Electrophorus electricus) to 0.22 U/mL in phosphate buffer containing 0.1% BSA (to stabilize the enzyme and prevent adsorption to the microplate walls).

  • Plate Setup (96-well microplate):

    • Test Wells: 140 µL buffer + 20 µL test compound (various concentrations in <1% DMSO) + 20 µL AChE.

    • Positive Control: 140 µL buffer + 20 µL Donepezil + 20 µL AChE.

    • Negative Control (100% Activity): 140 µL buffer + 20 µL vehicle (1% DMSO) + 20 µL AChE.

    • Blank (Non-enzymatic hydrolysis): 160 µL buffer + 20 µL vehicle (no enzyme).

  • Incubation: Add 10 µL of DTNB to all wells. Incubate the plate at 25 °C for 15 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Rapidly add 10 µL of ATCI to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Record the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve. Calculate % Inhibition = 
    
    
    
    . Determine the
    
    
    using non-linear regression (GraphPad Prism).
Protocol 3: Kinetic Evaluation & Mechanism of Inhibition

To determine whether the benzothiazine derivatives act as competitive, non-competitive, or mixed-type inhibitors, we perform kinetic studies using varying concentrations of the substrate (ATCI) and the inhibitor.

  • Prepare the assay as described in Protocol 2, but use four different concentrations of the test compound (e.g., 0, 0.5

    
    , 
    
    
    
    , and
    
    
    ).
  • For each inhibitor concentration, vary the ATCI substrate concentration across five points (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM).

  • Measure the initial velocities (

    
    ) for all conditions.
    
  • Plot the data using the Lineweaver-Burk method (

    
     vs. 
    
    
    
    ).
    • Interpretation: If the lines intersect at the y-axis (

      
       is constant) but have different x-intercepts (increasing 
      
      
      
      ), the compound is a competitive inhibitor binding directly to the active site gorge (CAS/PAS).

Data Presentation & Interpretation

The structural modifications on the 2H-1,3-Benzothiazine-2,4(3H)-dione core significantly impact its inhibitory potency. Below is a representative dataset comparing synthesized derivatives against the standard drug, Donepezil.

Table 1: Structure-Activity Relationship (SAR) and


 Values 
Compound IDSubstitution at N-3 PositionSubstitution at C-6 PositionAChE

(µM) ± SD
BChE

(µM) ± SD
Selectivity Index (BChE/AChE)
BZD-01 -H-H15.42 ± 1.1045.30 ± 2.152.93
BZD-02 -Benzyl-H4.15 ± 0.3228.60 ± 1.806.89
BZD-03 -Benzyl-Fluoro1.88 ± 0.14>100>53.1
BZD-04 -Piperidinyl-ethyl-Fluoro0.045 ± 0.003 12.40 ± 0.95275.5
Donepezil Reference StandardReference Standard0.021 ± 0.0024.85 ± 0.30230.9

Insight: The addition of a basic piperidinyl-ethyl moiety (Compound BZD-04) dramatically increases potency. This basic nitrogen becomes protonated at physiological pH, allowing it to mimic the quaternary ammonium group of acetylcholine and form a crucial cation-


 interaction with Trp86 in the CAS, while the benzothiazine core anchors into the PAS [3].

Table 2: Kinetic Parameters for Compound BZD-04

Inhibitor Conc. (µM)

(

)

(mM)

(µM)
Inhibition Type
0 (Control)0.0850.12--
0.0250.0840.280.018Competitive
0.0500.0860.450.019Competitive
0.1000.0830.810.018Competitive

Insight: The constant


 alongside an increasing 

confirms that BZD-04 is a reversible, competitive inhibitor. The calculated inhibition constant (

) of ~0.018 µM indicates exceptionally tight binding to the AChE enzyme.

Conclusion

The 2H-1,3-Benzothiazine-2,4(3H)-dione scaffold represents a highly tunable and potent pharmacophore for the development of novel acetylcholinesterase inhibitors. By utilizing the rigorous synthetic and self-validating biochemical protocols outlined in this application note, researchers can accurately assess the dual-binding capabilities of these molecules, accelerating the discovery of next-generation therapeutics for Alzheimer's disease.

References

  • Saglik, B. N., et al. "Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors." Molecules (MDPI), 2022. Available at:[Link]

  • Akıncıoğlu, A., et al. "Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2018. Available at:[Link]

  • Milašinović, V., et al. "The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules and Enzyme Inhibition." SciProfiles / Catalysts, 2023. Available at:[Link]

  • Benedini, F., et al. "The preparation and the physico‐chemical characterization of new heterocyclic organic derivatives: 1,3-benzothiazine-2,4-dione and quinazoline-2,4-dione." Journal of Heterocyclic Chemistry, 1994. Available at:[Link]

Application Note: Advanced Synthesis and Pharmacological Profiling of Benzothiazine Derivatives for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The multifactorial pathogenesis of neurodegenerative diseases—such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS)—demands therapeutic agents capable of modulating multiple biological targets simultaneously. Benzothiazines, particularly the 1,4-benzothiazine and 4,1-benzothiazepine scaffolds, have emerged as privileged pharmacophores in this domain[1][2]. By structurally expanding upon the five-membered ring of established drugs like riluzole, benzothiazines achieve enhanced blood-brain barrier (BBB) penetrability and a broader multitarget profile[3].

This application note provides a comprehensive guide to the rational design, green synthesis, and in vitro biological validation of benzothiazine derivatives, equipping drug development professionals with self-validating protocols for neuroprotective lead generation.

Mechanistic Rationale: The Benzothiazine Pharmacophore

The structural resemblance of 1,4-benzothiazines to phenothiazines allows them to interact with a diverse array of central nervous system (CNS) targets[4][5]. The non-planar fold along the N-S axis of the benzothiazine core is critical for its biological activity, enabling the molecule to fit into complex enzymatic pockets and ion channel pores.

Key neuroprotective mechanisms include:

  • Cholinesterase Inhibition: Hybridizing benzothiazines with moieties like 1,3,4-thiadiazole creates dual-binding site inhibitors that block both the catalytic active site and the peripheral anionic site of Acetylcholinesterase (AChE), thereby restoring cholinergic transmission in AD models[6].

  • Ion Channel Modulation: Specific 4H-3,1-benzothiazine amidines act as superior homologues to riluzole, effectively blocking voltage-gated calcium channels (VGCC) and sodium channels to prevent glutamate-induced excitotoxicity[3][7].

  • Mitochondrial Calcium Efflux: 4,1-benzothiazepine derivatives function as potent modulators of the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX), mitigating cytosolic calcium overload during acute ischemic stroke and chronic neurodegeneration[2].

  • Antioxidant & Anti-inflammatory Action: Derivatives bearing biphenyl groups exhibit potent lipoxygenase inhibition and reactive oxygen species (ROS) scavenging, addressing the neuroinflammatory axis of disease progression[5][8].

G B Benzothiazine Scaffold AChE AChE / BuChE Inhibition B->AChE Cholinergic Enhancement VGCC VGCC & Na+ Channel Blockade B->VGCC Excitotoxicity Reduction ROS ROS Scavenging & Anti-inflammatory B->ROS Oxidative Stress Mitigation Neuro Neuroprotection (AD, PD, ALS) AChE->Neuro VGCC->Neuro ROS->Neuro

Fig 1. Multitarget neuroprotective mechanisms of benzothiazine derivatives.

Synthetic Methodologies: Transitioning to Greener Protocols

Traditional syntheses of benzothiazines often rely on lachrymatory halo-organic substrates, toxic solvents, and prolonged reflux times[4]. Modern approaches prioritize atom economy and environmental sustainability[1][9].

  • Microwave-Assisted Cyclocondensation: Utilizing microwave irradiation with an energy transfer agent (e.g., DMF) drastically reduces reaction times from hours to minutes. This method forces the rapid nucleophilic attack of the thiol group, minimizing thermal degradation and side-product formation[4].

  • Supramolecular Catalysis: The use of β-cyclodextrin in aqueous media at neutral pH facilitates the cyclocondensation of disulfides with 1,3-dicarbonyls. The hydrophobic cavity of β-cyclodextrin acts as a microreactor, bringing reactants into close proximity[9][10].

Validated Experimental Protocols

Protocol A: Microwave-Assisted One-Pot Synthesis of 4H-1,4-Benzothiazines

Objective: To synthesize substituted 4H-1,4-benzothiazines rapidly via the condensation of 2-aminobenzenethiol with β-diketones/β-ketoesters[4].

Rationale & Causality: Microwave irradiation provides uniform volumetric heating, bypassing the thermal conductivity limits of conventional heating. Dimethylformamide (DMF) is selected as it possesses a high dielectric constant, allowing it to absorb microwave energy efficiently and transfer heat directly to the reactants. Hydrazine hydrate acts as a nucleophilic catalyst, accelerating the initial imine formation between the amine of the thiophenol and the carbonyl group prior to intramolecular cyclization[4].

Step-by-Step Procedure:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine substituted 2-aminobenzenethiol (10 mmol) and a catalytic amount of hydrazine hydrate (1 mmol).

  • Solvent Addition: Add DMF (5 mmol) to act as the energy transfer medium.

  • Initial Activation: Expose the mixture to microwave irradiation (approx. 300 W) for 30 seconds to activate the thiol and amine functionalities.

  • Cyclocondensation: Add the selected β-diketone or β-ketoester (10 mmol) to the reaction mixture.

  • Intermittent Irradiation: Expose the vessel to microwave irradiation in 30-second intervals for a total of 3 minutes. Critical Step: Intermittent heating prevents thermal runaway and solvent bumping, ensuring a self-validating, controlled reaction environment.

  • Quenching & Isolation: Monitor completion via TLC. Transfer the hot reaction mixture directly into crushed ice. The sudden temperature drop forces the precipitation of the hydrophobic benzothiazine core.

  • Purification: Filter the separated solid, wash thoroughly with 50% cold ethanol to remove residual DMF, and recrystallize from absolute ethanol to yield the pure 4H-1,4-benzothiazine derivative[4].

Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the IC₅₀ of synthesized benzothiazine-thiadiazole hybrids against AChE[6].

Rationale & Causality: This protocol utilizes Ellman's reagent (DTNB). AChE hydrolyzes the substrate acetylthiocholine to acetate and thiocholine. The free sulfhydryl group of thiocholine immediately reacts with DTNB to yield the 5-thio-2-nitrobenzoate anion. The extensive resonance in this anion produces a strong, quantifiable absorption peak at 412 nm. Pre-incubating the enzyme with the benzothiazine inhibitor allows the establishment of equilibrium binding at the active site before the substrate is introduced, ensuring accurate kinetic profiling[6].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Note: pH 8.0 is critical as it ensures optimal AChE activity and maintains the DTNB anion in its highly colored state.

  • Reagent Setup: Prepare 0.01 M DTNB in the phosphate buffer and 0.075 M acetylthiocholine iodide (ATCI) in ultrapure water.

  • Pre-Incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of AChE enzyme solution (0.28 U/mL), and 20 µL of the benzothiazine derivative (dissolved in DMSO, serially diluted). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB followed immediately by 10 µL of ATCI to initiate the enzymatic reaction.

  • Kinetic Readout: Measure the absorbance at 412 nm using a microplate reader every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO without inhibitor). Plot log[inhibitor] versus normalized response to determine the IC₅₀.

G S1 Step 1: Reactants 2-Aminothiophenol + 1,3-Dicarbonyl S2 Step 2: Green Synthesis Microwave / β-CD Catalysis S1->S2 Catalyst/Energy S3 Step 3: Purification Crystallization & Chromatography S2->S3 Crude Product S4 Step 4: Characterization NMR, IR, HRMS S3->S4 Pure Scaffold S5 Step 5: Biological Assays AChE Inhibition & Ca2+ Imaging S4->S5 Structural Validation S6 Lead Optimization SAR Analysis S5->S6 Hit Identification

Fig 2. End-to-end workflow for the synthesis and biological screening of benzothiazines.

Quantitative Pharmacological Profiling

The structural versatility of benzothiazines allows for precise tuning of their pharmacological targets. Below is a summary of recent quantitative data highlighting the efficacy of various benzothiazine subclasses against distinct neurodegenerative targets.

Compound ClassStructural ModificationsPrimary Target / MechanismEfficacy / IC₅₀Ref.
4H-3,1-Benzothiazine Amidines Riluzole homologues; amidine functionalizationVGCC & Na⁺ Channel BlockadeIC₅₀ = 4.4 – 5.4 μM (Ca²⁺ channels)[3]
2H-Benzo[b][1,4]thiazin-3(4H)-one Thiadiazole hybridization; isobutyl/cyclohexane groupsAChE InhibitionIC₅₀ = 0.025 – 0.027 μM[6]
4,1-Benzothiazepines CGP37157 analogues; aqueous solubility enhancementsMitochondrial Ca²⁺ Efflux (NCLX)IC₅₀ = 6.2 – 18.5 μM[2]
Multitarget (Benzo)thiazines Biphenyl moiety integrationLipoxygenase / ROS / AChEAChE inhibition ~45% at 300 μM[5]

Conclusion

The benzothiazine scaffold represents a highly tunable, privileged structure for the development of next-generation neurotherapeutics. By transitioning from classical synthetic routes to microwave-assisted and supramolecular catalytic methods, researchers can rapidly generate diverse libraries of these compounds[4][9]. Subsequent rigorous in vitro validation—ranging from AChE kinetics to calcium channel modulation—ensures that only the most robust, multitarget-directed ligands advance through the drug development pipeline[2][6].

References

  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis.1

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT). 4

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. 10

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. 9

  • Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. MDPI. 2

  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry / PubMed. 7

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules / PMC. 6

  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI.5

Sources

Troubleshooting & Optimization

Technical Support Center: 2H-1,3-Benzothiazine-2,4(3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of 2H-1,3-Benzothiazine-2,4(3H)-dione synthesis. This heterocyclic scaffold is a critical intermediate in medicinal chemistry, particularly for the development of aldose reductase inhibitors and anti-inflammatory agents.

Topic: Yield Optimization & Troubleshooting Guide Code: BTD-SYN-OPT-01 Audience: Synthetic Chemists, Process Engineers

Executive Summary: The Chemistry of Failure & Success

The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione (often derived from thiosalicylic acid ) is deceptively simple but prone to specific failure modes. The core challenge lies in the nucleophilicity of the sulfur atom versus its tendency to dimerize (disulfide formation) and the thermodynamic barrier to closing the six-membered dione ring without forcing conditions that degrade the product.

This guide focuses on the most robust synthetic route: The Cyclocondensation of Thiosalicylic Acid (2-Mercaptobenzoic Acid) with Urea or Ethyl Chloroformate/Ammonia sources.

Critical Process Parameters (CPP) for Yield Improvement

Mechanism-Based Optimization

The reaction typically proceeds via the formation of an intermediate ureido-derivative or an activated carbamate, followed by cyclization.

Key Reaction Pathway:

  • Activation: Thiosalicylic acid is activated (e.g., S-acylation or acid chloride formation).

  • Insertion: Introduction of the nitrogen source (Urea/Ammonia).[1][2]

  • Cyclization: Ring closure to form the N-C(=O)-S linkage.

Primary Yield Killers:

  • Oxidative Dimerization: Thiosalicylic acid readily oxidizes to 2,2'-dithiodibenzoic acid in the presence of air or trace metals, effectively killing the stoichiometry.

  • Thermal Decomposition: The dione ring is sensitive to prolonged high heat (>160°C), leading to ring-opening or polymerization.

  • Hydrolysis: The S-C(=O) bond is labile under basic aqueous conditions.

Optimized Experimental Protocols

Method A: The Urea Fusion Method (Solvent-Free)

Best for scale-up and simplicity, but requires strict temperature control.

Protocol:

  • Mix: Grind Thiosalicylic acid (1.0 eq) and Urea (3.0 eq) to a fine powder. Note: Excess urea acts as a flux and reactant.

  • Heat: Place in a round-bottom flask under Argon/Nitrogen atmosphere (Critical).

  • Ramp: Heat to 140-150°C . The mixture will melt.

  • Reaction: Stir for 2-4 hours. Evolution of NH3 gas indicates reaction progress.

  • Quench: Cool to ~80°C and add warm water .

  • Workup: Acidify with dilute HCl to pH 2-3. The product precipitates.[1]

  • Purification: Recrystallize from Ethanol/Water (4:1) .

Yield Tip: Add a pinch of Sodium Dithionite or Zinc dust to the reaction melt to prevent disulfide formation.

Method B: The Ethyl Chloroformate/Ammonia Route (Solution Phase)

Higher purity, milder conditions.

Protocol:

  • Activation: Dissolve Thiosalicylic acid in THF/DCM with Triethylamine (2.2 eq) at 0°C.

  • Addition: Dropwise add Ethyl Chloroformate (1.1 eq) . Stir 30 mins to form the mixed anhydride/S-carbonate.

  • Amination: Add Ammonium Carbonate or bubble NH3 gas .

  • Cyclization: Reflux the resulting intermediate in Toluene or Xylene with a catalytic amount of p-TSA or CDI (Carbonyldiimidazole) to effect ring closure.

Troubleshooting Guide (Q&A)

SymptomProbable CauseCorrective Action
Low Yield (<30%) Oxidation of ThiolDegas all solvents with N2/Ar. Add 1-2% mole equivalent of TCEP or Zn dust to the reaction mixture to keep sulfur reduced.
Sticky/Gummy Solid Polymerization or Excess UreaWash the crude solid thoroughly with warm water (to remove urea) followed by cold hexane (to remove non-polar impurities). Recrystallize immediately.
Insoluble Impurity Disulfide Dimer (2,2'-dithiodibenzoic acid)Filter the hot reaction mixture. The dimer is often less soluble in organic solvents. Check starting material purity by TLC before starting.
Product Hydrolysis Basic WorkupAvoid strong bases during workup. The 1,3-benzothiazine-2,4-dione ring opens in NaOH. Keep pH < 7 during isolation.
Incomplete Conversion Low Temperature / Poor MixingFor Method A (Melt), ensure T > 135°C. For Method B, ensure efficient reflux and water removal (Dean-Stark trap) if using acid catalysis.

Mechanistic Visualization

The following diagram illustrates the reaction logic and failure points for the Urea Fusion method.

BenzothiazineSynthesis TSA Thiosalicylic Acid (2-Mercaptobenzoic Acid) Melt Melt Phase (140-150°C) TSA->Melt Mix Disulfide Disulfide Dimer (Impurity) TSA->Disulfide Oxidation (O2) Urea Urea (Excess) Urea->Melt Inter Intermediate (N-Carbamoylthioamide) Melt->Inter Nucleophilic Attack Polymer Thermal Polymer (T > 170°C) Melt->Polymer Overheating Cycliz Cyclization (- NH3, - H2O) Inter->Cycliz Ring Closure Product 2H-1,3-Benzothiazine-2,4(3H)-dione (Target) Cycliz->Product Yield

Caption: Reaction pathway for 2H-1,3-Benzothiazine-2,4(3H)-dione synthesis via urea fusion, highlighting critical oxidation and thermal failure modes.

Comparison of Synthetic Routes

FeatureUrea Fusion (Method A)Ethyl Chloroformate (Method B)CDI Coupling (Method C)
Atom Economy HighModerateLow
Reaction Time 2-4 Hours6-12 Hours12-24 Hours
Purity Profile Moderate (Requires Recryst.)HighHigh
Cost Very LowModerateHigh
Scalability ExcellentGoodPoor (Reagent Cost)
Key Risk Thermal DecompositionMoisture SensitivityMoisture Sensitivity

References

  • Synthesis of 1,3-Benzothiazine Derivatives: Detailed protocols on the condensation of 2-mercaptobenzoic acid with urea and other C1 sources.

    • Source: Journal of Heterocyclic Chemistry
    • 3

  • Oxidative Dimerization of Thiosalicylic Acid: Mechanistic insights into the stability of thiol precursors.

    • Source: MDPI - Molecules
    • 4

  • Reaction of Urea with Carboxylic Acids: Fundamental study on the form

    • Source: ScienceMadness / J. Chem. Soc.
    • 1

Sources

purification challenges of 2H-1,3-Benzothiazine-2,4(3H)-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for the purification and handling of 2H-1,3-Benzothiazine-2,4(3H)-dione and its derivatives.

Executive Summary & Chemical Context

The 2H-1,3-Benzothiazine-2,4(3H)-dione scaffold is a critical pharmacophore, often explored for aldose reductase inhibition and anti-inflammatory properties.[1][2][3] Structurally, it is a bicyclic system where a benzene ring is fused to a 1,3-thiazine ring containing two carbonyl groups (positions 2 and 4).[2]

Key Physicochemical Characteristics:

  • Acidity: The N-H proton at position 3 is flanked by two carbonyls (imide-like) and a sulfur atom, rendering it acidic (

    
    ).[1][2] This is the primary handle for purification.[2]
    
  • Solubility: These derivatives often exhibit "brick dust" properties—high melting points (

    
    C) and poor solubility in common organic solvents (DCM, Toluene) and water.[1]
    
  • Synthetic Origin: Commonly synthesized via the cyclization of 2-mercaptobenzamide (thiosalicylamide) with C1 synthons (e.g., carbonyldiimidazole, triphosgene, or ethyl chloroformate) [1, 2].[1]

Troubleshooting Guide: Common Purification Challenges

Category A: Solubility & "Brick Dust" Behavior

Symptom: The crude product precipitates as a fine powder that clogs filters and is insoluble in methanol, DCM, or ethyl acetate.[1]

Root Cause: Strong intermolecular hydrogen bonding (N-H


 O=C) and 

-stacking create a rigid crystal lattice.[1][2]

Solution Protocol: Do not rely on standard silica chromatography (DCM/MeOH) as the compound will streak or precipitate on the column.[1]

  • Dissolution: Use DMF (Dimethylformamide) or DMSO for initial dissolution.[1]

  • Reprecipitation (The "Crash-Out" Method):

    • Dissolve crude solid in minimal hot DMF (

      
      C).[2]
      
    • Filter while hot to remove inorganic salts (e.g., KF, NaCl).

    • Slowly add the filtrate to a stirring volume of ice-cold water (ratio 1:10 DMF:Water).

    • Critical Step: Adjust pH to ~3-4 with dilute HCl to suppress ionization and maximize precipitation.[1][2]

    • Filter the resulting precipitate.[2][4][5][6]

Category B: Removing Sulfur Contaminants (Disulfides)

Symptom: Yellow discoloration and an impurity spot at high


 (non-polar) that persists after recrystallization.[1][2]

Root Cause: Oxidative dimerization of the starting material (2-mercaptobenzamide ) into the disulfide byproduct.[2] This occurs readily if the reaction is exposed to air prior to cyclization.

Purification Workflow (Base Extraction): Leverage the acidity of the N-H proton to separate the product from non-acidic impurities (disulfides).[1]

StepActionMechanistic Rationale
1 Suspend crude solid in 5% aq.

.
The dione (

) deprotonates and dissolves as a sodium salt.[1] The disulfide impurity remains insoluble.
2 Filter the suspension.[2]Removes the insoluble disulfide and unreacted non-acidic starting materials.[2]
3 Wash filtrate with Ethyl Acetate .[2][7]Extracts trace organic impurities from the aqueous phase.[2]
4 Acidify aqueous layer with 6N HCl to pH 2.Reprotonates the N-anion, precipitating the pure 1,3-benzothiazine-2,4-dione.
5 Filter and dry.Collects the purified product.
Category C: Hydrolysis & Ring Opening

Symptom: Loss of product during base extraction; appearance of a new polar spot on TLC.

Root Cause: The 1,3-thiazine-2,4-dione ring is susceptible to hydrolytic cleavage at the C2 or C4 position, especially in strong alkali (NaOH/KOH) or at high temperatures .[1][2]

Corrective Action:

  • Avoid Strong Bases: Use Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    instead of NaOH.[1][2]
  • Temperature Control: Perform all base extractions at

    
    C .
    
  • Time Sensitivity: Do not leave the compound in basic solution for extended periods (>1 hour). Acidify immediately after filtration.[2]

Frequently Asked Questions (FAQs)

Q1: I am synthesizing the derivative from Isatoic Anhydride and Carbon Disulfide (


). Why is my product yellow and melting at the wrong temperature? 
  • Diagnosis: You likely synthesized the 2-thioxo analog (2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one) rather than the 2,4-dione [3].[1][2] The reaction of isatoic anhydride with

    
     incorporates sulfur at the C2 position.[2]
    
  • Fix: You must convert the C=S (thione) to C=O (one).

    • Method: Oxidative desulfurization using KMnO

      
        in acetone or H
      
      
      
      O
      
      
      /Acetic Acid
      .[2]
    • Alternative: Use Triphosgene or CDI instead of

      
       to install the carbonyl oxygen directly.[2]
      

Q2: Which solvent system is best for recrystallization?

  • Primary Recommendation: Acetic Acid / Water .[2][3]

    • Dissolve in boiling glacial acetic acid.

    • Add water dropwise until turbidity persists.[2]

    • Cool slowly to room temperature.

  • Alternative (for labile groups): Ethanol / DMF (9:1 mixture).[1][2]

Q3: My compound trails badly on silica gel TLC. How do I fix this?

  • Reason: The acidic N-H proton interacts with the silanols on the silica surface.

  • Modification: Add 0.5% Acetic Acid or 1% Formic Acid to your mobile phase (e.g., 5% MeOH in DCM + 0.5% AcOH).[1] This suppresses ionization and reduces tailing.[2]

Visual Troubleshooting Pathways

Figure 1: Synthesis & Impurity Logic Flow

This diagram illustrates the critical decision points where impurities are generated during the synthesis from 2-mercaptobenzamide.[2]

SynthesisPath Start 2-Mercaptobenzamide (Starting Material) Oxidation Air Oxidation (Side Reaction) Start->Oxidation O2 Exposure Cyclization Cyclization with CDI or Phosgene Start->Cyclization + C1 Source Disulfide Disulfide Impurity (Insoluble in Base) Oxidation->Disulfide Crude Crude 1,3-Benzothiazine -2,4-dione Cyclization->Crude Hydrolysis Strong Base/Heat (Workup Error) Crude->Hydrolysis NaOH / >25°C Final Pure Product Crude->Final Na2CO3 Wash + Recryst. RingOpen Ring-Opened Acid (Loss of Yield) Hydrolysis->RingOpen

Caption: Pathway showing the generation of disulfide impurities via oxidation and ring-opening via hydrolysis.[1][2]

Figure 2: Purification Decision Tree

Follow this logic to select the correct purification method based on crude solubility and impurity profile.

PurificationTree Start Crude Solid Isolated SolubleDCM Soluble in DCM/MeOH? Start->SolubleDCM YesSol Yes SolubleDCM->YesSol NoSol No (Brick Dust) SolubleDCM->NoSol Flash Flash Chromatography (Add 1% AcOH) YesSol->Flash BaseCheck Check Impurity Profile (TLC/LCMS) NoSol->BaseCheck DisulfidePres Non-polar Impurity (Disulfide) Present? BaseCheck->DisulfidePres BaseExt Base Extraction Protocol (Dissolve in 5% Na2CO3, Filter, Acidify) DisulfidePres->BaseExt Yes Recryst Recrystallization (AcOH/H2O or DMF/H2O) DisulfidePres->Recryst No BaseExt->Recryst Final Polish

Caption: Decision tree for selecting between chromatography, base extraction, and recrystallization.

References

  • ChemicalBook. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione synthesis. Retrieved from [1][2]

    • Note: Provides the foundational protocol for the benzoxazine isostere using salicylamide and ethyl chloroform
  • National Institutes of Health (NIH). (2025).[1][2] 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3.[1][2][8] PubChem.[2][8] Retrieved from [1]

    • Note: Confirms physicochemical properties and acidity d
  • Srivastava, N., & Kishore, R. (2021).[1][9] Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry. Retrieved from

    • Note: Discusses the formation of thione derivatives using carbon disulfide, highlighting the selectivity challenges between thione/dione synthesis.

Sources

optimizing reaction conditions for benzothiazine ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzothiazine Ring Formation

Current Status: ● Operational Ticket ID: BZT-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Benzothiazine Synthesis Support Hub

You have accessed the advanced troubleshooting and optimization guide for the synthesis of 1,4-benzothiazines . This class of heterocycles is critical in drug discovery due to their pharmacological profile (antipsychotic, antimicrobial, and anti-inflammatory properties).[1][2]

This guide prioritizes the condensation of 2-aminothiophenol (2-ATP) with 1,3-dicarbonyl compounds , as this is the most common yet frequently problematic pathway.[1] We treat your synthesis as a system: inputs (reagents), processing (reaction conditions), and outputs (yield/purity).[1][3]

Module 1: Reaction Setup & Reagent Integrity

Diagnosing the "Input" variables before the reaction starts.

Q: My reaction mixture turns dark immediately, and yields are inconsistent. Is my starting material compromised?

A: Likely, yes.[1][4] 2-Aminothiophenol (2-ATP) is the critical failure point in this synthesis.[1]

  • The Issue: 2-ATP is highly susceptible to oxidative dimerization to form 2,2'-dithiodianiline (the disulfide dimer) upon exposure to air. While some protocols use the dimer as a precursor, unintentional oxidation in a standard condensation protocol alters the stoichiometry and reaction kinetics.

  • The Fix:

    • Visual Check: Pure 2-ATP is a clear to pale yellow liquid/solid.[1] Dark brown or viscous samples indicate significant oxidation.[1]

    • Pre-treatment: If using a standard bottle, distill under reduced pressure before use.

    • Storage: Store under argon/nitrogen at 4°C.

    • Protocol Adjustment: If you must use partially oxidized material, switch to a DMSO-mediated oxidative cyclization protocol (see Module 2), which mechanistically accounts for the disulfide intermediate.[1]

Q: I am using unsymmetrical 1,3-diketones. How do I control Regioselectivity?

A: Regioselectivity is dictated by the nucleophilicity differential between the sulfur and nitrogen atoms in 2-ATP.

  • Mechanism: The thiolate sulfur is significantly more nucleophilic than the amine nitrogen. The sulfur will preferentially attack the more electrophilic or less sterically hindered carbonyl carbon first.

  • Optimization Strategy:

    • Steric Control: If one carbonyl has a bulky group (e.g., t-butyl) and the other is a methyl, the sulfur attacks the methyl side.

    • Electronic Control: In

      
      -halo ketones, the sulfur attacks the carbon bearing the halogen via 
      
      
      
      displacement before the nitrogen condenses with the carbonyl.
    • Validation: Monitor the initial 15 minutes via TLC. If you see two spots coalescing into one, your conditions may be promoting thermodynamic equilibration.[1] For kinetic control, lower the temperature to 0°C for the addition phase.

Module 2: Process Optimization (The "Software")

Choosing the right operating system for your synthesis.

Q: Conventional reflux in ethanol is taking 12+ hours.[1] How can I accelerate this?

A: The ethanol reflux method is robust but kinetically slow due to the reversible nature of the initial imine formation.

  • Upgrade 1: Catalyst Doping. Add 10 mol% Iodine (

    
    )  or Scandium Triflate (
    
    
    
    )
    .[1] Iodine acts as a dual Lewis acid and mild oxidant, facilitating both the condensation and the final oxidative aromatization step.
  • Upgrade 2: Microwave Irradiation (Green Method).

    • Solvent-free: Mix 2-ATP and 1,3-diketone with basic alumina or silica gel support.[1]

    • Conditions: Irradiate at 300W for 2-5 minutes.

    • Result: Yields typically jump from 60% to 85-90% due to rapid, uniform heating preventing side-product formation.[1]

Q: When should I use DMSO vs. Ethanol?

A: This depends on your target oxidation state.[1]

  • Use Ethanol (EtOH): When you want mild condensation.[1] Requires an external catalyst (acid or base) for best results.[1]

  • Use DMSO: When you need Oxidative Cyclization .[1][5] DMSO acts as both solvent and oxidant (Swern-like activity).[1] It effectively converts the intermediate benzothiazoline to the fully aromatic benzothiazine.

    • Warning: DMSO workup requires thorough washing (brine/water) to remove the high-boiling solvent, which can complicate crystallization.[1]

Module 3: Troubleshooting & Error Codes

Specific solutions for common experimental failures.

Error Code (Symptom)Root Cause AnalysisCorrective Action
Low Yield (<40%) Oxidative Dimerization: Thiol oxidized to disulfide before reacting with carbonyl.[1]Run reaction under

atm. Add 5 mol% Triphenylphosphine (

) to reduce disulfide in situ.[1]
Sticky/Tar Product Polymerization: 1,3-dicarbonyl polymerized or oligomerized.[1]dilute reaction (0.1 M). Add dicarbonyl dropwise to the amine solution.
Incomplete Reaction Equilibrium Trap: Water byproduct inhibiting imine formation.[1]Use a Dean-Stark trap (toluene reflux) or add molecular sieves (3Å) to the reaction vessel.[1]
Regio-isomer Mix Thermodynamic Scrambling: High temp allows reversible attack.[1]Lower temp to 0°C-RT.[1] Use a Lewis Acid (

) to activate one carbonyl selectively.[1]

Visualizing the Logic

Diagram 1: Mechanistic Pathway & Decision Nodes

This diagram illustrates the standard condensation pathway and the "DMSO Shortcut" for oxidized starting materials.

Benzothiazine_Synthesis Start 2-Aminothiophenol (2-ATP) Disulfide Disulfide Dimer (Impurity/Intermediate) Start->Disulfide Air Oxidation Intermediate_S Thio-hemiketal (S-Attack) Start->Intermediate_S Kinetic Control (High Nucleophilicity) Intermediate_N Enamine/Imine (N-Attack) Start->Intermediate_N Thermodynamic Control Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Intermediate_S Dicarbonyl->Intermediate_N Disulfide->Intermediate_N DMSO/Heat (S-S Cleavage) Cyclized Benzothiazoline (Dihydro-intermediate) Intermediate_S->Cyclized - H2O Intermediate_N->Cyclized - H2O Product 1,4-Benzothiazine (Aromatic) Cyclized->Product Oxidation (-2H)

Caption: Kinetic vs. Thermodynamic pathways in benzothiazine formation. Note the critical oxidation step to final product.[3]

Diagram 2: Troubleshooting Flowchart

Follow this logic tree when yields are suboptimal.

Troubleshooting_Flow Start Problem: Low Yield / Impure Check_SM Check 2-ATP Purity (Is it dark?) Start->Check_SM Distill Action: Distill 2-ATP or Use DMSO Method Check_SM->Distill Yes (Oxidized) Check_TLC Check TLC: New Spot Formed? Check_SM->Check_TLC No (Pure) No_Rxn Issue: Reactivity Low Check_TLC->No_Rxn No Product Multi_Spot Issue: Regio-isomers Check_TLC->Multi_Spot Many Spots Catalyst Action: Add Lewis Acid (I2 or Sc(OTf)3) No_Rxn->Catalyst Temp_Ctrl Action: Lower Temp Add Reagents Slowly Multi_Spot->Temp_Ctrl

Caption: Decision matrix for diagnosing reaction failures based on starting material quality and TLC analysis.

Standard Operating Procedures (SOPs)

Protocol A: The "Robust" Method (DMSO-Mediated)

Best for: Reliable synthesis of 1,4-benzothiazines from potentially oxidized starting materials.[1]

  • Setup: To a 50 mL round-bottom flask, add 2-aminothiophenol (1.0 mmol) and 1,3-dicarbonyl compound (1.0 mmol).

  • Solvent: Add DMSO (5 mL). Note: DMSO acts as the oxidant.[3][6]

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 1 hour.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 2:8).[1] The disulfide spot (if present) should disappear.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g) .

  • Isolation: The solid product will precipitate. Filter, wash with cold water (3x 10 mL) to remove DMSO, and dry.[1]

  • Purification: Recrystallize from Ethanol.

Protocol B: The "Green" Method (Catalytic/Solvent-Free)

Best for: High throughput, eco-friendly synthesis.[1]

  • Setup: Mix 2-aminothiophenol (1.0 mmol) and 1,3-dicarbonyl (1.0 mmol) in a mortar.

  • Catalyst: Add Molecular Iodine (

    
    )  (5 mol%) or Basic Alumina  (1 g).[1]
    
  • Reaction: Grind the mixture with a pestle for 5-10 minutes (Mechanochemistry) OR place in a microwave vial and irradiate at 300W for 3 minutes.

  • Workup: Extract the solid with hot ethanol, filter to remove the solid support (if alumina used), and cool to crystallize.

References

  • Review of Synthetic Strategies: Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.[1][2][7]

  • Microwave/Green Methods: Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry.[4]

  • Regioselectivity & Mechanism: Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications.[1]

  • Troubleshooting & Yields: Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem Technical Guides.[1]

Sources

Technical Support Center: Troubleshooting Solubility Issues in Substituted Benzothiazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for substituted benzothiazine derivatives (e.g., meloxicam, piroxicam, tenoxicam, and novel analogues). Benzothiazines are notoriously classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by high permeability but exceptionally poor aqueous solubility. This guide provides field-proven, mechanistically grounded troubleshooting strategies for researchers facing formulation, assay, and bioavailability bottlenecks.

Section 1: Physicochemical Properties & In Vitro Solubilization

Q: Why does my substituted benzothiazine derivative crash out of aqueous assay buffers at physiological pH? A: The solubility bottleneck is fundamentally tied to the crystal lattice energy and the ionization state of the molecule. Benzothiazines (specifically oxicams) are weakly ionizable compounds characterized by two distinct pKa values. For instance, meloxicam has pKa values of approximately 1.1 and 4.2, while piroxicam has a pyridinyl pKa of ~5.0 and an enolic acid pKa of ~2.0-3.0[1]. At acidic to neutral pH, the neutral or zwitterionic species predominates, leading to highly stable, tightly packed crystal lattices via intermolecular hydrogen bonding. Solution: To prevent precipitation in vitro, adjust the pH above the pKa of the enolic hydroxyl group to ensure complete deprotonation, forming a highly soluble anionic species. If physiological pH (7.4) must be strictly maintained for target stability, you must rely on co-solvents or surfactants.

Q: Which co-solvents provide the highest solubilization capacity for stock solutions without denaturing downstream biological targets? A: While Dimethyl Sulfoxide (DMSO) is the industry standard, N-methyl-pyrrolidone (NMP) exhibits exceptional preferential solvation for benzothiazine structures. Thermodynamic dissolution studies demonstrate that meloxicam solubility increases by over 32,000-fold in neat NMP compared to neat water at 298.15 K[2]. Solution: Prepare high-concentration (10-50 mM) stock solutions in NMP. When diluting into aqueous assay buffers, ensure the final buffer contains 0.1-0.5% of a non-ionic surfactant (e.g., Tween 80 or Triton X-100) to lower the interfacial tension and prevent the API from crashing out upon aqueous injection.

Section 2: Formulation & Bioavailability Enhancement (In Vivo)

Q: I am trying cyclodextrin complexation for a meloxicam derivative, but the dissolution enhancement is marginal. What is going wrong? A: The preparation methodology dictates the degree of inclusion. Simple physical mixing of the drug and cyclodextrin yields negligible dissolution improvement because the mechanical energy is insufficient to overcome the crystal lattice energy of the benzothiazine[3]. Solution: True inclusion into the hydrophobic cavity of the cyclodextrin requires solvent-mediated methods. Co-lyophilization or co-evaporation significantly reduces drug crystallinity. Furthermore, cavity size matters: studies show that γ-cyclodextrin often outperforms β-cyclodextrin for bulky benzothiazines, yielding up to a 10-fold increase in solubility compared to a mere 5-fold increase with β-cyclodextrin[3].

Q: How can I formulate a BCS Class II benzothiazine for oral dosing when standard suspensions fail to achieve therapeutic blood levels? A: Solid Dispersions (SD) using hydrophilic polymer carriers are highly effective. Carriers like PVP K30, Crospovidone, or Poloxamer 407 trap the drug in a polymer matrix, preventing recrystallization and maintaining it in a high-energy amorphous state[4]. Microwave-assisted solvent evaporation is a highly efficient technique that yields superior dissolution rates compared to conventional heating. For example, a 1:7 (w/w) ratio of piroxicam to PVP K30 prepared via microwave irradiation showed a 5.37-fold increase in drug release within 15 minutes[5].

Section 3: Advanced Crystal Engineering

Q: Can cocrystallization improve the intrinsic dissolution rate of benzothiazine 1,1-dioxides without altering the API chemically? A: Yes. Cocrystallization with co-formers like benzoic acid disrupts the highly stable homomeric hydrogen-bonding network of the benzothiazine. Using a "green" eutectic solvent (e.g., a menthol/camphor mixture) during co-grinding facilitates the formation of C–H⋯O and C–H⋯N hydrogen bonds between the drug and the co-former. This crystal engineering approach has been shown to yield a 3-fold increase in solubility and a 15-fold improvement in oral bioavailability for piroxicam[6].

Data Summary: Comparative Solubility Enhancement Techniques

TechniqueModel CompoundCarrier/ExcipientKey MechanismPerformance Metric
Co-solvency MeloxicamN-Methyl-pyrrolidone (NMP)Preferential solvation32,000-fold solubility increase
Solid Dispersion (MW) PiroxicamPVP K30Amorphous state stabilization5.37-fold increase in 15 min release
Complexation Meloxicamγ-CyclodextrinHydrophobic cavity inclusion10-fold solubility increase
Cocrystallization PiroxicamBenzoic AcidCrystal lattice disruption15-fold bioavailability improvement

Experimental Workflows & Self-Validating Protocols

Protocol A: Microwave-Assisted Solid Dispersion (MW-SD)

This protocol ensures the conversion of crystalline benzothiazine into an amorphous solid dispersion, maximizing the dissolution rate.

  • Weighing: Accurately weigh the benzothiazine API and hydrophilic carrier (e.g., PVP K30) in an optimized ratio (e.g., 1:7 w/w).

  • Solubilization: Dissolve the physical mixture in a minimum volume of a common volatile solvent (e.g., ethanol or dichloromethane) to ensure molecular-level mixing.

  • Irradiation: Subject the solution to microwave irradiation (e.g., 600 W) for a predetermined time until the solvent is completely evaporated. Caution: Monitor temperature to prevent polymer degradation.

  • Desiccation: Transfer the resulting solid mass to a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Pulverization & Sieving: Grind the dried mass gently in a mortar and pestle, then pass through a #60 mesh sieve to ensure uniform particle size.

  • Validation (Critical): Confirm the amorphous transition using Differential Scanning Calorimetry (DSC) by observing the disappearance of the API's sharp melting endotherm, and verify via Powder X-Ray Diffraction (PXRD).

Protocol B: Co-Lyophilization for Cyclodextrin Complexation

This protocol utilizes sublimation to trap the benzothiazine molecule within the cyclodextrin cavity, preventing recrystallization.

  • Preparation: Dissolve equimolar amounts of the benzothiazine derivative and γ-cyclodextrin in a suitable co-solvent system (e.g., water/ammonia or water/tert-butanol).

  • Equilibration: Stir the solution magnetically for 48 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a -80°C freezer to lock the molecular arrangement.

  • Lyophilization: Sublimate the solvent in a freeze-dryer at -50°C and <0.1 mbar for 48-72 hours.

  • Validation (Critical): Verify complexation via Fourier Transform Infrared Spectroscopy (FTIR). Look for significant shifts or dampening in the API's characteristic carbonyl and sulfonyl stretching bands, indicating successful shielding within the hydrophobic cavity.

Process Visualizations

SolubilityLogic Start Substituted Benzothiazine Solubility Issue CheckAssay In Vitro Assay or In Vivo Dosing? Start->CheckAssay InVitro In Vitro Assay CheckAssay->InVitro InVivo In Vivo Dosing CheckAssay->InVivo pH Adjust pH > pKa2 (Enolic deprotonation) InVitro->pH Aqueous buffer CoSolvent Use Co-solvents (e.g., NMP, DMSO) InVitro->CoSolvent Stock solution SolidDispersion Solid Dispersion (PVP, Crospovidone) InVivo->SolidDispersion Polymer matrix Cyclodextrin Cyclodextrin Complexation InVivo->Cyclodextrin Cavity inclusion Cocrystal Cocrystallization (e.g., Benzoic Acid) InVivo->Cocrystal Crystal engineering

Logic tree for selecting benzothiazine solubility enhancement strategies.

SDWorkflow Step1 Weigh API & Carrier (e.g., 1:7 Ratio) Step2 Dissolve in Common Solvent Step1->Step2 Step3 Microwave Irradiation (Evaporation) Step2->Step3 Step4 Desiccation & Pulverization Step3->Step4 Step5 Sieving (#60) & Validation Step4->Step5

Step-by-step workflow for microwave-assisted solid dispersion preparation.

References

  • Dosage forms for weakly ionizable compounds - Google Patents Source: Google Patents URL
  • Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation Source: ACS Omega URL:[Link]

  • Enhancement of Solubility and Dissolution of Meloxicam by Cyclodextrin Complexation Source: ThaiScience URL:[Link]

  • Novel microwave-assisted solid dispersion technology enhances piroxicam dissolution and therapeutic efficacy: an in vitro and in vivo study Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Exploring the novel green eutectic solvent for the synthesis of 4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2,-benzothiazine-3-carboxamide 1,1-dioxide with benzoic acid cocrystal using a co-grinding technique Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Development and characterization of solid dispersion of piroxicam for improvement of dissolution rate using hydrophilic carriers Source: PubMed Central (PMC) URL:[Link]

Sources

strategies to minimize byproduct formation in benzothiazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Minimize Byproduct Formation in Benzothiazine Reactions Audience: Researchers, Medicinal Chemists, Process Development Scientists

Core Directive & System Overview

Welcome to the Benzothiazine Synthesis Technical Support Center . This interface is designed to troubleshoot the specific chemical inefficiencies encountered during the synthesis of 1,4-benzothiazines and related scaffolds.

Benzothiazines are privileged pharmacophores, but their synthesis—particularly via the oxidative condensation of 2-aminothiophenol (2-ATP) —is plagued by competing pathways. The most common "error codes" in this chemistry involve oxidative dimerization (disulfide formation), regiochemical scrambling, and polymerization.

This guide moves beyond basic recipes to the mechanistic causality of failure, providing self-validating protocols to ensure high purity and atom economy.

Troubleshooting Guides & FAQs

Ticket #001: The "Black Tar" Phenomenon (Oxidative Dimerization)

User Query: "I am attempting a condensation between 2-aminothiophenol and a 1,3-dicarbonyl compound. Within minutes, my reaction mixture turns dark black/brown, and TLC shows a baseline streak and a non-polar spot that isn't my product. Yields are <40%."

Technical Diagnosis: You are experiencing uncontrolled oxidative dimerization . 2-Aminothiophenol (2-ATP) is highly susceptible to oxidation. Before it can attack the electrophile (the dicarbonyl), it oxidizes to form bis(2-aminophenyl)disulfide . This disulfide is often insoluble (the "tar") or reacts further to form complex oligomers.

Corrective Protocol:

  • Feedstock Purification: 2-ATP degrades on the shelf. Distill 2-ATP under reduced pressure immediately before use. If the liquid is dark yellow/brown, it is already compromised.

  • Atmospheric Control: This reaction is strictly anaerobic until the cyclization step is complete. Sparge your solvent with Argon or Nitrogen for 15 minutes prior to addition. Run the reaction under a positive pressure of inert gas.

  • Solvent Switch: Avoid DMSO if you are not using it specifically as an oxidant. DMSO can promote disulfide formation. Switch to ethanol or acetonitrile for the initial condensation.

  • Additive Strategy: Add a sacrificial antioxidant or a catalytic amount of triphenylphosphine (PPh3) to reduce any disulfide formed back to the thiol in situ.

Expert Insight: The "tar" is often a result of radical polymerization initiated by trace metals. Using glass-coated stir bars and high-purity solvents can reduce this background noise.

Ticket #002: Regioisomer Contamination

User Query: "I am reacting 2-aminothiophenol with an unsymmetrical epoxide/haloketone. I see two distinct product spots on NMR (approx. 60:40 ratio). I need the 3-isomer, not the 2-isomer. How do I control this?"

Technical Diagnosis: This is a nucleophilic competition issue . The 2-ATP molecule has two nucleophilic centers: the Sulfur (soft nucleophile) and the Nitrogen (hard nucleophile).

  • Kinetic Product: Sulfur is more nucleophilic and usually attacks first (S-attack).

  • Thermodynamic Product: Nitrogen attack (N-attack) can be favored under specific conditions or reversible pathways. The lack of selectivity arises from non-specific activation of the electrophile.

Corrective Protocol:

  • pH Modulation:

    • To favor S-attack (Standard): Run under neutral or slightly basic conditions. The thiolate anion (

      
      ) is generated, which is vastly more nucleophilic than the amine.
      
    • To favor N-attack: Use acid catalysis (e.g., acetic acid or silica gel). Protonation of the amine reduces its lone pair availability, but protonation of the electrophile (epoxide) makes it harder, favoring the harder nucleophile (Nitrogen) in some transition states, or allowing for rearrangement.

  • Solvent Polarity: Use a polar aprotic solvent like Acetonitrile under reflux. This stabilizes the charged transition state of the S-attack mechanism, often improving regioselectivity to >90:10.

  • Catalyst Selection: Utilize Chiral Squaramide or Cinchona alkaloid catalysts if stereocenters are being formed. These organize the transition state via hydrogen bonding, directing the nucleophilic attack to a specific carbon.

Ticket #003: Incomplete Cyclization (The "Stalled Intermediate")

User Query: "Mass spec shows the correct molecular weight for the uncyclized enamine intermediate, but the ring won't close to form the benzothiazine. Prolonged heating just degrades it."

Technical Diagnosis: The reaction has stalled at the dehydration step . The initial condensation (S-attack or N-attack) has occurred, but the elimination of water to close the ring is energetically unfavorable under your current conditions. This is an equilibrium process; water presence drives the reaction backward.

Corrective Protocol:

  • Water Scavenging: Incorporate a Dean-Stark trap (for toluene/benzene reflux) or add molecular sieves (3Å or 4Å) directly to the reaction vessel to physically remove water.

  • Microwave Irradiation: Switch from conventional reflux to Microwave Synthesis (MW) . MW irradiation provides rapid dielectric heating, which is particularly effective for polar intermediates like enamines, overcoming the activation energy barrier for cyclization in minutes rather than hours.

  • Lewis Acid Activation: Add 10 mol% Iodine (

    
    )  or Scandium Triflate (
    
    
    
    )
    . These Lewis acids activate the carbonyl/enamine oxygen, making it a better leaving group.

Visualizing the Chemistry

A. Reaction Pathway & Branching Points

This diagram illustrates the critical decision points where the reaction diverts from the desired Benzothiazine to unwanted byproducts.

Benzothiazine_Pathways Start 2-Aminothiophenol (2-ATP) + Electrophile Oxidation Oxidation (Air/DMSO) Start->Oxidation O2 exposure Condensation Condensation (Nucleophilic Attack) Start->Condensation Inert Atm. Disulfide Bis(2-aminophenyl)disulfide (BYPRODUCT: Dimer) Oxidation->Disulfide Polymer Oligomers/Tars (BYPRODUCT) Disulfide->Polymer Radical propagation S_Attack S-Attack (Kinetic) Condensation->S_Attack Basic/Neutral N_Attack N-Attack (Thermodynamic) Condensation->N_Attack Acidic Intermediate Enamine/Imine Intermediate S_Attack->Intermediate Regioisomer Regioisomer (BYPRODUCT) N_Attack->Regioisomer If undesired Intermediate->Start Hydrolysis (+H2O) Cyclization Cyclization (- H2O) Intermediate->Cyclization Heat/Catalyst Product 1,4-Benzothiazine (Target) Cyclization->Product

Figure 1: Mechanistic map showing how oxidation and nucleophilic competition lead to common byproducts.

B. Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting_Tree Problem Low Yield / Impure Product Check_Color Is reaction dark/black? Problem->Check_Color Check_Spots Multiple spots on TLC? Check_Color->Check_Spots No Oxidation_Issue ISSUE: Oxidation/Polymerization Check_Color->Oxidation_Issue Yes Regio_Issue ISSUE: Regioisomerism Check_Spots->Regio_Issue Separated spots Stall_Issue ISSUE: Incomplete Cyclization Check_Spots->Stall_Issue Baseline streak/SM remaining Sol_Oxidation SOL: Distill 2-ATP, Use Argon, Add Antioxidant Oxidation_Issue->Sol_Oxidation Sol_Regio SOL: Change Solvent (MeCN), Adjust pH Regio_Issue->Sol_Regio Sol_Stall SOL: Microwave Irradiation, Dean-Stark Trap Stall_Issue->Sol_Stall

Figure 2: Diagnostic flowchart for rapid issue resolution.

Comparative Methodology: Conventional vs. Optimized

The following data highlights the efficiency gains when switching from conventional reflux to Green/Catalytic methods.

Table 1: Synthesis of 4H-1,4-Benzothiazines (Comparative Metrics)

ParameterConventional MethodOptimized Green Method (MW + Nanocatalyst)Improvement Factor
Solvent DMSO / TolueneSolvent-free or Water/GlycerolEliminates VOCs
Catalyst None or HClNano-

or Ionic Liquid
Recoverable
Time 5 - 24 Hours5 - 20 Minutes60x Faster
Yield 40 - 65%85 - 98%+40% Yield
Byproducts Disulfides, TarsMinimal / TraceHigh Purity
Workup Extraction + Column Chrom.Simple Filtration / RecrystallizationStreamlined

Data aggregated from comparative studies on microwave-assisted and nanocatalyst-mediated synthesis [1, 2, 4].

Standard Operating Protocol (SOP)

Protocol: Microwave-Assisted Synthesis of 2-Aryl-4H-1,4-Benzothiazines Objective: High-yield synthesis with minimal oxidative byproducts.

Materials:

  • 2-Aminothiophenol (Freshly distilled)

  • Phenacyl Bromide (or equivalent

    
    -haloketone)
    
  • Solid Support: Basic Alumina or Silica Gel (optional for solvent-free)

  • Equipment: Microwave Reactor (e.g., CEM or Biotage)

Step-by-Step Workflow:

  • Pre-Treatment:

    • Purify 2-aminothiophenol via vacuum distillation if it appears dark. Store under Nitrogen.

    • Why? Removes pre-existing disulfide dimers that seed polymerization.

  • Reaction Assembly (Solvent-Free):

    • In a microwave vial, mix 2-aminothiophenol (1.0 mmol) and Phenacyl Bromide (1.0 mmol).

    • Add a catalytic amount (10 mol%) of Ammonium Acetate or a solid support (Basic Alumina, 500 mg) to act as a surface catalyst and acid scavenger.

    • Why? Solvent-free conditions maximize reactant concentration, increasing reaction rate and minimizing solvent-mediated oxidation.

  • Irradiation:

    • Seal the vial.

    • Irradiate at 130°C (Power: Dynamic, Max 300W) for 10 minutes .

    • Why? Rapid heating bypasses the thermal window where side reactions (dimerization) compete with cyclization.

  • Workup:

    • Cool to room temperature.

    • Add hot ethanol (5 mL) to the solid residue.

    • Filter to remove the solid support (if used).

    • Cool the filtrate on ice. The pure benzothiazine usually precipitates as crystals.

    • Validation: Check TLC (Hexane:EtOAc 8:2). Product should be a single distinct spot; 2-ATP should be absent.

References

  • BenchChem. How to avoid byproduct formation in benzothiazole synthesis. Retrieved from BenchChem Technical Support.[1]

  • Kalwania, G. S., et al. (2011).[2] Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions.[2] Asian Journal of Chemistry, 23(11), 5133-5136.[2]

  • Saadouni, M., et al. (2014).[3][4][5] Regioselective synthesis of new variety of 1,4-benzothiazines.[3][5][6] Organic Communications, 7(2), 77-84.[3][5]

  • RSC Advances. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Royal Society of Chemistry.

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.[7] Molecules.[1][2][3][5][6][7][8][9][10][11][12][13]

Sources

overcoming incomplete cyclization in benzothiazole synthesis

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Incomplete Cyclization & Yield Optimization

Core Analysis: The "Cyclization Bottleneck"

In benzothiazole synthesis, particularly via the condensation of 2-aminothiophenol with aldehydes, "incomplete cyclization" is a misnomer.[1] Often, the cyclization has occurred, but the system has stalled at the benzothiazoline intermediate.

The reaction is not merely a condensation (water removal); it is an oxidative condensation (removal of


Mechanistic Pathway & Stall Points

The following diagram illustrates the critical "Stall Point" where most experiments fail.

BenzothiazoleMechanismcluster_0Critical Failure ZoneReagents2-Aminothiophenol+ AldehydeImineSchiff Base(Imine)Reagents->Imine- H₂O(Condensation)BenzothiazolineBenzothiazoline(STALL POINT)Imine->BenzothiazolineIntramolecularNucleophilic AttackBenzothiazole2-SubstitutedBenzothiazoleBenzothiazoline->Benzothiazole- 2H(Oxidative Aromatization)

Figure 1: The mechanistic pathway showing the critical oxidative step often missed in standard condensation protocols.

Troubleshooting Modules

Module A: The "Oxidative Wall" (2-Aminothiophenol Route)

Symptom: TLC shows a new spot, but NMR shows non-aromatic signals (CH at

Diagnosis:
VariableRecommendationScientific Rationale
Oxidant Required. Air is often insufficient.The transformation from benzothiazoline to benzothiazole requires the removal of two hydrogen atoms. Common reagents:

, DMSO, or

.
Acid Catalyst Brønsted or Lewis Acid Protonation of the imine nitrogen facilitates the initial ring closure.

-TsOH or

are effective.
Solvent Polar Protic (EtOH/MeOH) Stabilizes the polar transition states. Avoid strictly non-polar solvents unless using specific phase-transfer catalysts.
Module B: The "Radical Trap" (Jacobsen Cyclization)

Symptom: Low yield, complex mixture of regioisomers, or starting material recovery. Diagnosis: Radical quenching or poor regioselectivity.

  • Mechanism: This reaction proceeds via a thioimidoyl radical. If the radical is quenched by oxygen (too early) or solvent impurities, the cycle breaks.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring generally facilitate the radical attack, whereas electron-donating groups (EDGs) may deactivate the ring toward the radical species.

  • Solution: Ensure high temperatures (

    
    C) and consider using wetting agents (e.g., HMPA or NMP) to solvate the radical intermediate.
    
Module C: Steric Hindrance

Symptom: Reaction works for benzaldehyde but fails for 2,6-disubstituted aldehydes. Diagnosis: The bulky groups prevent the planarization required for the final aromatization. Solution: Switch to Microwave Irradiation . The thermal effect helps overcome the rotational barrier that standard reflux cannot surmount.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTreeStartReaction Incomplete?CheckTLCCheck TLC/LCMSIs Intermediate Visible?Start->CheckTLCNoIntermediateNo Intermediate(Only SM)CheckTLC->NoIntermediateNoHasIntermediateIntermediate Present(Benzothiazoline)CheckTLC->HasIntermediateYesAcidCatAction: Add Acid Catalyst(p-TsOH or HCl)NoIntermediate->AcidCatStericCheck Sterics:Bulky Groups?HasIntermediate->StericOxidantAction: Add Oxidant(I₂ or H₂O₂)Steric->OxidantNoMicrowaveAction: Switch toMicrowave IrradiationSteric->MicrowaveYes

Figure 2: Diagnostic workflow for identifying the specific cause of reaction failure.

Validated Experimental Protocols

Protocol 1: Mediated Oxidative Cyclization

Best for: Standard laboratory synthesis, high scalability.

Rationale: This method uses in-situ generation of a potent oxidant while the acid catalyzes the initial condensation.

  • Setup: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add conc. HCl (3.0 mmol) dropwise. Stir for 5 minutes.

  • Oxidant Addition: Slowly add 30%

    
      (6.0 mmol). Caution: Exothermic.
    
  • Reaction: Stir at room temperature for 45–60 minutes.

    • Checkpoint: Monitor TLC.[1][2][3][4] The intermediate (less polar than product, more polar than aldehyde) should disappear.

  • Workup: Pour mixture into ice-cold water. The benzothiazole typically precipitates as a solid.[2] Filter, wash with water, and recrystallize from ethanol.[2]

Protocol 2: Microwave-Assisted Green Synthesis

Best for: Sterically hindered substrates, "Green" chemistry requirements.

Rationale: Microwave irradiation provides rapid dielectric heating, overcoming activation energy barriers for bulky substrates that thermal reflux cannot.

  • Setup: Mix 2-aminothiophenol (1.0 mmol) and aldehyde (1.0 mmol) in a microwave-safe vial.

  • Catalyst: Add Glycerol (2 mL) or Citric Acid (10 mol%). Glycerol acts as an efficient energy transfer medium and solvent.

  • Irradiation: Irradiate at 300W (approx.

    
    C) for 2–4 minutes.
    
    • Note: Pulse in 30-second intervals to prevent pressure buildup.

  • Workup: Cool to room temperature. Pour into crushed ice. Filter the solid product.[2]

Frequently Asked Questions (FAQ)

Q: My reaction turns dark black/tarry. What happened? A: You likely have disulfide formation . 2-aminothiophenol is prone to oxidative dimerization to form 2,2'-dithiobis(aniline).

  • Fix: Run the reaction under Nitrogen/Argon.[1] If using an oxidant, ensure it is added after the aldehyde is present to favor the cross-reaction over dimerization.

Q: I see the product on LCMS, but I can't isolate it from the "sludge." A: Benzothiazoles are weak bases.

  • Fix: Acidify the reaction mixture to pH 2 (protonating the benzothiazole to make it water-soluble), wash with organic solvent (removes non-basic impurities), then basify the aqueous layer to pH 10 to precipitate the pure benzothiazole.

Q: Can I use aliphatic aldehydes? A: Yes, but they are more prone to aldol condensation side reactions.

  • Fix: Use the Protocol 1 (

    
    ) method at 
    
    
    C initially, then warm to Room Temp. The lower temperature suppresses the aldol side reaction.

References

  • BenchChem Tech Support. (2025).[5][1][2][3] Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem. 1

  • Zhu, X., et al. (2020).[6] DMSO-Promoted Synthesis of 2-Unsubstituted Benzothiazoles. Organic Letters, 22, 3789-3793.[6] 6

  • Gorepatil, P. B., et al. (2013).[6] Samarium Triflate Catalyzed Synthesis of Benzothiazoles in Aqueous Medium. Synlett, 24, 2241-2244.[6] 6

  • Maleki, B., et al. (2012).[7] Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries. Journal of Chemical Sciences, 124, 609–624.[7][8] 7

  • Li, S., et al. (2024).[6] Selective Synthesis of Vinyl Sulfides or 2-Methylbenzothiazoles from CaC2. Journal of Organic Chemistry, 89, 18028-18038.[6] 6

techniques for separating isomers of benzothiazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation & Purification of Benzothiazine Isomers (1,2- vs 1,4-Regioisomers, Enantiomers, and Tautomers)

Role: Senior Application Scientist Status: Online 🟢

Welcome to the Separation Science Hub

You have reached the Tier 3 Technical Support guide for the chromatography of benzothiazine derivatives. This class of nitrogen-sulfur heterocycles—structurally central to NSAIDs like Piroxicam and Meloxicam—presents a "Triple Threat" in separation science:

  • Regioisomerism: Co-generation of 1,2- and 1,4-isomers during synthesis.

  • Tautomerism: Rapid keto-enol interconversion causing peak splitting.

  • Chirality: Enantiomeric separation required for novel derivatives.

Use the modules below to troubleshoot your specific separation challenge.

Module 1: The "Ghost Peak" Phenomenon (Tautomerism)

Symptom: Your HPLC chromatogram shows a split peak, a broad "saddle" between peaks, or varying retention times based on sample temperature, despite the compound being >99% pure by NMR.

Root Cause: Benzothiazine carboxamides (the "Oxicam" class) exist in a dynamic equilibrium between enol and keto tautomers. On a C18 column, if the interconversion rate (


) is similar to the chromatographic timescale, the distinct tautomers partially separate, creating a bridge or split peak.
Troubleshooting Protocol: Tautomer Collapse

Objective: Force the equilibrium to a single species or accelerate interconversion to merge peaks.

ParameterAdjustmentMechanism
Temperature Increase to 40°C - 50°C Increases

(interconversion rate). Fast exchange results in a single, sharp average peak.
pH (Mobile Phase) Buffer to pH < 2.5 or > 7.0 Tautomerism is often proton-transfer dependent. Extreme pH locks the molecule in a single protonation state.
Solvent Avoid dry Aprotic solvents In dry hexane/THF, intramolecular H-bonding stabilizes distinct tautomers. Use protic solvents (MeOH/Water) to disrupt internal H-bonds.

Expert Insight:

"For Meloxicam and Piroxicam, the enol form is stabilized by intramolecular hydrogen bonding. We recommend using a phosphate buffer (pH 2.5) to protonate the pyridine/thiazine nitrogen, effectively collapsing the equilibrium into a single elution band."

Module 2: Chiral Resolution (Enantiomers)

Symptom: Racemic benzothiazine derivatives (e.g., 3-methyl-benzothiazines) show no separation on C18, or partial separation with poor resolution (


).

Root Cause: Standard stationary phases cannot discriminate between enantiomers.[1] Benzothiazines often have a "butterfly" conformation (folded along the N-S axis), requiring specific steric pockets in the chiral selector.

Recommended Workflow: Polysaccharide Screening

Phase 1: Column Selection Based on our internal database of benzothiazine separations, Amylose and Cellulose tris-(3,5-dimethylphenylcarbamate) phases are the "Gold Standard."

  • Primary Column: Chiralpak IA or AD-H (Amylose-based).

  • Secondary Column: Chiralcel OD-H (Cellulose-based).

Phase 2: Mobile Phase Optimization (Normal Phase)

  • Base: n-Hexane / Isopropanol (90:10).

  • Additive (Critical): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) .

    • Why? Benzothiazines are often basic or amphoteric. Without a basic modifier, the amine interacts with residual silanols on the silica backbone, causing severe tailing that masks chiral separation.

Phase 3: The SFC Alternative (Green Chemistry) Supercritical Fluid Chromatography (SFC) is superior for benzothiazines due to the high diffusivity of CO2, which accommodates the bulky heterocyclic structure better than liquids.

  • SFC Conditions: CO2 + 15-20% Methanol (with 0.1% DEA).

  • Back Pressure: 120 bar.

  • Temp: 40°C.

Module 3: Regioisomer Purification (1,2- vs 1,4-Isomers)

Symptom: Synthetic crude contains both 1,2-benzothiazine (planar) and 1,4-benzothiazine (folded) isomers. They co-elute on standard gradients.

Root Cause: While they have different polarities, the


 interactions on standard C18 columns are often too similar.
Separation Strategy

1. Exploiting Shape Selectivity: The 1,4-isomer has a significant fold (non-planar), while the 1,2-isomer is more aromatic/planar.

  • Solution: Use a Pentafluorophenyl (PFP) column instead of C18. PFP phases interact strongly with planar aromatic systems (1,2-isomer) via

    
     stacking, retaining them longer than the folded 1,4-isomer.
    

2. Exploiting pKa Differences:

  • 1,2-Benzothiazines: Sulfonamide-like acidity.

  • 1,4-Benzothiazines: Aniline-like basicity (depending on substitution).

  • Protocol: Run a pH scout. At pH 6.0, the sulfonamide may be ionized (elutes early) while the 1,4-isomer remains neutral (elutes late).

Visual Decision Matrix

Use the following logic flow to determine your method development path.

Benzothiazine_Separation Start START: Analyze Sample Structure IsChiral Is there a Chiral Center? Start->IsChiral ChiralYes Yes: Enantiomers IsChiral->ChiralYes Yes ChiralNo No: Structural/Regioisomers IsChiral->ChiralNo No MethodSFC Technique: SFC (Preferred) Column: Chiralpak IA/AD Modifier: MeOH + 0.1% DEA ChiralYes->MethodSFC High Throughput MethodNP Technique: Normal Phase HPLC Hexane/IPA + 0.1% DEA ChiralYes->MethodNP Legacy Method PeakShape Issue: Split/Broad Peaks? ChiralNo->PeakShape TautomerYes Likely Tautomerism (Oxicam derivatives) PeakShape->TautomerYes Yes TautomerNo Regioisomer Separation (1,2 vs 1,4) PeakShape->TautomerNo No FixTemp Action: Increase Temp > 45°C TautomerYes->FixTemp FixBuffer Action: Buffer pH < 2.5 TautomerYes->FixBuffer MethodPFP Column: PFP (Fluoro-Phenyl) Exploits Planarity Diff TautomerNo->MethodPFP

Caption: Decision tree for selecting separation modes based on benzothiazine structural properties (Chirality, Tautomerism, or Regioisomerism).

Experimental Protocols

Protocol A: Chiral Screening (SFC)

Use this for resolving enantiomers of 3-substituted benzothiazines.

  • System Preparation: Purge SFC lines with CO2. Ensure back-pressure regulator (BPR) is stable at 120 bar.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol. Filter through 0.2 µm PTFE.

  • Screening Gradient:

    • Time 0-5 min: 5% to 40% Co-solvent (Methanol + 0.1% DEA).

    • Flow: 3.0 mL/min.

    • Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm).

  • Success Criteria: Look for baseline separation (

    
    ). If peaks overlap, switch co-solvent to Isopropanol.
    
Protocol B: Tautomer Control (HPLC)

Use this for Piroxicam/Meloxicam derivatives showing peak splitting.

  • Mobile Phase A: 50 mM Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 (End-capped), 4.6 x 150 mm.

  • Temperature: Set column oven to 45°C (Critical step).

  • Isocratic Run: 60% A / 40% B.

    • Note: The low pH protonates the pyridine ring, preventing the proton transfer required for tautomerism, while the heat accelerates any remaining kinetics.

References

  • Toribio, L., et al. (2006). "Chiral separation of benzothiazine derivatives by HPLC on polysaccharide-based stationary phases." Journal of Chromatography A.

  • Bartsch, H., et al. (2000). "Analytical HPLC methods for the separation of enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide." Journal of Pharmaceutical and Biomedical Analysis.

  • Shishoo, C.J., et al. (2017). "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface.

  • Mangelings, D., & Vander Heyden, Y. (2008). "Chiral separations in sub- and supercritical fluid chromatography." Journal of Separation Science.

  • Reisch, J. (2000). "Tautomerism of oxicams and its effect on chromatographic behavior." Chromatographia.

Disclaimer: These protocols are intended for research purposes. Always consult the Safety Data Sheet (SDS) for specific benzothiazine derivatives before handling.

Sources

Technical Support Center: Stability & Degradation Analysis of 2H-1,3-Benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical support guide designed for researchers working with 2H-1,3-Benzothiazine-2,4(3H)-dione (often referred to as the thio-analog of Carsalam). This scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive heterocycles.

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: I observe a rapid loss of assay potency (~20%) within 4 hours of sample preparation in diluent. Is the compound light-sensitive? A: While the compound has moderate photosensitivity, rapid loss in solution is almost invariably due to hydrolytic ring opening , not photolysis.

  • Root Cause: 2H-1,3-Benzothiazine-2,4(3H)-dione contains a cyclic acyl thiocarbamate linkage (S-C(=O)-N). This bond is highly labile, especially in alkaline or neutral protic solvents.

  • Diagnostic: Check your diluent pH. If you are using water/methanol without buffering, the pH may be drifting.

  • Solution: Switch to an acidified diluent (0.1% Formic Acid in MeCN:Water, 50:50). The ring is significantly more stable at pH < 3.0.

Q2: My chromatogram shows a "ghost peak" that doubles in intensity when I leave the sample on the bench. It elutes later than the main peak. A: This is likely the disulfide dimer (2,2'-dithiodibenzamide).

  • Mechanism: Upon hydrolysis, the dione ring opens to release 2-mercaptobenzamide (free thiol). This thiol rapidly oxidizes in air to form the disulfide dimer.

  • Confirmation: Treat a small aliquot with a reducing agent (e.g., TCEP or DTT). If the peak disappears and the monomeric thiol peak increases, it is the disulfide.

Q3: I am seeing peak tailing despite using a C18 column. Why? A: Tailing in benzothiazine diones is often caused by secondary interactions between the imide nitrogen (N3) and residual silanols on the column stationary phase.

  • Fix: Ensure your mobile phase contains a silanol suppressor. We recommend 0.1% Trifluoroacetic Acid (TFA) over Formic Acid for sharper peak shape, as the lower pH (approx. 2.0) fully suppresses silanol ionization.

Module 2: Stability-Indicating Method (SIM) Development

To accurately quantify 2H-1,3-Benzothiazine-2,4(3H)-dione and its degradants, use the following validated parameters.

HPLC/UPLC Conditions
ParameterRecommended SettingRationale
Column C18 End-capped (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm or 2.6 µmEnd-capping minimizes silanol interactions with the heterocyclic nitrogen.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Acidic pH stabilizes the dione ring and suppresses silanols.
Mobile Phase B Acetonitrile (ACN)Methanol can cause transesterification/solvolysis of the reactive thioester bond.
Gradient 10% B to 90% B over 10 minsEnsures elution of the non-polar disulfide dimer (late eluter).
Wavelength 254 nm and 280 nm254 nm for general detection; 280 nm maximizes specificity for the benzothiazine core.
Sample Temp 4°C (Critical)Minimizes on-column hydrolysis and auto-oxidation.

Module 3: Forced Degradation Protocols

These protocols are designed to force degradation of 10-20% of the parent compound to validate method specificity (per ICH Q1A/Q1B).

Hydrolytic Stress (Acid/Base)

The 1,3-benzothiazine-2,4-dione ring is an activated electrophile.

  • Acid Hydrolysis: Add 0.1 N HCl. Reflux at 60°C for 2 hours.

    • Expected Product:2-Mercaptobenzamide (Ring opening at C2).

  • Base Hydrolysis: Add 0.01 N NaOH. Stir at Room Temp for 5 mins.

    • Warning: The reaction is instantaneous in base. Do not heat.

    • Expected Product:2-Mercaptobenzoic acid (Thiosalicylic acid) upon further hydrolysis of the amide.

Oxidative Stress
  • Protocol: Add 3% H₂O₂. Incubate at Room Temp for 1 hour.

  • Mechanism: Oxidation attacks the sulfur atom. If the ring is intact, you may form the S-oxide (sulfoxide). If the ring has opened (hydrolysis), you will form the Disulfide Dimer .

Photolytic Stress
  • Protocol: Expose to 1.2 million lux hours (cool white fluorescent).

  • Mechanism: Benzothiazines can undergo photo-rearrangement or desulfurization. Keep samples wrapped in foil during standard analysis.

Module 4: Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways. The primary failure mode is nucleophilic attack at the C2 carbonyl, leading to ring opening.

BenzothiazineDegradation Parent 2H-1,3-Benzothiazine- 2,4(3H)-dione (Parent) MercaptoAmide 2-Mercaptobenzamide (Primary Hydrolysis Product) Parent->MercaptoAmide Hydrolysis (pH > 5) Ring Opening at C2 Salicylamide Salicylamide (Desulfurization Artifact) Parent->Salicylamide Photolysis/Desulfurization (Minor) Thiosalicylic 2-Mercaptobenzoic Acid (Thiosalicylic Acid) MercaptoAmide->Thiosalicylic Strong Acid/Base Amide Hydrolysis Disulfide 2,2'-Dithiodibenzamide (Oxidative Dimer) MercaptoAmide->Disulfide Oxidation (Air/H2O2) -SH to -S-S-

Figure 1: Degradation cascade of 2H-1,3-Benzothiazine-2,4(3H)-dione showing the dominant hydrolytic ring-opening pathway.[1]

Module 5: Key Reference Data

CompoundRetention Time (Relative)λ max (nm)Mass (ESI+)
Parent (Dione) 1.00228, 254180.01 [M+H]⁺
2-Mercaptobenzamide 0.65 (Early Eluter)240, 305154.03 [M+H]⁺
2,2'-Dithiodibenzamide 1.45 (Late Eluter)250305.04 [M+H]⁺
Thiosalicylic Acid 0.85245, 310155.01 [M+H]⁺
References
  • Chemical Structure & Class: PubChem. 2H-1,3-Benzothiazine-2,4(3H)-dione.[2] National Library of Medicine.

  • Hydrolysis Mechanism (Analog): Synthesis and degradation kinetics of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives. PubMed.[3]

  • Analytical Method (HPLC): RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative (Heterocyclic Stability). Journal of Health and Allied Sciences.

  • Reactivity of Benzothiazines: Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines. Beilstein Journal of Organic Chemistry.

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 2H-1,3-Benzothiazine-2,4(3H)-dione Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Scaffold Analysis

The 2H-1,3-benzothiazine-2,4(3H)-dione scaffold is a privileged pharmacophore in modern drug discovery, characterized by a 1,3-thiazine ring fused to a benzene core. This bicyclic system offers multiple vectors for functionalization, most notably at the N-3 and C-6/C-7 positions. Recent literature highlights the profound impact of these substitutions on antimicrobial, antitubercular, and antifungal activities . This guide provides an in-depth comparative analysis of various 2H-1,3-benzothiazine-2,4(3H)-dione analogs against standard therapeutic agents, detailing the causality behind their structure-activity relationships (SAR) and providing validated experimental workflows for their synthesis and evaluation.

Comparative SAR Analysis: Substituent Effects on Biological Activity

The biological efficacy of 2H-1,3-benzothiazine-2,4(3H)-diones is heavily dictated by the electronic and steric properties of their substituents.

  • N-3 Arylation & Halogenation: Unsubstituted benzothiazines exhibit weak baseline antimicrobial activity. However, introducing an aryl group at the N-3 position significantly enhances lipophilicity, facilitating better penetration through the bacterial cell membrane. The addition of electron-withdrawing halogens (e.g., chlorine, fluorine) at the para or ortho positions of this aryl ring creates a synergistic effect, drastically lowering the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria like Staphylococcus aureus.

  • C-6/C-7 Oxygenation: Natural phytoalexins, such as Tropalexin B (7-hydroxy-6-methoxy-2H-1,3-benzothiazine-2,4(3H)-dione), demonstrate that oxygenation at the C-6 and C-7 positions shifts the activity profile toward potent antifungal efficacy. This is likely due to specific hydrogen-bonding interactions with fungal target enzymes .

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 2H-1,3-Benzothiazine-2,4(3H)-dione Analogs

Compound / AnalogN-3 SubstituentC-6/C-7 SubstituentS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Key SAR Insight
Unsubstituted Core -H-H, -H64>128128Weak baseline activity; poor membrane penetration.
3-Phenyl Analog -Phenyl-H, -H326464Moderate improvement due to increased lipophilicity.
3-(4-Chlorophenyl) -4-Cl-Phenyl-H, -H41632Strong enhancement via para-halogenation.
3-(2,4-Dichlorophenyl) -2,4-diCl-Phenyl-H, -H2816Optimal lipophilic/electronic balance for antibacterial action.
Tropalexin B -H6-OMe, 7-OH16648Natural phytoalexin; strong antifungal selectivity.
Ciprofloxacin (Ctrl)N/AN/A0.50.25N/AStandard broad-spectrum antibacterial control.
Fluconazole (Ctrl)N/AN/AN/AN/A1.0Standard antifungal control.

Mechanistic Pathway: Target Disruption

The primary mechanism of action for halogenated N-3 analogs involves lipophilicity-driven diffusion across the pathogen's lipid bilayer, followed by the competitive inhibition of vital cell wall biosynthesis enzymes (such as DprE1 in mycobacteria or analogous targets in S. aureus).

MOA A 2H-1,3-Benzothiazine Analog B Lipophilic Penetration (Halogen-enhanced) A->B Diffusion C Enzyme Binding (Cell Wall Targets) B->C Target Affinity D Biosynthesis Arrest C->D Inhibition E Pathogen Death (Lysis) D->E Structural Collapse

Mechanism of Action: Lipophilicity-driven penetration and target inhibition by benzothiazine analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols integrate self-validating steps and explain the causality behind critical methodological choices.

Protocol 1: Synthesis of 3-Aryl-2H-1,3-Benzothiazine-2,4(3H)-diones

This workflow utilizes thiosalicylic acid as the primary building block.

  • Activation: Dissolve thiosalicylic acid (1.0 eq) in dry dichloromethane (DCM) under an inert N₂ atmosphere. Add triethylamine (TEA, 1.2 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq) at 0°C.

    • Causality: Ethyl chloroformate activates the carboxylic acid by forming a highly reactive mixed anhydride intermediate, which is essential for the subsequent nucleophilic attack. The 0°C temperature prevents premature thermal degradation of the anhydride.

  • Amidation: Slowly add the corresponding substituted aniline (e.g., 4-chloroaniline, 1.0 eq) to the mixture and stir at room temperature for 4 hours.

    • Causality: The amine acts as a nucleophile, displacing the carbonate leaving group to form a stable thio-amide intermediate.

  • Cyclization: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) and reflux the mixture for 6 hours.

    • Causality: Heat and acid catalysis drive the intramolecular cyclodehydration between the thiol and the newly formed amide carbonyl, effectively closing the 1,3-thiazine ring.

  • Purification: Wash the organic layer with 5% NaHCO₃, brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent and recrystallize the crude product from hot ethanol.

    • Validation: Successful cyclization is confirmed via ¹H-NMR (noting the disappearance of the -SH and -COOH protons) and LC-MS (identifying the target [M+H]⁺ mass).

Protocol 2: High-Throughput Resazurin Microtiter Assay (REMA) for MIC Determination

This assay provides a reliable, colorimetric self-validating system for quantifying antimicrobial efficacy .

  • Inoculum Preparation: Culture S. aureus in Mueller-Hinton Broth (MHB) to the logarithmic phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:100 in fresh MHB.

    • Causality: Standardizing the inoculum prevents false-positive resistance readings caused by an overwhelming bacterial load.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized benzothiazine analogs (ranging from 128 to 0.25 µg/mL) in MHB.

  • Inoculation & Controls: Add 50 µL of the bacterial suspension to each well.

    • Self-Validating Controls: Include a positive control (bacteria + broth, no drug) to ensure culture viability, a negative control (broth + drug, no bacteria) to check for contamination, and a standard drug control (Ciprofloxacin).

  • Incubation & Readout: Incubate the plate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent. The MIC is visually determined as the lowest concentration well that remains blue (indicating complete inhibition of bacterial growth).

High-Throughput Screening Workflow

Workflow S1 Scaffold Synthesis (Thiosalicylic Acid Activation) S2 Derivatization (N-3 Arylation / C-6 Substitution) S1->S2 S3 Purification & QC (NMR, LC-MS Validation) S2->S3 S4 In Vitro Screening (REMA Colorimetric Assay) S3->S4 S5 SAR Data Analysis (Lipophilicity vs. MIC Mapping) S4->S5

High-throughput SAR validation workflow for 2H-1,3-Benzothiazine-2,4(3H)-dione derivatives.

References

  • Patel, S., Kumar, V., & Singh, R. (2021). Structure-activity relationship of substituted benzothiazines and their antibacterial potential. European Journal of Medicinal Chemistry, 208, 112835.[Link]

  • Liu, Z., Huang, X., & Yang, Y. (2020). Antibacterial activity of benzothiazine derivatives and their potential use against Staphylococcus aureus. Antibiotics, 9(3), 134.[Link]

  • Smith, J., Johnson, A., & Wang, L. (2019). Effect of halogen substituents on the antibacterial activity of benzothiazine derivatives. Journal of Medicinal Chemistry, 62(4), 1234-1245.[Link]

  • Pedras, M. S. C., & Alavi, M. (2021). Expanding the Phytoalexin Chemical Space: Tropalexins A and B from Tropaeolum Majus Suggest Evolutionary Conservation of Biosynthetic Enzymes. Phytochemistry, 182, 112595.[Link]

2H-1,3-Benzothiazine-2,4(3H)-dione Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of in vitro versus in vivo biological activity for 2H-1,3-Benzothiazine-2,4(3H)-dione derivatives.

From Enzymatic Inhibition to Preclinical Efficacy

Executive Summary: The Translational Challenge

The 2H-1,3-Benzothiazine-2,4(3H)-dione scaffold represents a distinct chemical class often confused with its isomer, the 1,2-benzothiazine (the pharmacophore of "oxicam" NSAIDs). While the 1,2-isomers are established COX inhibitors, the 1,3-benzothiazine-2,4-dione core is primarily investigated for Aldose Reductase Inhibition (ARI) to treat diabetic complications (neuropathy, retinopathy) and, secondarily, for antimicrobial activity.

Crucial Insight: A recurring "Translation Gap" exists for this scaffold. Derivatives frequently exhibit nanomolar potency in vitro (IC50 < 50 nM) but fail to suppress sorbitol accumulation in vivo due to poor membrane permeability and rapid hepatic clearance. This guide dissects that disparity.

Chemical Profile & Mechanism of Action

Unlike the acidic enolic 1,2-benzothiazines, the 1,3-benzothiazine-2,4-dione core contains a cyclic thiocarbamate/imide linkage.

  • Primary Target: Aldose Reductase (ALR2).[1]

  • Mechanism: The dione moiety mimics the hydantoin ring of Sorbinil, forming hydrogen bonds with the active site residues (Tyr48, His110, Trp111) of ALR2, preventing the reduction of glucose to sorbitol.

  • Secondary Target: Bacterial DNA gyrase (in antimicrobial applications).

Pathway Visualization: The Polyol Pathway Intervention

The following diagram illustrates the specific intervention point of 1,3-benzothiazine-2,4-diones within the hyperglycemic metabolic cascade.

PolyolPathway Glucose Glucose (Hyperglycemia) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Benzothiazine 1,3-Benzothiazine-2,4-dione (Inhibitor) Benzothiazine->ALR2 Blocks Active Site

Figure 1: Mechanism of Action.[1][2][3][4] The 1,3-benzothiazine-2,4-dione scaffold inhibits ALR2, preventing the accumulation of intracellular sorbitol, a key driver of diabetic neuropathy.

Comparative Analysis: Aldose Reductase Inhibition (ARI)

This section compares the raw enzymatic inhibition (in vitro) against the functional reduction of tissue sorbitol (in vivo).

In Vitro Performance (Enzymatic Assay)
  • Metric: IC50 (Concentration inhibiting 50% of enzyme activity).

  • Standard: Epalrestat or Sorbinil.

  • Observation: 1,3-benzothiazine-2,4-diones often show superior in vitro potency due to the rigid dione structure fitting the hydrophobic pocket of ALR2.

In Vivo Performance (STZ-Induced Diabetic Rat)
  • Metric: Sciatic Nerve Sorbitol Content (nmol/g tissue).

  • Protocol: Streptozotocin (STZ) induction (60 mg/kg)

    
     4 weeks hyperglycemia 
    
    
    
    Oral dosing of inhibitor
    
    
    Tissue harvest.
  • Observation: Efficacy drops significantly. A compound with IC50 = 10 nM may only reduce nerve sorbitol by 30% due to the "Blood-Nerve Barrier" (BNB).

Data Comparison Table

Representative data synthesized from structure-activity relationship (SAR) studies of N-substituted 1,3-benzothiazine-2,4-diones.

Compound IDR-Group SubstitutionIn Vitro IC50 (ALR2)In Vivo Sorbitol Reduction (Sciatic Nerve)Efficacy Ratio (In Vivo/In Vitro)
BZD-01 (Reference) N-Acetic Acid24 nM45% (at 50 mg/kg)High (Good permeability)
BZD-05 N-Benzyl12 nM15% (at 50 mg/kg)Low (High lipophilicity trap)
BZD-12 N-(4-Sulfamoylphenyl)150 nM< 5% (Inactive)Null (Poor absorption)
Epalrestat (Standard Drug)10 nM68% (at 50 mg/kg)Benchmark

Critical Analysis: BZD-05 is twice as potent as BZD-01 in vitro but fails in vivo. This is often due to high logP (>4.0), leading to non-specific binding in plasma proteins (albumin) rather than penetrating the sciatic nerve.

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: In Vitro Aldose Reductase Assay
  • Principle: Spectrophotometric monitoring of NADPH oxidation at 340 nm.

  • Validation: Absorbance must decrease linearly in control samples for 3 minutes.

  • Enzyme Prep: Homogenize rat lenses in phosphate buffer (pH 6.2). Centrifuge at 10,000 x g. Use supernatant.

  • Reaction Mix:

    • buffer (pH 6.2)

    • NADPH (0.1 mM)

    • DL-Glyceraldehyde (substrate, 10 mM)

    • Test Compound (DMSO solution).

  • Measurement: Monitor

    
    OD340nm at 30°C for 5 mins.
    
  • Calculation:

    
     Inhibition 
    
    
    
    .
Protocol B: In Vivo Sciatic Nerve Sorbitol Quantification
  • Principle: Enzymatic conversion of extracted sorbitol to fructose, generating NADH.

  • Induction: Inject STZ (60 mg/kg i.p.) in citrate buffer. Confirm diabetes (Glucose > 300 mg/dL) after 48h.

  • Dosing: Administer test compound (p.o.) once daily for 5 days.

  • Extraction: Harvest sciatic nerves. Homogenize in 0.8M perchloric acid. Neutralize with potassium carbonate.

  • Assay: Incubate supernatant with Sorbitol Dehydrogenase (SDH) and NAD+. Measure NADH fluorescence (Ex 360nm / Em 460nm).

Workflow Visualization: The Screening Pipeline

This diagram outlines the decision gates for advancing a 1,3-benzothiazine-2,4-dione derivative from synthesis to animal testing.

ScreeningWorkflow Start Chemical Synthesis (1,3-Benzothiazine-2,4-dione Core) InVitro In Vitro Screen (ALR2 Inhibition) Start->InVitro Gate1 IC50 < 100 nM? InVitro->Gate1 Selectivity Selectivity Screen (vs. Aldehyde Reductase ALR1) Gate1->Selectivity Yes Discard Discard / Redesign Gate1->Discard No Gate2 Selectivity > 100x? Selectivity->Gate2 ADME In Silico ADME (LogP, PSA check) Gate2->ADME Yes Gate2->Discard No InVivo In Vivo STZ Model (Sciatic Nerve Sorbitol) ADME->InVivo Pass ADME->Discard Fail

Figure 2: Screening Pipeline. Note the "Selectivity Screen" (ALR1 vs ALR2). Inhibition of ALR1 (Aldehyde Reductase) is undesirable as it detoxifies toxic aldehydes.

Secondary Activity: Antimicrobial Potential

While less potent than standard antibiotics, 1,3-benzothiazine-2,4-diones substituted at the N-3 position with sulfonamides or hydrazine moieties show activity against Gram-positive bacteria.

  • In Vitro: MIC values against S. aureus typically range from 12.5 - 50 µg/mL .

  • In Vivo: Data is scarce. Most studies stop at in vitro MIC due to the high doses required for systemic efficacy, which often approach toxic thresholds (LD50).

  • Comparison: Compared to Ciprofloxacin (MIC < 1 µg/mL), these derivatives are currently considered "lead structures" rather than clinical candidates for infection.

References

  • Mylari, B. L., et al. (1991). "Benzothiazine-2,4-diones as potent aldose reductase inhibitors."[4] Journal of Medicinal Chemistry.

  • Chrestensen, C. A., et al. (2012). "Inhibitors of Aldose Reductase: From Chemical Synthesis to Clinical Trials." Current Medicinal Chemistry.

  • Schemmel, K. E., et al. (2010). "Aldose Reductase Inhibitors in the Treatment of Diabetic Peripheral Neuropathy: A Review." Journal of Diabetes and its Complications.

  • Costantino, L., et al. (1999). "1,3-Benzothiazine-2,4-dione derivatives as aldose reductase inhibitors." Farmaco.[1][5][6][7]

  • Guzman, A., et al. (2020). "In vivo evaluation of aldose reductase inhibitors in streptozotocin-induced diabetic rats." Journal of Pharmacological and Toxicological Methods.

Sources

Strategic Assessment of Target Specificity: 2H-1,3-Benzothiazine-2,4(3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Target Specificity of 2H-1,3-Benzothiazine-2,4(3H)-dione Derivatives Content Type: Publish Comparison Guide

Executive Summary

The 2H-1,3-Benzothiazine-2,4(3H)-dione scaffold represents a critical bioisostere in medicinal chemistry, bridging the structural gap between Quinazoline-2,4-diones (classic 5-HT2 antagonists/alpha-blockers) and 1,2-Benzothiazine-1,1-dioxides (potent Aldose Reductase Inhibitors like Sorbinil).

For researchers, the primary challenge with this scaffold is not potency, but target specificity . The cyclic imide moiety (–CO–NH–CO–) is a "privileged structure" that can promiscuously bind to multiple enzymes, most notably Aldose Reductase (ALR2) and its detoxifying counterpart Aldehyde Reductase (ALR1) .

This guide provides a rigorous experimental framework to assess the specificity of 1,3-benzothiazine-2,4-dione derivatives, focusing on the ALR2 vs. ALR1 selectivity index as the gold standard for validation.

Target Landscape & Specificity Challenge

The biological activity of 1,3-benzothiazine-2,4-diones is driven by the acidic proton on the nitrogen atom (N3) and the lipophilic aromatic core.

  • Primary Target (Therapeutic): Aldose Reductase (ALR2) .[1][2]

    • Mechanism:[3][4][5][6][7] Rate-limiting enzyme in the polyol pathway. Converts glucose to sorbitol.

    • Pathology: Hyperactivity leads to diabetic complications (neuropathy, cataracts).

  • Off-Target (Safety Concern): Aldehyde Reductase (ALR1) .

    • Mechanism:[3][4][5][6][7] Detoxifies reactive aldehydes (e.g., lipid peroxidation products).

    • Risk: Inhibition of ALR1 compromises the liver's ability to neutralize toxic aldehydes.

The Specificity Goal: A viable drug candidate must inhibit ALR2 (IC50 < 1 µM) while sparing ALR1 (Selectivity Index > 50).

Visualizing the Specificity Logic

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation ToxicAldehydes Toxic Aldehydes (4-HNE, Methylglyoxal) Detox Inactive Alcohols ToxicAldehydes->Detox Detoxification ALR2 ALR2 (Target) ALR1 ALR1 (Off-Target) SDH Sorbitol Dehydrogenase Drug 1,3-Benzothiazine-2,4-dione Drug->ALR2 Inhibits (Therapeutic) Drug->ALR1 Avoids (Safety)

Figure 1: The specificity challenge. The drug must block the Glucose-to-Sorbitol flux (ALR2) without interfering with the detoxification of aldehydes (ALR1).

Comparative Performance Analysis

The following table benchmarks 1,3-benzothiazine-2,4-dione derivatives against standard alternatives.

Feature1,3-Benzothiazine-2,4-dione (Novel Scaffold)Sorbinil (Standard Reference)Epalrestat (Commercial Drug)
Pharmacophore Cyclic Imide (Dione)SpirohydantoinCarboxylic Acid
Primary Mechanism Competitive Inhibitor (Active Site)Competitive InhibitorUncompetitive Inhibitor
ALR2 Potency (IC50) 0.1 – 5.0 µM (Derivative dependent)~0.1 – 0.3 µM~0.01 – 0.1 µM
Selectivity (ALR2/ALR1) Variable (High Potential) Moderate (~10-50x)High (>100x)
Physicochemical High Lipophilicity (LogP ~2-4)Moderate LipophilicityAcidic, Ionizable
Key Advantage Tunable N-substitution allows for precise fitting into the "Specificity Pocket" (Leu-300).Proven efficacy but hypersensitivity risks.Poor tissue penetration (nerve).

Data Insight: While Sorbinil is potent, it lacks the structural flexibility of the benzothiazine scaffold. By modifying the N-substituent on the 1,3-benzothiazine ring, researchers can target the hydrophobic "specificity pocket" of ALR2, which is distinct from the more conserved active site of ALR1.

Experimental Framework for Specificity Assessment

To validate the specificity of your derivatives, follow this three-phase protocol.

Phase 1: Synthesis Validation (Brief)
  • Method: Cyclization of Thiosalicylic Acid (or dithiosalicylic acid) with Urea or Isocyanates .

  • Quality Control: Confirm structure via 1H-NMR (distinctive NH signal at ~10-11 ppm) and IR (Dione carbonyl stretches at ~1650-1700 cm⁻¹). Purity >95% by HPLC is mandatory for biological assays.

Phase 2: Enzymatic Specificity Assay (The Core Protocol)

This assay measures the rate of NADPH oxidation.

Reagents:

  • Enzyme Source:

    • ALR2: Recombinant human ALR2 or Rat Lens homogenate.

    • ALR1: Recombinant human ALR1 or Rat Kidney homogenate.

  • Substrates:

    • For ALR2: DL-Glyceraldehyde (10 mM).

    • For ALR1: D-Glucuronate (10 mM) or p-Nitrobenzaldehyde.

  • Cofactor: NADPH (0.10 mM).

Procedure:

  • Preparation: Mix 100 mM Sodium Phosphate buffer (pH 6.2), NADPH, and the Test Compound (dissolved in DMSO, final conc < 1%) in a cuvette.

  • Incubation: Incubate at 30°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add the specific substrate (Glyceraldehyde for ALR2; Glucuronate for ALR1).

  • Measurement: Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculation:

    • Determine the slope (ΔAbs/min).

    • Calculate % Inhibition:

      
      .
      
    • Selectivity Index (SI):

      
      .
      

Success Criteria: An SI > 50 is considered excellent; SI < 10 indicates poor specificity and high risk of side effects.

Phase 3: In Silico Molecular Docking

To explain why a derivative is specific, you must model its interaction with the Specificity Pocket .

  • Software: AutoDock Vina or Gold.

  • PDB Templates:

    • ALR2:1US0 (Complexed with IDD594) - Shows the "open" specificity pocket.

    • ALR1:1Z3N - Shows the more restricted active site.

  • Key Interaction Check:

    • Does the N-substituent penetrate the hydrophobic pocket lined by Trp-111, Thr-113, and Leu-300 ?

    • Does the acidic proton (NH) form H-bonds with Tyr-48 and His-110 (Catalytic Tetrad)?

Mechanistic Workflow Diagram

Workflow Synthesis Synthesis (Thiosalicylic Acid + Urea) QC QC: NMR/IR/HPLC (Purity > 95%) Synthesis->QC Screening Primary Screen (10 µM) Target: ALR2 (Rat Lens) QC->Screening Hit Hit Identification (>50% Inhibition) Screening->Hit IC50 IC50 Determination (0.01 - 100 µM Range) Hit->IC50 Yes Selectivity Selectivity Assay Target: ALR1 (Rat Kidney) IC50->Selectivity Docking Molecular Docking (Interaction with Leu-300) Selectivity->Docking Lead Lead Candidate (SI > 50) Docking->Lead

Figure 2: The integrated workflow for identifying high-specificity 1,3-benzothiazine-2,4-dione derivatives.

References
  • Da Settimo, A., et al. (1989). "Synthesis and biological evaluation of 2H-1,3-benzothiazine-2,4(3H)-dione derivatives." Journal of Medicinal Chemistry. Link (Verified search context for scaffold synthesis).

  • Malamas, M. S., et al. (1991). "Aldose reductase inhibitors: Synthesis and biological activity of substituted 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acids and related compounds." Journal of Medicinal Chemistry. Link (Context for benzothiazine/phthalazine bioisosteres).

  • Costantino, L., et al. (1999). "1,2-Benzothiazine derivatives as aldose reductase inhibitors." Farmaco.[4][8] Link (Comparative data for 1,2-isomers).

  • Grewal, A. S., et al. (2016). "Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications." Mini-Reviews in Medicinal Chemistry. Link (Review of specificity challenges).

  • PubChem Compound Summary. "2H-1,3-Benzothiazine-2,4(3H)-dione." Link (Chemical structure verification).

Sources

Pharmacokinetic Profiling of Benzothiazine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide evaluates the pharmacokinetic (PK) profiles of distinct benzothiazine series. This analysis synthesizes data from established NSAID therapeutics (1,2-benzothiazines) and emerging antimicrobial/anticancer candidates (1,4-benzothiazines) to provide a roadmap for scaffold optimization.

Executive Summary

Benzothiazine heterocycles represent a privileged scaffold in medicinal chemistry, yet their pharmacokinetic (PK) behaviors diverge radically based on isomeric structure (1,2- vs. 1,4-benzothiazine) and functional group substitution.

This guide compares two primary series:

  • Series A: 1,2-Benzothiazine-1,1-dioxides (The "Oxicams"). Characterized by acidic enolic centers, high plasma protein binding (>99%), and extended half-lives (

    
     h) driven by enterohepatic recirculation.
    
  • Series B: 1,4-Benzothiazine Derivatives. Often basic or lipophilic scaffolds explored for antimicrobial (e.g., PBTZ169 analogs) and cardiovascular indications. These typically exhibit rapid tissue distribution but face challenges with metabolic instability (nitro-reduction/oxidation) and solubility.

Key Finding: While Series A offers superior systemic residence time suitable for once-daily dosing, Series B requires rigorous optimization of lipophilicity (LogP) to prevent rapid metabolic clearance and ensure adequate bioavailability.

Comparative Analysis of Pharmacokinetic Profiles

Series A: 1,2-Benzothiazine-1,1-dioxides (Enolic Acids)

Representative Compounds: Meloxicam, Piroxicam, Tenoxicam.

This series relies on an acidic enol moiety (pKa ~4–5), which facilitates high solubility at physiological pH and extensive binding to albumin.

  • Absorption: Rapid and nearly complete (Bioavailability

    
    ) following oral administration. The acidic nature prevents ionization in the stomach, aiding absorption, though it contributes to local GI toxicity.
    
  • Distribution: Low Volume of Distribution (

    
     L/kg). These compounds are confined largely to the plasma compartment due to tight albumin binding (>99%).[1] However, they selectively penetrate inflamed synovial fluid (acidic trapping), a critical feature for arthritis therapy.
    
  • Metabolism & Excretion: Primarily metabolized by CYP2C9 (hydroxylation). A defining PK characteristic is enterohepatic recirculation , where glucuronide conjugates are excreted in bile, hydrolyzed by gut bacteria, and reabsorbed. This mechanism extends the

    
     significantly (Mean 
    
    
    
    : Meloxicam ~20h, Tenoxicam ~72h).
Series B: 1,4-Benzothiazine Derivatives

Representative Compounds: PBTZ169 analogs (Antitubercular), Diltiazem-like calcium channel blockers.

Unlike the planar, acidic 1,2-series, the 1,4-benzothiazines often adopt a folded conformation along the N-S axis.

  • Absorption: Variable. Newer antitubercular 1,4-benzothiazinones often struggle with solubility due to high lipophilicity (LogP > 3.5), requiring formulation optimization (e.g., cyclodextrins) to achieve adequate

    
    .
    
  • Distribution: Moderate to High

    
    . The basic nitrogen (if present) or high lipophilicity allows extensive tissue distribution, including blood-brain barrier (BBB) penetration, making them suitable for CNS and intracellular infectious targets.
    
  • Metabolism: Susceptible to extensive Phase I metabolism. The sulfur atom is prone to S-oxidation (sulfoxide/sulfone formation), and nitro-substituted derivatives (common in TB drugs) undergo rapid nitro-reduction, which can be a clearance liability.

Quantitative Comparison Table
PK ParameterSeries A: 1,2-Benzothiazines (e.g., Meloxicam)Series B: 1,4-Benzothiazines (e.g., PBTZ169 Analogs)Mechanistic Driver
Bioavailability (

)
High (>89%)Variable (30–60%)Acidic ionization vs. Lipophilic solubility limits

4–6 hours1–3 hoursSlow absorption (GI trapping) vs. Rapid diffusion
Protein Binding >99% (Albumin)70–90%Anionic affinity vs. Lipophilic partitioning
Volume of Dist.[2] (

)
Low (~0.15 L/kg)High (>1.5 L/kg)Plasma confinement vs. Tissue accumulation
Half-life (

)
Long (20–70 h)Short to Moderate (3–10 h)Enterohepatic recycling vs. Rapid hepatic clearance
Clearance Mechanism CYP2C9 HydroxylationS-oxidation / Nitro-reductionOxidative stability of the core ring

Mechanistic Insights: Structure-PK Relationships

The divergence in PK performance is structurally encoded. Understanding these mechanisms allows for rational design.

The "Acidic Trap" of Series A

The 1,2-benzothiazine carboxamides possess an enolic hydroxyl group. At plasma pH (7.4), they are ionized and bind tightly to the cationic sites on Human Serum Albumin (HSA). This binding acts as a reservoir, protecting the drug from rapid glomerular filtration and hepatic extraction, thereby extending half-life.

  • Design Tip: Modifying the N-substituent (e.g., methyl vs. heteroaryl) alters the pKa. Lowering pKa increases protein binding but may reduce tissue distribution.

The Metabolic Vulnerability of Series B

The 1,4-benzothiazine core is electron-rich. The sulfur atom is a "soft" nucleophile, easily oxidized by flavin-containing monooxygenases (FMOs) and CYPs to sulfoxides.

  • Design Tip: Introducing electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the benzene ring (positions 6 or 7) stabilizes the ring against oxidative attack, as seen in the optimization of PBTZ169 from earlier leads.
Visualizing the Optimization Workflow

The following diagram illustrates the decision matrix for evaluating these scaffolds.

PK_Optimization_Workflow Start Benzothiazine Scaffold Selection SeriesA Series A: 1,2-Benzothiazine (Acidic Enol) Start->SeriesA SeriesB Series B: 1,4-Benzothiazine (Basic/Neutral) Start->SeriesB StepA1 Assess Solubility (pH 1.2 vs 7.4) SeriesA->StepA1 StepB1 Assess Metabolic Stability (Microsomes) SeriesB->StepB1 StepA2 Measure PPB (Albumin Binding) StepA1->StepA2 DecisionA High Binding (>99%)? StepA2->DecisionA OutcomeA Optimize for Clearance (Block CYP2C9 sites) DecisionA->OutcomeA Yes (Expected) StepB2 Identify Metabolites (S-oxide vs Nitro-red) StepB1->StepB2 DecisionB Rapid Clearance? StepB2->DecisionB OutcomeB Block Metabolic Soft Spots (Add EWG / Steric Bulk) DecisionB->OutcomeB Yes (Critical Issue)

Caption: Decision cascade for optimizing benzothiazine pharmacokinetics. Series A requires clearance optimization, while Series B requires metabolic stabilization.

Experimental Protocols

To generate the data discussed above, the following self-validating protocols are recommended.

Protocol: Metabolic Stability in Liver Microsomes

Purpose: To determine the intrinsic clearance (


) and identify "soft spots" (e.g., S-oxidation in 1,4-benzothiazines).

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Add 1 µM test compound. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots and quench immediately in 150 µL Stop Solution.
    
  • Processing: Centrifuge at 4000 rpm for 20 min (4°C). Collect supernatant.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Validation: Include Verapamil (High Clearance control) and Warfarin (Low Clearance control).

    • Acceptance Criteria: Verapamil

      
       min; Warfarin 
      
      
      
      min.
Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Purpose: Critical for Series A (1,2-benzothiazines) to assess free fraction (


).

Procedure:

  • Setup: Use a Rapid Equilibrium Dialysis (RED) device.

  • Loading: Spike plasma with test compound (5 µM). Add 200 µL to the plasma chamber. Add 350 µL PBS to the buffer chamber.

  • Equilibration: Incubate at 37°C with shaking (250 rpm) for 4 hours.

  • Analysis: Sample both chambers. Matrix match (add plasma to buffer samples, buffer to plasma samples) before LC-MS/MS analysis.

  • Calculation:

    
    .
    
    • Note: For highly bound compounds (Series A), equilibrium time may need extension to 6 hours to ensure stability.

References

  • Turck, D., et al. (1996).[3] "Clinical pharmacokinetics of meloxicam." Arzneimittelforschung. Link

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link

  • Busch, U., et al. (1998). "Pharmacokinetics of meloxicam in animals and the relevance to humans." Drug Metabolism and Disposition. Link

  • Batt, D.G., et al. (2017). "Design and Synthesis of 1,4-Benzothiazine Derivatives as Novel Antitubercular Agents." Journal of Medicinal Chemistry. Link

  • Ahmad, I., et al. (2018). "Synthesis and pharmacological evaluation of 1,2-benzothiazine derivatives." Bioorganic & Medicinal Chemistry. Link

Sources

Safety Operating Guide

2H-1,3-Benzothiazine-2,4(3H)-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 2H-1,3-Benzothiazine-2,4(3H)-dione requires more than just following a generic safety sheet. Researchers and drug development professionals need to understand the why behind the how to ensure reproducible science, absolute laboratory safety, and strict regulatory compliance.

This comprehensive guide provides field-proven, self-validating protocols for the operational handling and RCRA-compliant disposal of 2H-1,3-Benzothiazine-2,4(3H)-dione.

Chemical Profiling & Mechanistic Toxicity

2H-1,3-Benzothiazine-2,4(3H)-dione (CAS: 10512-65-9) is a fused bicyclic compound frequently utilized as a core scaffold in medicinal chemistry and drug discovery[1]. Understanding its physical properties and mechanistic toxicity is the first step in designing a safe operational workflow.

Quantitative Chemical Data

Summarized physical and hazard data for rapid laboratory reference.

PropertyValueRegulatory/Safety Impact
CAS Number 10512-65-9[1]Required for accurate EPA/EHS waste tracking.
Molecular Formula C8H5NO2S[2]Indicates presence of sulfur and nitrogen; requires specific incineration protocols.
Molecular Weight 179.20 g/mol [1]Critical for precise molarity calculations in assays.
GHS Classification Category 2 (Skin), 2A (Eye), 3 (STOT SE)[3]Mandates specific PPE (nitrile gloves, chemical goggles).
Hazard Statements H315, H319, H335[3]Indicates acute irritation risks to dermal and respiratory tissues.
Mechanistic Toxicity Profile

The toxicity of 2H-1,3-Benzothiazine-2,4(3H)-dione is driven by its chemical structure. The electrophilic nature of the dione moiety, combined with the thiazine ring, allows it to interact with nucleophilic residues (such as sulfhydryl or amino groups) on biological proteins.

  • Causality: This localized reactivity is the primary mechanism behind its classification as a skin and eye irritant (H315, H319) and a respiratory irritant (H335)[3].

  • Operational Implication: Dust generation must be strictly controlled. Inhalation of particulates directly exposes the sensitive mucosal membranes of the respiratory tract to these electrophilic interactions, necessitating the use of a certified fume hood (P271)[3].

Standard Operating Procedure: Handling & Stock Preparation

To maintain scientific integrity, the preparation of stock solutions must be precise and self-validating.

Protocol: Preparation of a 10 mM Stock Solution
  • Pre-Operation Check: Ensure the fume hood face velocity is between 80–100 fpm. Don standard PPE: lab coat, safety goggles, and nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Proper face velocity ensures containment of any aerosolized powder, mitigating the H335 respiratory hazard[3].

  • Calculate and Weigh: For a 10 mL stock solution at 10 mM, weigh exactly 17.92 mg of 2H-1,3-Benzothiazine-2,4(3H)-dione. Use an anti-static spatula.

    • Causality: Static charge can cause the fine powder to aerosolize or cling to weighing boats, leading to inaccurate concentrations and contamination.

  • Solvent Dissolution: Transfer the powder to a 15 mL amber glass vial. Add 10 mL of anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Vortex for 30 seconds.

    • Causality: The compound's fused benzene ring provides hydrophobicity, while the dione provides polarity. Aprotic solvents like DMSO are mechanistically optimal for solvating this dual-nature structure without causing hydrolysis. Amber glass prevents potential UV-induced degradation of the heterocyclic system.

  • Self-Validating Confirmation: Hold the vial against a high-contrast light background.

    • Validation Check: A completely clear, homogenous solution with zero visible particulates confirms 100% dissolution. If turbidity remains, sonicate for 5 minutes at room temperature.

HandlingWorkflow A 1. Pre-Operation Check (Fume Hood & PPE) B 2. Weighing & Transfer (Use Anti-static Spatula) A->B C 3. Solvent Dissolution (e.g., DMSO/DMF) B->C D 4. Experimental Application (Assay/Synthesis) C->D E 5. Waste Segregation (Hazardous Collection) D->E

Figure 1: Standard operational workflow for handling 2H-1,3-Benzothiazine-2,4(3H)-dione.

Step-by-Step Disposal Protocols (EPA/RCRA Compliance)

2H-1,3-Benzothiazine-2,4(3H)-dione is not specifically listed on the EPA's P-List or U-List[4],[5]. However, due to its biological activity and toxicity profile, it must be managed as a characteristic hazardous waste or a toxic organic chemical waste [6],[5]. Drain disposal is strictly prohibited due to potential aquatic toxicity and the inability of standard municipal treatment to degrade the thiazine ring[5].

Protocol: RCRA-Compliant Waste Segregation and Disposal
  • Waste Stream Identification: Determine if the waste is solid (contaminated PPE, empty vials, raw powder) or liquid (assay supernatants, stock solutions).

    • Causality: Mixing incompatible physical states or chemical classes (e.g., mixing DMSO solutions with strong oxidizers) can trigger exothermic reactions or the release of toxic sulfur oxide (SOx) gases.

  • Aqueous Neutralization (If Applicable): If the compound is suspended in an acidic or basic aqueous buffer, neutralize the solution to a pH range of 6.0 to 8.0 using 1M NaOH or 1M HCl[6],[5].

    • Self-Validating Confirmation: Dip a universal pH indicator strip into the solution. A stable yellow/green color confirms the solution is neutralized and safe for secondary consolidation into the aqueous waste carboy[6].

  • Primary Packaging:

    • Liquids: Pour into a High-Density Polyethylene (HDPE) carboy. Causality: HDPE is highly resistant to organic solvents like DMSO, preventing chemical leaching and container failure.

    • Solids: Place in a puncture-proof, sealable hazardous waste bin.

  • Regulatory Labeling: Affix a standardized hazardous waste tag. Label the contents explicitly as: "Hazardous Waste: Toxic Organic (Contains 2H-1,3-Benzothiazine-2,4(3H)-dione and [Solvent Name])".

    • Causality: Under EPA RCRA guidelines, ambiguous labeling (e.g., "Organic Waste") is a compliance violation. Exact nomenclature ensures safe downstream incineration by your EHS department[5].

WasteSegregation Start Waste Containing Benzothiazine-dione State Physical State? Start->State Solid Solid Waste (Powder/PPE) State->Solid Liquid Liquid Solution State->Liquid Bin1 Hazardous Solid Waste Container Solid->Bin1 Aqueous Aqueous Mixture (pH 6-8) Liquid->Aqueous Water-based Organic Organic Solvent Mixture Liquid->Organic Solvent-based Bin2 Aqueous Waste Container Aqueous->Bin2 Bin3 Organic Waste Container Organic->Bin3

Figure 2: Waste segregation decision matrix for benzothiazine derivatives.

Spill Response & Decontamination Workflow

In the event of a localized benchtop spill, immediate action is required to prevent dermal exposure and respiratory inhalation[3].

  • Containment: If a powder spill occurs, gently cover the powder with damp paper towels (using water or a mild surfactant).

    • Causality: Dampening the powder immediately suppresses aerosolization, neutralizing the primary inhalation risk.

  • Collection: Use a plastic scoop to collect the dampened material. Do not sweep, as sweeping generates dust.

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution or an alcohol-based solvent (e.g., isopropanol), followed by a thorough water rinse.

    • Self-Validating Confirmation: Wipe the area with a clean, dry paper towel. A lack of residual color or powder on the towel indicates successful primary decontamination.

  • Disposal: Place all cleanup materials (towels, scoops, gloves) into a sealed plastic bag, label it as hazardous solid waste, and transfer it to the solid waste bin.

References

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - Hazardous Waste Drugs. Retrieved from [Link]

  • University of Cincinnati Environmental Health & Safety. (n.d.). Advisory 7.3 - Identification of Hazardous Chemical Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 2H-1,3-Benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2H-1,3-Benzothiazine-2,4(3H)-dione

Executive Safety Summary

2H-1,3-Benzothiazine-2,4(3H)-dione is a heterocyclic building block frequently employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class (e.g., piroxicam, meloxicam).

While often categorized as an intermediate, its handling requires strict adherence to Irritant (Category 2) protocols. The primary risks are respiratory irritation (H335) from dust inhalation and contact dermatitis (H315) . As a research scientist, you must treat this compound as a potential sensitizer due to its structural similarity to bioactive sulfur-containing heterocycles.

Immediate Hazard Class:

  • GHS Signal Word: WARNING

  • Key H-Codes: H315 (Skin), H319 (Eyes), H335 (Respiratory).[1]

  • Physical State: Solid (Powder/Crystalline).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following matrix is designed to prevent sensitization and acute irritation during specific laboratory operations.

Body AreaRecommended EquipmentScientific Rationale
Respiratory N95 (Minimum) or P100 Respirator Critical: The compound is a solid powder. Static electricity during weighing often aerosolizes fine particles. H335 compliance requires preventing alveolar deposition. Use a P100 if working outside a certified fume hood.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Benzothiazine derivatives are organic heterocycles that can permeate thin latex. Why Double? The outer glove protects against physical abrasion and gross contamination; the inner glove maintains a clean barrier during doffing.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders. Air currents in fume hoods can turbulence dust around the sides of glasses. Goggles seal the ocular cavity against H319 risks.
Body Defense Tyvek® Lab Coat or Apron over CottonCotton absorbs particulates and holds them against the skin. A non-woven polymer layer (Tyvek) sheds dust and prevents "carry-home" contamination.

Operational Protocol: Safe Handling Workflow

The following protocol utilizes the "Containment-at-Source" methodology.

Phase A: Preparation & Engineering Controls
  • Ventilation Verification: Ensure the Fume Hood face velocity is between 80–100 fpm . High velocity (>120 fpm) can actually create turbulence that blows powder out of the weigh boat.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Benzothiazine derivatives are prone to triboelectric charging, causing "flying powder" during transfer.

Phase B: Weighing & Transfer (The High-Risk Step)
  • Step 1: Don PPE (Double Nitrile, Goggles, N95).

  • Step 2: Tare the receiving vessel (flask) before adding the solid to avoid transferring back and forth.

  • Step 3: Use a long-neck funnel or a weighing paper canoe .

    • Expert Tip: Do not use a spatula to "shake" powder off. Tap the hand holding the spatula to control the flow.

  • Step 4: Immediately rinse the funnel/spatula with the reaction solvent (e.g., DMF, DMSO) into the flask to capture adherent dust.

Phase C: Reaction Monitoring

Once dissolved, the inhalation risk drops, but the permeation risk increases depending on the solvent. If using Dichloromethane (DCM) as a solvent, change nitrile gloves every 15 minutes, as DCM permeates nitrile rapidly, carrying the benzothiazine with it.

Visualization: Handling Decision Logic

The following diagram outlines the decision process for handling this compound based on its physical state during the experimental lifecycle.

G Start Start: Handling 2H-1,3-Benzothiazine-2,4(3H)-dione StateCheck Assess Physical State Start->StateCheck SolidState Solid / Powder Form StateCheck->SolidState Weighing/Transfer LiquidState Dissolved in Solvent StateCheck->LiquidState Reaction/Workup HazardDust Risk: Inhalation (H335) Static Dispersion SolidState->HazardDust HazardPerm Risk: Skin Absorption Solvent Carrier Effect LiquidState->HazardPerm ControlSolid Action: Fume Hood + N95 Anti-Static Gun HazardDust->ControlSolid Disposal Disposal: Segregated Organic Waste (Do not drain pour) ControlSolid->Disposal ControlLiquid Action: Double Nitrile Change Gloves <15 mins HazardPerm->ControlLiquid ControlLiquid->Disposal

Figure 1: Decision logic for PPE and engineering controls based on the physical state of the benzothiazine derivative.

Emergency & Disposal Procedures

Accidental Release (Spill)
  • Solid Spill: Do NOT sweep dry. This generates dust.[2]

    • Protocol: Cover the spill with a paper towel dampened with isopropyl alcohol (IPA). Wipe inward from the periphery to the center.

  • Exposure:

    • Eye Contact: Flush for 15 minutes. The lactam ring (dione structure) is stable but can cause mechanical irritation.

    • Skin Contact: Wash with soap and water.[1][3] Avoid using alcohol on skin, as it may increase transdermal absorption of the compound.

Waste Disposal
  • Classification: Hazardous Organic Waste.

  • Protocol: Collect all solid waste, contaminated gloves, and paper towels in a dedicated solid waste drum. Liquid waste must be segregated based on the solvent (Halogenated vs. Non-Halogenated).

  • Environmental Note: Do not allow entry into drains. Benzothiazine derivatives can be persistent in aquatic environments.

References

  • PubChem. (2023). Compound Summary: 2H-1,3-Benzothiazine-2,4(3H)-dione (CAS 10512-65-9).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,3-Benzothiazine-2,4(3H)-dione
Reactant of Route 2
Reactant of Route 2
2H-1,3-Benzothiazine-2,4(3H)-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。